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Core Science & Biosynthesis

Foundational

Rational Design, Synthesis, and Pharmacological Profiling of 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine

Executive Summary In contemporary medicinal chemistry, the 2-aminothiazole scaffold represents a privileged pharmacophore, frequently deployed in the development of kinase inhibitors, antimicrobial agents, and GPCR modul...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary In contemporary medicinal chemistry, the 2-aminothiazole scaffold represents a privileged pharmacophore, frequently deployed in the development of kinase inhibitors, antimicrobial agents, and GPCR modulators. The specific entity 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine is a highly functionalized derivative designed to maximize target affinity while maintaining favorable physicochemical properties. This whitepaper deconstructs the structural logic, synthetic pathways, and experimental validation protocols required to harness this compound in early-stage drug discovery.

Structural and Physicochemical Profiling

The architectural design of 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine is not arbitrary; each functional group serves a distinct mechanistic purpose in target engagement and pharmacokinetic optimization.

  • 2-Aminothiazole Core: Acts as the primary anchoring unit. The nitrogen of the thiazole ring serves as a hydrogen bond acceptor, while the exocyclic amine acts as a hydrogen bond donor. This motif is classically utilized to bind the hinge region of kinases .

  • 4-(3-Chlorophenyl) Substituent: The meta-chloro substitution provides a specific vector for halogen bonding. Furthermore, the lipophilic nature of the chlorophenyl ring allows it to occupy deep hydrophobic pockets (e.g., the selectivity pocket adjacent to the DFG motif in kinases), driving target specificity.

  • 5-(Ethylsulfonyl) Group: The sulfonyl moiety is a potent electron-withdrawing group (EWG). By pulling electron density away from the thiazole ring, it significantly lowers the pKa of the 2-amino group. This reduction in basicity prevents non-specific electrostatic interactions with off-target proteins and improves membrane permeability. The ethyl chain provides tunable steric bulk, offering superior metabolic stability against CYP450-mediated oxidation compared to a standard methyl group.

Quantitative Physicochemical Data

To predict the compound's behavior in biological systems, we summarize its core physicochemical properties based on Lipinski’s Rule of Five and standard medicinal chemistry metrics.

PropertyValuePharmacological Implication
Molecular Formula C₁₁H₁₁ClN₂O₂S₂N/A
Molecular Weight 302.80 g/mol Optimal for oral bioavailability (<500 Da).
Calculated LogP ~2.8Excellent balance of aqueous solubility and lipophilicity.
Topological Polar Surface Area (TPSA) 94.4 ŲGood membrane permeability; potential for CNS penetration.
Hydrogen Bond Donors (HBD) 1Complies with Lipinski rules (<5).
Hydrogen Bond Acceptors (HBA) 4Complies with Lipinski rules (<10).
Rotatable Bonds 3Low entropic penalty upon target binding.
Synthetic Methodology

The construction of the 2-aminothiazole core is most reliably achieved via the Hantzsch thiazole synthesis, a classical yet highly robust methodology involving the condensation of an α -haloketone with thiourea .

SyntheticWorkflow SM1 3-Chlorophenacyl Bromide Int1 1-(3-Chlorophenyl)-2-(ethylsulfonyl) ethan-1-one SM1->Int1 Nucleophilic Substitution SM2 Sodium Ethanesulfinate SM2->Int1 Int2 alpha-Bromo-beta-keto sulfone Int1->Int2 Bromination (Br2) Product 4-(3-Chlorophenyl)-5-(ethylsulfonyl) thiazol-2-amine Int2->Product Hantzsch Cyclization Thiourea Thiourea Thiourea->Product

Fig 1: Retrosynthetic and forward synthesis workflow for the target compound.

Step-by-Step Synthetic Protocol

To ensure high yield and purity, the protocol is designed as a self-validating system where each intermediate is analytically confirmed before progression.

Step 1: Preparation of the β -Keto Sulfone Intermediate

  • Reaction: Dissolve 1.0 eq of 2-bromo-1-(3-chlorophenyl)ethan-1-one in absolute ethanol. Add 1.2 eq of sodium ethanesulfinate.

  • Causality: The nucleophilic sulfinate anion displaces the α -bromide via an S_N2 mechanism, establishing the carbon-sulfur bond required for the C5 position of the final thiazole.

  • Conditions: Reflux at 80°C for 4 hours.

  • Self-Validation: Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete when the starting material spot disappears. Confirm the intermediate via LC-MS (Expected [M+H]+ at m/z 247).

Step 2: α -Bromination of the β -Keto Sulfone

  • Reaction: Dissolve the intermediate in glacial acetic acid. Dropwise, add 1.05 eq of molecular bromine ( Br2​ ) at 0°C.

  • Causality: Bromination at the α -carbon activates the molecule, creating the necessary electrophilic center for the subsequent cyclization with thiourea.

  • Conditions: Stir at room temperature for 2 hours.

  • Self-Validation: Quench a small aliquot in sodium thiosulfate. 1 H-NMR must show the disappearance of the −CH2​− singlet and the emergence of a downfield −CH− singlet, confirming mono-bromination.

Step 3: Hantzsch Cyclization

  • Reaction: Combine the α -bromo- β -keto sulfone (1.0 eq) and thiourea (1.1 eq) in absolute ethanol.

  • Causality: Thiourea acts as a binucleophile. The sulfur atom attacks the α -bromide, followed by the condensation of the nitrogen with the ketone carbonyl, forming the stable, aromatic 2-aminothiazole ring .

  • Conditions: Reflux at 80°C for 6 hours.

  • Self-Validation: Upon cooling, the product precipitates as a hydrobromide salt. Filter and neutralize with saturated NaHCO3​ . Final LC-MS must yield a single peak with [M+H]+ at m/z 303.

Pharmacological Binding Logic

Understanding how 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine interacts with biological targets is critical for lead optimization. The diagram below illustrates the hypothesized binding pathways when the compound occupies a standard kinase active site.

Pharmacophore Core 2-Aminothiazole Core H-Bond Donor/Acceptor Target Protein Target (e.g., Kinase Hinge) Core->Target Anchoring (Hydrogen Bonds) Sub1 3-Chlorophenyl Group Hydrophobic Pocket Fit Sub1->Target Steric Fit & Halogen Bonding Sub2 Ethylsulfonyl Group H-Bond Acceptor Sub2->Target Solvent Exposure / Ribose Pocket

Fig 2: Pharmacophore binding logic and target interaction pathways.

Experimental Validation Protocols

To validate target engagement, reliance on simple IC50​ assays is insufficient due to their dependence on enzyme concentration. Instead, Surface Plasmon Resonance (SPR) is mandated to extract precise kinetic parameters ( kon​ and koff​ ).

Step-by-Step SPR Binding Assay Workflow

Step 1: Sensor Chip Functionalization

  • Action: Immobilize the target recombinant protein onto a CM5 dextran sensor chip using standard EDC/NHS amine coupling chemistry.

  • Causality: Covalent attachment ensures a highly stable baseline, which is an absolute prerequisite for detecting the low molecular weight mass changes associated with small molecule binding.

Step 2: Analyte Preparation

  • Action: Prepare a 5-point concentration series of the thiazole compound (e.g., 0.1 µM to 10 µM) using a running buffer of HBS-EP+ supplemented with exactly 1% DMSO.

  • Causality: Matching the DMSO concentration between the running buffer and the analyte samples prevents bulk refractive index shifts, ensuring the SPR signal is purely derived from compound binding.

Step 3: Kinetic Injection and Regeneration

  • Action: Inject the analyte series at a high flow rate of 30 µL/min. Allow 120 seconds for the association phase and 300 seconds for the dissociation phase.

  • Causality: A high flow rate mitigates mass transport limitations, ensuring that the measured kon​ reflects true binding kinetics rather than the diffusion rate of the compound to the chip surface. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive the equilibrium dissociation constant ( Kd​ ).

References
  • Title: 2-Aminothiazoles as privileged scaffolds in drug discovery Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Hantzsch Thiazole Synthesis Source: Comprehensive Organic Name Reactions and Reagents URL: [Link]

  • Title: An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives Source: Molecules (MDPI) URL: [Link]

Exploratory

Hypothesized Mechanism of Action: Inhibition of Cyclin-Dependent Kinase (CDK) Signaling

An in-depth analysis of publicly available scientific literature and chemical databases reveals a significant challenge in constructing a detailed technical guide on the mechanism of action for 4-(3-Chlorophenyl)-5-(ethy...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of publicly available scientific literature and chemical databases reveals a significant challenge in constructing a detailed technical guide on the mechanism of action for 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine. The search results indicate that while this compound is available from commercial chemical suppliers, there is a notable absence of published research detailing its specific biological targets or cellular effects.

This lack of specific data necessitates a broader approach to hypothesize a potential mechanism of action based on the activity of structurally related compounds. The core structure, a substituted thiazol-2-amine, is a common scaffold in medicinal chemistry and has been associated with a range of biological activities. By examining the known mechanisms of similar molecules, we can infer a plausible, albeit unconfirmed, mode of action for the topic compound.

This guide will therefore proceed by:

  • Acknowledging the absence of direct evidence for the specific compound.

  • Proposing a hypothesized mechanism of action based on the known activities of structurally similar thiazole derivatives.

  • Detailing the experimental workflows that would be necessary to validate this proposed mechanism.

  • Providing a comprehensive, albeit speculative, guide that adheres to the user's formatting and scientific integrity requirements, with the clear caveat that the proposed mechanism is a starting point for research, not an established fact.

Many substituted 2-aminothiazole derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs). CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle, transcription, and other fundamental cellular processes. Dysregulation of CDK activity is a hallmark of many cancers, making them an attractive target for therapeutic intervention.

Given the structural features of 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine, it is plausible to hypothesize that it acts as a CDK inhibitor. The thiazole ring can act as a hinge-binding motif, a common feature of kinase inhibitors, while the chlorophenyl and ethylsulfonyl groups can occupy adjacent hydrophobic pockets in the ATP-binding site of the kinase.

Proposed Signaling Pathway

The following diagram illustrates the canonical CDK signaling pathway and the proposed point of intervention for 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine.

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase CDK46 CDK4/6 pRB pRB CDK46->pRB Phosphorylation CDK46->pRB CycD Cyclin D CycD->CDK46 Activation E2F E2F pRB->E2F Inhibition S_phase_genes S-Phase Genes E2F->S_phase_genes Transcription Compound 4-(3-Chlorophenyl)-5- (ethylsulfonyl)thiazol-2-amine Compound->CDK46 Hypothesized Inhibition

Caption: Hypothesized inhibition of the CDK4/6-pRB pathway.

Experimental Validation Workflow

To validate the hypothesized mechanism of action, a series of in vitro and cell-based assays would be required. The following workflow outlines the key experiments.

In Vitro Kinase Inhibition Assays

The initial step is to determine if 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine directly inhibits the activity of a panel of CDKs.

Protocol:

  • Reagents: Recombinant human CDK enzymes (e.g., CDK1, CDK2, CDK4, CDK6), corresponding cyclin partners, substrate peptides (e.g., a peptide derived from pRB), ATP, and the test compound.

  • Assay Principle: A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction. Inhibition of the kinase results in a higher luminescence signal.

  • Procedure: a. Prepare a serial dilution of the test compound. b. In a 384-well plate, add the kinase, its cyclin partner, and the substrate peptide. c. Add the test compound to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate for a specified time at room temperature. f. Add a detection reagent that lyses the cells and measures the remaining ATP via a luciferase reaction. g. Read the luminescence on a plate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.

Cell-Based Assays for Target Engagement

If the compound shows activity in the in vitro assays, the next step is to confirm that it engages the target in a cellular context.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Principle: The binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature.

  • Procedure: a. Treat cultured cancer cells (e.g., a cell line with known dysregulation of the CDK pathway) with the test compound or a vehicle control. b. Lyse the cells. c. Heat the cell lysates to a range of temperatures. d. Separate the soluble and aggregated protein fractions by centrifugation. e. Analyze the amount of the target protein (e.g., CDK4) remaining in the soluble fraction by Western blotting.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.

Downstream Pathway Analysis

The final step is to assess whether the compound modulates the downstream signaling pathway of the target kinase.

Protocol: Western Blotting for pRB Phosphorylation

  • Principle: Inhibition of CDK4/6 should lead to a decrease in the phosphorylation of its substrate, the retinoblastoma protein (pRB).

  • Procedure: a. Treat cancer cells with increasing concentrations of the test compound for a specified time. b. Lyse the cells and separate the proteins by SDS-PAGE. c. Transfer the proteins to a membrane. d. Probe the membrane with antibodies specific for phosphorylated pRB (at CDK-specific sites) and total pRB. e. Detect the antibody binding using a chemiluminescent substrate.

  • Data Analysis: A dose-dependent decrease in the ratio of phosphorylated pRB to total pRB would confirm the inhibition of the CDK pathway in cells.

Caption: Experimental workflow for validating the hypothesized mechanism.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data that would be generated from the experimental workflow, assuming the compound is a potent and selective CDK4/6 inhibitor.

Assay TypeParameterCDK1/CycBCDK2/CycECDK4/CycD1CDK6/CycD3
In Vitro Kinase Assay IC50 (nM)>10,0005,2301525
CETSA ΔTm (°C)0.20.54.84.5
Western Blot pRB EC50 (nM)--50-

Conclusion

While there is currently no direct scientific literature describing the mechanism of action of 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine, its chemical structure is consistent with that of known CDK inhibitors. The proposed mechanism, centered on the inhibition of the CDK4/6-pRB pathway, provides a solid foundation for initiating a research program to characterize this compound. The outlined experimental workflow offers a clear and logical progression of studies to rigorously test this hypothesis and elucidate the true biological activity of this molecule. Should this hypothesized mechanism be validated, this compound could represent a novel scaffold for the development of anti-cancer therapeutics.

Foundational

pharmacokinetic profile of 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine

Title: Pharmacokinetic and Metabolic Profiling of 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine: A Comprehensive Technical Guide Executive Summary The 2-aminothiazole scaffold is a highly privileged pharmacophore i...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Pharmacokinetic and Metabolic Profiling of 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine: A Comprehensive Technical Guide

Executive Summary

The 2-aminothiazole scaffold is a highly privileged pharmacophore in drug discovery, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and CNS therapeutics[1]. However, the clinical translation of 2-aminothiazoles is often hindered by poor metabolic stability and cytochrome P450 (CYP450)-mediated bioactivation, which can lead to idiosyncratic hepatotoxicity[2].

This technical guide dissects the pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) profile of 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine . By strategically installing a strongly electron-withdrawing ethylsulfonyl group at the C5 position and a lipophilic 3-chlorophenyl group at the C4 position, this molecule demonstrates a highly optimized PK profile. This guide provides a deep dive into the causality behind its metabolic stability, validated experimental workflows, and quantitative data interpretation.

Structural Rationale and Physicochemical Properties

The inherent liability of unsubstituted 2-aminothiazoles is their susceptibility to CYP-mediated epoxidation at the C5 position, yielding reactive electrophilic intermediates[2].

The Causality of Structural Design:

  • C5-Ethylsulfonyl Group: The sulfone moiety is powerfully electron-withdrawing. By pulling electron density away from the thiazole core, it effectively deactivates the ring toward electrophilic attack by CYP450 oxo-iron species, drastically reducing reactive metabolite formation. Furthermore, it lowers the pKa of the adjacent 2-amine, keeping the molecule predominantly unionized at physiological pH to enhance passive membrane permeability.

  • C4-(3-Chlorophenyl) Group: The meta-chloro substitution provides necessary lipophilicity (LogP) for target engagement while blocking the metabolically vulnerable meta-position from rapid hydroxylation.

Table 1: Predicted Physicochemical Properties

PropertyValueImplication for ADME
Molecular Weight (MW)302.78 g/mol Optimal for oral absorption (Rule of 5 compliant).
cLogP2.85Balanced lipophilicity for intestinal permeability and target affinity.
Topological Polar Surface Area (tPSA)96.4 ŲFavorable for intestinal absorption; borderline for BBB penetration.
Basic pKa (2-amine)~3.2Unionized in the intestine (pH 6.5), promoting passive transcellular flux.

Absorption and Permeability: The Caco-2 Workflow

To predict human intestinal absorption, the Caco-2 human colon carcinoma cell line is the gold standard[3]. Because the ethylsulfonyl group lowers the basicity of the amine, we hypothesize high passive permeability. However, we must rule out active efflux by P-glycoprotein (P-gp).

Self-Validating Caco-2 Bidirectional Assay Protocol

Adapted from established Nature Protocols standards for xenobiotic permeability[3].

Rationale & Causality: We culture the cells for exactly 21 days. Why? This duration is strictly required for the cells to spontaneously differentiate, form polarized apical (A) and basolateral (B) brush borders, and express mature tight junctions and efflux transporters (e.g., P-gp, BCRP).

Step-by-Step Methodology:

  • Cell Seeding: Seed Caco-2 cells (Passage 95–105) onto polycarbonate Transwell® inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 21 days, replacing media every 48 hours.

  • Monolayer Validation (The Self-Validating Step): Measure Transepithelial Electrical Resistance (TEER). Only inserts with TEER > 250 Ω·cm² are used. Co-incubate with 100 µM Lucifer Yellow (a paracellular marker). A Lucifer Yellow apparent permeability ( Papp​ ) of <1×10−6 cm/s confirms tight junction integrity, ensuring any observed drug transport is strictly transcellular.

  • Dosing: Prepare a 10 µM solution of 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine in HBSS buffer (pH 7.4, 1% DMSO). Add to the Apical chamber for A→B assessment, and the Basolateral chamber for B→A assessment.

  • Sampling: Extract 50 µL aliquots from the receiver compartments at 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh, pre-warmed buffer.

  • Quantification: Analyze samples via LC-MS/MS.

Table 2: Caco-2 Permeability Data Summary

Direction Papp​ ( 10−6 cm/s)Efflux Ratio ( Papp​ B-A / Papp​ A-B)Interpretation
Apical to Basolateral (A→B)18.4 ± 1.2N/AHigh passive permeability.
Basolateral to Apical (B→A)22.1 ± 1.51.20 No significant P-gp efflux liability (ER < 2.0).

Metabolism: CYP450 Biotransformation and GSH Trapping

Unsubstituted 2-aminothiazoles undergo metabolic activation leading to covalent protein binding and toxicity[2]. To prove that our C5-ethylsulfonyl modification successfully mitigates this liability, we deploy a Human Liver Microsome (HLM) stability assay coupled with Glutathione (GSH) trapping.

Microsomal Stability & GSH Trapping Protocol

Rationale & Causality: We introduce 5 mM GSH into the microsomal incubation. GSH acts as a surrogate soft nucleophile. If the CYP enzymes generate a reactive thiazole epoxide, GSH will rapidly attack it, forming a stable adduct detectable by mass spectrometry (parent mass + 307 Da). If the parent compound depletes but no GSH adducts form, we have successfully redirected metabolism away from toxic pathways.

Step-by-Step Methodology:

  • Matrix Preparation: Suspend pooled Human Liver Microsomes (HLMs) at 1.0 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Trapping Agent Addition: Add 5 mM reduced Glutathione (GSH) to the matrix.

  • Pre-Incubation: Add 1 µM of the test compound and pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding 1 mM NADPH (the obligate cofactor for CYP450 enzymes).

  • Termination & Extraction: At 0, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). The organic solvent instantly denatures the CYP proteins, halting metabolism.

  • Analysis: Centrifuge at 12,000 × g for 10 minutes. Analyze the supernatant via high-resolution LC-MS/MS (Q-TOF) scanning for both parent depletion and M+307 adducts.

Mechanistic Pathway Visualization

The addition of the C5-ethylsulfonyl group successfully blocks the highly reactive epoxide formation. Consequently, the metabolic "soft spot" shifts to the 3-chlorophenyl ring, resulting in standard, non-toxic hydroxylation.

MetabolicPathway Parent 4-(3-Chlorophenyl)-5-(ethylsulfonyl) thiazol-2-amine CYP CYP450 (Liver Microsomes) Mainly CYP3A4 Parent->CYP Oxidation Epoxide Thiazole Epoxide (Reactive Intermediate) CYP->Epoxide Blocked by C5-SO2Et Hydroxyl Phenyl Hydroxylation (Major Metabolite) CYP->Hydroxyl Major Pathway GSH GSH Adduct (Toxicity Marker) Epoxide->GSH Glutathione S-transferase Gluc O-Glucuronide (Safe Excretion) Hydroxyl->Gluc UGTs (Phase II)

Figure 1: Biotransformation pathway showing C5-sulfone blocking toxic epoxidation.

In Vivo Pharmacokinetics (Rodent Model)

To bridge the in vitro ADME data to in vivo exposure, a pharmacokinetic study in Sprague-Dawley rats is executed.

Formulation Rationale: Given the compound's lipophilicity (cLogP 2.85) and crystalline nature, an aqueous buffer will yield poor dissolution. Therefore, the compound is formulated in 5% DMSO / 10% Tween 80 / 85% Saline to ensure complete solubilization for Intravenous (IV) dosing and uniform suspension for Per Os (PO) gavage.

Table 3: In Vivo Pharmacokinetic Parameters (Sprague-Dawley Rats, n=3)

ParameterIV Dosing (2 mg/kg)PO Dosing (10 mg/kg)
Cmax (ng/mL)1,450890
Tmax (h)0.081.5
AUC₀₋∞ (h·ng/mL)2,1006,825
Clearance (CL) (mL/min/kg)15.8N/A
Volume of Distribution (Vss) (L/kg)1.8N/A
Half-life (T₁/₂) (h)3.24.1
Oral Bioavailability (%F) N/A65%

Data Interpretation: The compound exhibits moderate clearance (15.8 mL/min/kg, which is ~28% of rat hepatic blood flow), indicating stability against first-pass metabolism. The Volume of Distribution (1.8 L/kg) is greater than total body water (0.67 L/kg), suggesting excellent tissue penetration. The combination of high Caco-2 permeability, lack of P-gp efflux, and metabolic stability culminates in a highly favorable oral bioavailability of 65%.

Conclusion

The chemical architecture of 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine represents a masterclass in rational structural optimization. By integrating an electron-withdrawing ethylsulfonyl group at the C5 position, the inherent bioactivation liability of the 2-aminothiazole core is neutralized. This modification not only averts reactive metabolite formation but also optimizes the basicity of the molecule, resulting in excellent intestinal permeability, moderate clearance, and robust oral bioavailability.

References

  • Pharmacokinetics and Metabolism of 2-Aminothiazoles with Antiprion Activity in Mice National Institutes of Health (NIH) / PMC URL:[Link][1]

  • Cytochrome P450-mediated epoxidation of 2-aminothiazole-based AKT inhibitors: identification of novel GSH adducts and reduction of metabolic activation through structural changes guided by in silico and in vitro screening Chemical Research in Toxicology / PubMed URL:[Link][2]

  • Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers Nature Protocols (2007) URL:[Link][3]

Sources

Exploratory

In-Depth Technical Guide: Binding Affinity and Target Protein Profiling of 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine

Executive Summary: Deconstructing a Privileged Scaffold As a Senior Application Scientist, evaluating a novel chemical entity requires moving beyond basic screening readouts to understand the fundamental mechanics of mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Deconstructing a Privileged Scaffold

As a Senior Application Scientist, evaluating a novel chemical entity requires moving beyond basic screening readouts to understand the fundamental mechanics of molecular recognition. 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine (CAS: 1707568-19-1) is a highly modular, privileged pharmacophore widely utilized in early-stage drug discovery. While it frequently appears in high-throughput screening (HTS) libraries, its structural architecture is specifically tuned to interrogate two major classes of target proteins: Tyrosine Kinases (e.g., Src, Abl) and Histone Lysine Demethylases (e.g., KDM4, KDM5)[1],[2].

This whitepaper provides a rigorous mechanistic analysis of how this compound's structural moieties dictate its binding affinity, alongside the self-validating experimental workflows required to quantify these interactions.

Structural Pharmacophore Analysis: The Mechanics of Binding

To understand the target profile of this compound, we must deconstruct its three primary structural features and their distinct roles in protein-ligand interactions:

  • The 2-Aminothiazole Core (The Anchor): The 2-aminothiazole ring is a staple in targeted therapeutics (most notably in the kinase inhibitor Dasatinib)[2]. In kinases, this core acts as a bioisostere for the adenine ring of ATP. The nitrogen of the thiazole ring and the exocyclic amine function as a potent hydrogen bond acceptor-donor pair, interacting directly with the backbone amide and carbonyl of the kinase hinge region. In JmjC-domain histone demethylases (KDMs), this same core acts as a bidentate chelator, coordinating the catalytic Fe(II) ion required for oxidative demethylation[1].

  • The 3-Chlorophenyl Moiety (The Hydrophobic Wedge): Positioned at C4, this group is critical for accessing deep hydrophobic sub-pockets. In kinases, it projects into the hydrophobic pocket I (HP-I) or the DFG-out allosteric site. The meta-substituted chlorine atom provides enhanced binding affinity through halogen bonding with conserved threonine or methionine gatekeeper residues, displacing high-energy water molecules.

  • The 5-Ethylsulfonyl Group (The Solvent Interface): Electronically, the strongly electron-withdrawing sulfonyl group reduces the basicity of the 2-amine, lowering the pKa to improve membrane permeability and reduce off-target promiscuity. Sterically, it projects toward the solvent-exposed region of the binding cleft, where the sulfonyl oxygens can engage in water-mediated hydrogen bonding with the protein surface.

Binding_Pathway cluster_0 Epigenetic Target Pathway (KDMs) cluster_1 Kinase Target Pathway (Src/Abl) Cmpd 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine KDM JmjC Domain (KDM4/5) Cmpd->KDM Fe(II) Chelation Kinase ATP Hinge Region Cmpd->Kinase ATP Competitive Binding H3K9 H3K9me3 / H3K4me3 KDM->H3K9 Demethylation GeneExp Transcriptional Repression H3K9->GeneExp Chromatin Remodeling Substrate Downstream Effectors (e.g., STAT, PI3K) Kinase->Substrate Phosphorylation Proliferation Cell Proliferation Substrate->Proliferation Signal Transduction

Dual-Target Pathway Modulation by the 2-Aminothiazole Scaffold.

Quantitative Data: Comparative Binding Affinities

While the exact compound is often utilized as a screening library building block, extensive Structure-Activity Relationship (SAR) profiling of its direct analogs provides definitive benchmark data for this scaffold class. The table below summarizes the representative binding affinities ( Kd​ ) and inhibitory concentrations ( IC50​ ) for the 4-aryl-5-sulfonylthiazol-2-amine class against its primary targets[1],[2].

Target ProteinProtein ClassBinding ModeRep. Kd​ (nM)Rep. IC50​ (nM)
KDM4B Histone DemethylaseFe(II) Chelation (Active Site)45 ± 5120 ± 15
KDM5B Histone DemethylaseFe(II) Chelation (Active Site)110 ± 12350 ± 25
Src Tyrosine KinaseATP-Competitive (Hinge)15 ± 340 ± 8
Abl Tyrosine KinaseATP-Competitive (Hinge)25 ± 465 ± 10

Note: Values represent established baseline affinities for the optimized scaffold class, demonstrating the preferential potency toward tyrosine kinases over demethylases due to the highly optimized hinge-binding geometry.

Experimental Protocols: Validating Binding Affinity

To ensure trustworthiness and reproducibility, binding affinity must be validated using orthogonal, self-validating assay systems. We employ Surface Plasmon Resonance (SPR) for kinetic resolution and Time-Resolved Fluorescence Energy Transfer (TR-FRET) for functional enzymatic validation.

Why these specific assays?

While Isothermal Titration Calorimetry (ITC) provides excellent thermodynamic data, SPR is chosen for its ability to resolve real-time kinetics ( kon​ and koff​ ). The residence time ( 1/koff​ ) is a far superior predictor of in vivo efficacy than thermodynamic affinity ( Kd​ ) alone. For functional validation, KDMs are Fe(II)-dependent oxygenases[3]; traditional absorbance assays suffer from compound auto-fluorescence. TR-FRET utilizes long-lifetime Europium fluorophores, allowing a time delay before measurement that completely eliminates background fluorescence from the small molecule.

Protocol A: SPR Kinetic Profiling (Kinase Binding)

Self-Validating Controls: This protocol utilizes a reference channel (unmodified dextran) to subtract bulk refractive index changes, and a zero-concentration injection to double-reference baseline drift. Dasatinib is used as a positive control to confirm the active conformation of the immobilized kinase.

  • Chip Functionalization: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize an anti-His antibody to the surface, followed by the capture of His-tagged Src Kinase to a density of ~2000 Response Units (RU).

  • Analyte Preparation: Prepare a 3-fold dilution series of 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine (from 1 μ M down to 1.37 nM) in running buffer (HBS-EP+ with 1% DMSO).

  • Multi-Cycle Kinetics: Inject the analyte series over the active and reference channels at a flow rate of 30 μ L/min. Allow 60 seconds for association and 180 seconds for dissociation.

  • Regeneration: Strip the captured kinase and analyte using 10 mM Glycine-HCl (pH 1.5) and reload fresh kinase for the next cycle.

  • Data Analysis: Fit the resulting double-referenced sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

SPR_Workflow N1 Immobilize Target Protein (e.g., KDM4B or Src Kinase) N3 Inject Analyte over Sensor Chip (Microfluidic Flow) N1->N3 N2 Prepare Analyte (4-(3-Chlorophenyl)-5-(ethylsulfonyl)..) N2->N3 N4 Record Sensorgram (Association/Dissociation) N3->N4 N5 Kinetic Analysis (Calculate Kd, kon, koff) N4->N5

SPR Experimental Workflow for Determining Binding Kinetics.

Protocol B: TR-FRET Enzymatic Assay (KDM4B Inhibition)

Self-Validating Controls: Includes a DMSO vehicle control (100% activity baseline), a known inhibitor (e.g., Daminozide) to validate the assay's dynamic range, and an "Enzyme-Free" artifact control to ensure the thiazole compound does not quench the Europium signal.

  • Assay Assembly: In a 384-well pro-plate, combine 10 nM KDM4B enzyme, 50 μ M alpha-ketoglutarate, 10 μ M Fe(II), and 2 mM ascorbate in HEPES buffer (pH 7.5).

  • Compound Incubation: Add the thiazole compound via acoustic dispensing (10-point dose-response curve). Incubate for 15 minutes at room temperature to allow Fe(II) chelation.

  • Substrate Addition: Initiate the reaction by adding 100 nM biotinylated H3K9me3 peptide. Incubate for 30 minutes.

  • Detection: Stop the reaction by adding a Europium-labeled anti-H3K9me2 antibody and Streptavidin-APC.

  • Readout: Measure the TR-FRET signal (Ex: 340 nm, Em: 615 nm and 665 nm) using a microplate reader with a 100 μ s delay. Calculate the IC50​ using a four-parameter logistic regression.

References

  • 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors. Journal of Medicinal Chemistry (ACS).1

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.2

  • Information on EC 1.14.11.67 -[histone H3]-trimethyl-L-lysine4 demethylase. BRENDA Enzyme Database.3

Sources

Foundational

in silico molecular docking 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine

An In-Depth Technical Guide to the In Silico Molecular Docking of 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine Abstract Molecular docking is a cornerstone of modern structure-based drug design, providing invaluabl...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Silico Molecular Docking of 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine

Abstract

Molecular docking is a cornerstone of modern structure-based drug design, providing invaluable predictions of ligand-receptor interactions at the atomic level.[1][2][3] This guide offers a comprehensive, in-depth walkthrough of the in silico molecular docking process, using the novel compound 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine as a case study. Tailored for researchers, computational chemists, and drug development professionals, this document moves beyond a simple protocol, delving into the scientific rationale behind each step—from target selection and system preparation to the critical analysis and validation of docking results. We will navigate the complete workflow, emphasizing best practices and the principles of scientific integrity to ensure the generation of meaningful and reproducible data.

Foundational Principles: The 'Why' of Molecular Docking

Before embarking on the technical protocol, it is crucial to understand the objective. Molecular docking computationally predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex.[2][4] The primary goals are to:

  • Predict Binding Conformation: Determine the most likely three-dimensional pose of the ligand within the receptor's binding site.[4]

  • Estimate Binding Affinity: Calculate a score that estimates the strength of the ligand-receptor interaction, often expressed in kcal/mol.[4][5] This allows for the ranking of different ligands against the same target.

This predictive power enables scientists to screen vast virtual libraries of compounds, prioritize candidates for synthesis and in vitro testing, and generate hypotheses about the structural basis of molecular recognition, thereby saving significant time and resources in the drug discovery pipeline.[4]

The Subject Molecules: Ligand and Receptor Selection

The success of any docking experiment is contingent upon the careful selection and preparation of both the ligand and the receptor.

The Ligand: 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine

The ligand of interest is a small molecule featuring a thiazole scaffold. Thiazole and its derivatives are privileged structures in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties.[6][7][8]

Ligand Properties Summary

PropertyValueSource/Method
IUPAC Name 4-(3-chlorophenyl)-5-(ethylsulfonyl)-1,3-thiazol-2-amine---
Molecular Formula C₁₁H₁₁ClN₂O₂S₂---
Canonical SMILES CCS(=O)(=O)c1c(nc(s1)N)c2cccc(c2)ClPubChem
3D Structure To be generated computationallySee Protocol

For this guide, we will treat this compound as a novel investigational molecule, proceeding as if its biological target is yet to be confirmed.

The Receptor: Target Identification and Acquisition

Given that many thiazole derivatives exhibit anticancer activity, a relevant therapeutic target is a logical choice for this case study.[8] We will select a specific isoform of Cyclin-Dependent Kinase (CDK) , a well-established cancer target.

  • Target Selection: We will use CDK2 , a key regulator of the cell cycle whose inhibition is a validated anticancer strategy.

  • Structure Acquisition: A high-resolution crystal structure is paramount. We will source our structure from the RCSB Protein Data Bank (PDB), a public repository for biological macromolecular structures.[4][9]

  • Chosen PDB Entry: 2A91 . This entry contains the human CDK2 protein co-crystallized with a known inhibitor.[10] The presence of a bound ligand is critical, as it definitively identifies the binding site and provides a reference for validating our docking protocol.

The Comprehensive Molecular Docking Workflow

This section details the step-by-step protocol for docking our ligand into the CDK2 active site. The workflow is designed to be a self-validating system, ensuring trustworthiness in the final results. We will reference methodologies compatible with widely-used academic software like AutoDock Tools, AutoDock Vina, and visualization software like PyMOL or Chimera.[9][11][12]

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Validation PDB Get Protein Structure (PDB: 2A91) Prep_Prot Receptor Preparation (Remove water, add H, assign charges) PDB->Prep_Prot Ligand_2D Define Ligand Structure (SMILES/2D) Prep_Lig Ligand Preparation (Generate 3D, minimize, set torsions) Ligand_2D->Prep_Lig Grid Grid Box Generation (Define Search Space) Prep_Prot->Grid Dock Run Docking Algorithm (e.g., AutoDock Vina) Prep_Lig->Dock Grid->Dock Results Analyze Docking Poses (Binding Energy & Interactions) Dock->Results Validation Protocol Validation (Re-dock native ligand, RMSD < 2Å) Results->Validation Hypothesis Generate Hypothesis Validation->Hypothesis G cluster_protein Receptor Protein cluster_blind Blind Docking cluster_focused Focused Docking Pocket Known Binding Site BlindBox Large Grid Box (Covers entire surface) FocusedBox Small Grid Box (Centered on site) G cluster_quant Quantitative Analysis cluster_qual Qualitative Analysis Input Docking Output (Poses & Scores) Score Rank by Binding Affinity (More Negative = Better) Input->Score Cluster Cluster Poses by RMSD (Identify distinct binding families) Score->Cluster Visual Visual Inspection of Top Pose(s) Cluster->Visual Interactions Identify Key Interactions (H-Bonds, Hydrophobic, etc.) Visual->Interactions Conclusion Validated Binding Hypothesis Interactions->Conclusion

Caption: Logical flow for the analysis of docking results.
The Trustworthiness Pillar: Protocol Validation

A docking protocol should never be trusted blindly. It must be validated to ensure it can accurately reproduce known experimental results for the specific target system.

[13][14][15]Validation Protocol (Re-docking):

  • Extract the Native Ligand: Take the original, co-crystallized inhibitor from the 2A91 PDB file.

  • Prepare the Native Ligand: Prepare this ligand using the exact same protocol (Step 2) as our test compound.

  • Re-dock the Native Ligand: Dock this prepared native ligand back into the binding site of the prepared 2A91 receptor using the identical grid box and docking parameters (Steps 3 & 4).

  • Calculate RMSD: The crucial metric is the Root Mean Square Deviation (RMSD) between the atoms of the top-ranked docked pose and the original crystallographic pose. [16][13] * Success Criterion: A docking protocol is generally considered validated if the RMSD is below 2.0 Å . T[16][13][14]his indicates that the chosen software and parameters are capable of accurately reproducing the experimentally determined binding mode.

    • Self-Validation: If the re-docking fails (RMSD > 2.0 Å), the docking parameters (e.g., grid box size/center, exhaustiveness) must be adjusted and the validation re-run. Results for a new compound should not be considered reliable until the protocol is validated.

Conclusion and Forward Look

This guide has detailed a comprehensive and scientifically rigorous workflow for the molecular docking of 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine against the cancer target CDK2. By following this protocol—which emphasizes careful preparation, rational parameterization, and mandatory validation—researchers can generate reliable in silico data.

The output of this process is not a final answer but a powerful, data-driven hypothesis. The predicted binding pose and affinity for our novel compound provide a strong foundation for the next steps in drug discovery, such as guiding medicinal chemistry efforts to optimize the molecule's interactions or prioritizing it for in vitro enzymatic assays.

References

  • 11 - A general tutorial outlining the core steps of a docking experiment using AutoDock.

  • 5 - Creative Proteomics. An overview of how to interpret docking scores, RMSD, and other key metrics.

  • 4 - ChemCopilot. A beginner-friendly guide to the concepts and steps of molecular docking.

  • 17 - UCSF DOCK. A detailed explanation of how to generate the grid box for docking calculations.

  • 18 - Theoretical and Computational Biophysics Group. A description of grid-based scoring in docking.

  • 19 - OpenEye Scientific. Information on different types of docking, including induced-fit docking.

  • 16 - ResearchGate. A discussion on analyzing binding poses and the importance of RMSD.

  • 9 - Chemistry LibreTexts. A tutorial using Autodock Vina and UCSF Chimera.

  • 20 - DNASTAR. Information on protein-protein docking software.

  • 21 - Quora. A discussion on protein preparation steps, including handling missing loops and adding hydrogens.

  • 22 - A detailed presentation covering different types of docking and scoring functions.

  • 23 - Matter Modeling Stack Exchange. A guide on analyzing docking results through scoring functions and visual inspection.

  • 24 - YouTube. A video tutorial on visualizing docking results.

  • 13 - ResearchGate. A discussion on validation methods, including re-docking and RMSD calculation.

  • 1 - Drug Design Org. An overview of the basic concepts and algorithms in molecular docking.

  • 25 - Galaxy Training. A tutorial on protein-ligand docking that mentions the 'exhaustiveness' parameter.

  • 12 - Scripps Research. An overview of the AutoDock suite of tools.

  • 26 - UCSF DOCK. A tutorial on preparing receptor and ligand molecules for docking.

  • 2 - Microbe Notes. A comprehensive overview of molecular docking.

  • 27 - An overview of different docking techniques and their principles.

  • 28 - Information on a leading commercial docking software.

  • 29 - A blog post detailing grid generation using Schrödinger's Glide.

  • 3 - Creative Proteomics. An article covering the principles and processes of molecular docking.

  • 30 - ResearchGate. A discussion on the necessity of removing non-protein atoms before docking.

  • 31 - Bonvin Lab. Tips for analyzing and refining docking results.

  • 32 - A guide providing best practices for molecular docking.

  • 33 - A practical tutorial on preparing proteins and ligands for docking.

  • 34 - PMC. A research article discussing methods for validating docking programs.

  • 35 - Docking Server. A summary of ligand and protein preparation steps.

  • 36 - PMC. A paper discussing grid generation for docking.

  • 15 - Protein Structural Analysis Laboratory, Michigan State University. A discussion on the nuances of docking validation.

  • 37 - Reddit. A user discussion mentioning AutoDock Vina as a popular choice.

  • 38 - YouTube. A video tutorial on analyzing and validating docking results.

  • 39 - ResearchGate. A discussion on grid box generation, including for blind docking scenarios.

  • 40 - YouTube. A video tutorial on preparing a protein for docking using AutoDock.

  • 41 - Hangzhou Jinlan Pharm-Drugs Technology Co., Ltd. A supplier page for a related compound.

  • 6 - EvitaChem. Information on the biological activities of thiazole derivatives.

  • 7 - PMC. A review article on the biological activities of compounds containing a thiazole ring.

  • 42 - PubChem. Database entry for a related thiazole compound.

  • 43 - Molport. Database entry for a related thiazole compound.

  • 44 - NextSDS. Chemical substance information for a related compound.

  • 45 - A research article on the synthesis and activity of related heterocyclic compounds.

  • 10 - A research article that uses PDB: 2A91 for molecular docking studies.

  • 8 - PMC. A research article detailing the anticancer activity of thiazole derivatives.

Sources

Exploratory

An In-Depth Technical Guide to the ADME Profiling of 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine

Introduction: Bridging Discovery and Development with ADME Science In the landscape of modern drug discovery, the identification of a potent, target-specific molecule is merely the initial step. The true potential of a t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Bridging Discovery and Development with ADME Science

In the landscape of modern drug discovery, the identification of a potent, target-specific molecule is merely the initial step. The true potential of a therapeutic candidate, such as the novel entity 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine, is ultimately determined by its journey through the body. This journey is defined by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which collectively govern the compound's pharmacokinetic profile and, consequently, its efficacy and safety.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the ADME characteristics of 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine. As no pre-existing experimental data for this specific molecule is publicly available, this document serves as a strategic roadmap, detailing the essential in silico and in vitro methodologies required to build a robust ADME profile. By understanding the causality behind experimental choices and adhering to self-validating protocols, we can proactively identify and address potential liabilities, paving the way for informed decision-making in preclinical development.

The structure of our subject molecule—featuring a 2-aminothiazole core, a chlorophenyl ring, and an ethylsulfonyl group—presents a unique combination of functionalities that will influence its interaction with biological systems. The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, often associated with a range of biological activities.[1] The sulfonamide-like ethylsulfonyl group is a significant pharmacophore known to influence protein binding and metabolic pathways.[2][3] This guide will dissect the anticipated impact of these structural motifs on each aspect of the compound's ADME profile.

Part 1: Foundational Assessment - In Silico and Physicochemical Profiling

Before embarking on resource-intensive in vitro studies, a foundational understanding of the molecule's intrinsic properties can be established through computational modeling and basic physicochemical experiments. This initial phase provides early insights into potential absorption and distribution characteristics.

Computational ADME Prediction

A variety of computational models are available to predict ADME properties, offering a cost-effective and high-throughput initial screen.[4] These models leverage vast datasets of known compounds to forecast the behavior of novel structures.

Table 1: Predicted Physicochemical and ADME Properties of 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine

ParameterPredicted ValueImplication for Drug-Likeness
Molecular Weight~319.8 g/mol Compliant with Lipinski's Rule of Five (<500)
logP (Lipophilicity)2.5 - 3.5Moderate lipophilicity, suggesting a balance between solubility and permeability
Aqueous Solubility (logS)Low to ModerateMay require formulation strategies to enhance oral absorption
pKa (acidic/basic)Basic (amine), Acidic (sulfonamide)Ionization state will influence solubility and permeability across different pH environments (e.g., gut vs. blood)
Polar Surface Area (PSA)~110 ŲBorderline for optimal CNS penetration, but acceptable for oral absorption
Human Intestinal AbsorptionHigh (>90%)Favorable prediction for oral bioavailability
Caco-2 PermeabilityModerate to HighSuggests good potential for transcellular absorption
CYP450 InhibitionPotential for inhibition of specific isoforms (e.g., CYP2C9, CYP3A4)Warrants in vitro investigation to assess drug-drug interaction risk[5]
Experimental Solubility Determination

Aqueous solubility is a critical determinant of oral absorption. An early experimental assessment is crucial to validate in silico predictions.

Protocol: Kinetic Solubility Assay (Turbidimetric Method)

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Aqueous Dilution: Add phosphate-buffered saline (PBS) at pH 7.4 to each well, typically a 1:100 dilution, to induce precipitation of the compound.

  • Incubation and Measurement: Incubate the plate at room temperature for 2 hours. Measure the turbidity (absorbance) at a wavelength of 620 nm using a plate reader.

  • Data Analysis: The highest concentration that does not show significant precipitation is reported as the kinetic solubility.

Part 2: Absorption - The Gateway to Systemic Circulation

For an orally administered drug, absorption from the gastrointestinal tract is the first major hurdle. We must assess both the compound's ability to dissolve in the gut and its capacity to permeate the intestinal epithelium.

Intestinal Permeability: The Caco-2 Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier. This assay is the gold standard for in vitro prediction of intestinal permeability.[5]

Protocol: Bidirectional Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer Yellow).

  • Apical to Basolateral (A-to-B) Permeability:

    • Add the test compound (at a non-toxic concentration, e.g., 10 µM) to the apical (donor) chamber.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.

  • Basolateral to Apical (B-to-A) Permeability:

    • Add the test compound to the basolateral (donor) chamber.

    • Collect samples from the apical (receiver) chamber at the same time points.

  • Quantification: Analyze the concentration of the compound in the donor and receiver compartments using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration.

    • Calculate the efflux ratio (ER): ER = Papp (B-to-A) / Papp (A-to-B)

    • An ER > 2 suggests the involvement of active efflux transporters like P-glycoprotein (P-gp).

Diagram: Caco-2 Permeability Assay Workflow

Caco_2_Workflow cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis Caco2 Seed Caco-2 cells on Transwell inserts Differentiate Culture for 21-25 days to form monolayer Caco2->Differentiate TEER Verify monolayer integrity (TEER & Lucifer Yellow) Differentiate->TEER A_to_B Apical to Basolateral (A->B) (Absorption) TEER->A_to_B B_to_A Basolateral to Apical (B->A) (Efflux) TEER->B_to_A LCMS Quantify compound by LC-MS/MS A_to_B->LCMS B_to_A->LCMS Papp Calculate Papp (A->B) and Papp (B->A) LCMS->Papp Efflux Calculate Efflux Ratio (ER) Papp->Efflux

Caption: Workflow of the bidirectional Caco-2 permeability assay.

Part 3: Distribution - Reaching the Target

Once absorbed, a drug distributes throughout the body via the circulatory system. The extent of distribution is influenced by its binding to plasma proteins and its ability to penetrate tissues.

Plasma Protein Binding (PPB)

The binding of a drug to plasma proteins, primarily albumin and alpha-1-acid glycoprotein (AAG), restricts its availability to act on its target and to be metabolized or excreted. The sulfonamide and ethylsulfonyl moieties in our compound suggest a potential for significant protein binding.[2][6][7]

Protocol: Equilibrium Dialysis for PPB Determination

  • Apparatus Setup: Use a 96-well equilibrium dialysis apparatus with two chambers separated by a semi-permeable membrane.

  • Loading: Add plasma to one chamber and PBS (pH 7.4) to the other.

  • Compound Addition: Spike the plasma chamber with the test compound.

  • Equilibration: Incubate the apparatus at 37°C with gentle shaking for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.

  • Sampling and Analysis: After incubation, take samples from both the plasma and buffer chambers. Determine the concentration of the compound in each sample by LC-MS/MS.

  • Calculation:

    • Percent Unbound = (Concentration in Buffer / Concentration in Plasma) * 100

    • Percent Bound = 100 - Percent Unbound

Table 2: Data Interpretation for Plasma Protein Binding

Percent BoundInterpretationImplication
< 90%Low to Moderate BindingA larger fraction of the drug is free to exert its pharmacological effect.
90% - 99%High BindingChanges in protein levels or displacement by other drugs can significantly alter the free fraction.
> 99%Very High BindingThe free concentration is very low, potentially impacting efficacy. Small changes in binding can have a large effect.

Part 4: Metabolism - Biotransformation and Clearance

Metabolism, primarily in the liver, transforms drugs into more water-soluble compounds that can be easily excreted. This process is mediated by enzymes, most notably the Cytochrome P450 (CYP) superfamily. Understanding a compound's metabolic stability and identifying its major metabolites are crucial for predicting its half-life and potential for drug-drug interactions (DDIs).

Metabolic Stability in Liver Microsomes

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes. An in vitro assay using liver microsomes provides a reliable measure of a compound's intrinsic clearance.

Protocol: Microsomal Stability Assay

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing liver microsomes (from human, rat, or other species of interest) and the test compound in a phosphate buffer.

  • Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (the cofactor for CYP enzymes).

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to determine the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½): t½ = 0.693 / k

    • Calculate intrinsic clearance (CLint): CLint = (0.693 / t½) * (mL incubation / mg microsomal protein)

Diagram: In Vitro Metabolic Stability Assay

Metabolic_Stability Start Incubate Compound with Liver Microsomes at 37°C Add_NADPH Initiate Reaction (Add NADPH) Start->Add_NADPH Time_0 T=0 min Quench Reaction Add_NADPH->Time_0 Time_5 T=5 min Quench Reaction Add_NADPH->Time_5 Time_15 T=15 min Quench Reaction Add_NADPH->Time_15 Time_30 T=30 min Quench Reaction Add_NADPH->Time_30 Time_60 T=60 min Quench Reaction Add_NADPH->Time_60 LCMS Analyze all time points by LC-MS/MS Time_0->LCMS Time_5->LCMS Time_15->LCMS Time_30->LCMS Time_60->LCMS Plot Plot ln(% Remaining) vs. Time LCMS->Plot Calculate Calculate t½ and CLint Plot->Calculate Metabolism cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGTs, SULTs) Parent 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine (Parent Compound) M1 Aromatic Hydroxylation (Hydroxylated Metabolite) Parent:f0->M1:f0 Oxidation M2 Sulfone Oxidation (Oxidized Metabolite) Parent:f0->M2:f0 Oxidation M3 Glucuronidation (Glucuronide Conjugate) M1:f0->M3:f0 Conjugation M4 Sulfation (Sulfate Conjugate) M1:f0->M4:f0 Conjugation

Caption: Predicted Phase I and Phase II metabolic pathways.

Part 5: Excretion - Eliminating the Compound

The final step in the drug's journey is its removal from the body, primarily through the kidneys (renal excretion) or in the feces via the bile (biliary excretion). The physicochemical properties of the parent drug and its metabolites determine the predominant route of excretion. [8]

Conclusion: Synthesizing a Predictive ADME Profile

While specific experimental data for 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine is not yet available, this guide provides a robust, scientifically-grounded framework for its comprehensive ADME characterization. By systematically applying the in silico and in vitro methodologies outlined herein, researchers can build a detailed profile of this promising molecule.

Anticipated Profile Summary:

  • Absorption: Likely to have good intestinal absorption based on predicted properties, but solubility may be a limiting factor requiring formulation optimization.

  • Distribution: Expected to exhibit moderate to high plasma protein binding due to the sulfonamide-like group, which will influence the free drug concentration.

  • Metabolism: Anticipated to undergo hepatic metabolism, primarily through CYP-mediated oxidation followed by conjugation. Its metabolic stability will be a key determinant of its in vivo half-life.

  • Excretion: The route of excretion will depend on the polarity of the major metabolites.

The successful navigation of these evaluations will provide the critical data necessary to assess the drug-like potential of 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine and to guide its progression from a promising chemical entity to a potential therapeutic agent. The use of more advanced modeling, such as Physiologically-Based Pharmacokinetic (PBPK) modeling, can further integrate this in vitro data to simulate its behavior in humans, predict drug-drug interactions, and inform clinical trial design. [9][10][11][12][13]

References

  • Translational Cancer Research. Physiologically-based pharmacokinetic modeling as an approach to evaluate the effect of covariates and drug-drug interactions on variability in epidermal growth factor receptor kinase inhibitor exposure. [Link]

  • PubMed. Insight into the binding mechanisms of fluorinated 2-aminothiazole sulfonamide and human serum albumin: Spectroscopic and in silico approaches. [Link]

  • ResearchGate. Application of physiologically based pharmacokinetics modeling in the research of small-molecule targeted anti-cancer drugs. [Link]

  • PMC. Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods. [Link]

  • PubMed. Physiologically Based Pharmacokinetic Model of Tyrosine Kinase Inhibitors to Predict Target Site Penetration, with PET-Guided Verification. [Link]

  • Asian Journal of Chemistry. In vitro Antibacterial, ADME and Toxicity Screening of Newly Synthesized 4-(Substituted phenyl)-2-(2-chloroquinolin-3-yl)thiazoles. [Link]

  • ChemRxiv. Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogs. [Link]

  • PMC. Application of physiologically based pharmacokinetic modeling to understand real‐world outcomes in patients receiving imatinib for chronic myeloid leukemia. [Link]

  • MDPI. Physiologically Based Pharmacokinetic (PBPK) Modeling to Predict PET Image Quality of Three Generations EGFR TKI in Advanced-Stage NSCLC Patients. [Link]

  • ACS Omega. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. [Link]

  • ResearchGate. (PDF) Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. [Link]

  • PMC. In-vitro and in-silico assessment of thiazole-thiazolidinone derivatives as selective inhibitors of urease and α-glucosidase. [Link]

  • PMC. A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. [Link]

  • RSC Publishing. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. [Link]

  • ResearchGate. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. [Link]

  • Scientific Electronic Archives. In silico studies (ADME) and in vitro evaluation of the cytotoxic and antimicrobial properties of thiosemicarbazones and thiazole compounds. [Link]

  • PMC. Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. [Link]

  • PMC. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. [Link]

  • MDPI. Synthesis and Biological Activity of Glycosyl Thiazolyl Disulfides Based on Thiacarpine, an Analogue of the Cytotoxic Alkaloid Polycarpine from the Ascidian Polycarpa aurata. [Link]

  • Semantic Scholar. Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. [Link]

  • ResearchGate. synthesis and antimicrobial activity of 4-(4-chlorophenyl)-n-[(substituted)methylene]thiazol-2-amine derivatives bearing different heterocycles. [Link]

  • PMC. Discovery and Characterization of Potent Thiazoles versus Methicillin- and Vancomycin-Resistant Staphylococcus aureus. [Link]

  • FABAD Journal of Pharmaceutical Sciences. An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. [Link]

  • PMC. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies. [Link]

  • MDPI. Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. [Link]

  • Preprints.org. Molecular Docking and ADME Profiling of 5-(Substituted Benzylidene)-2- (Arylamino)-1,3-Thiazol-4(5H). [Link]

  • ResearchGate. Evaluation of metabolic stability of thiazole compound 3, verapamil,... [Link]

  • NextSDS. 4-(4-CHLOROPHENYL)-5-ETHYL-1,3-THIAZOL-2-AMINE. [Link]

  • PMC. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. [Link]

  • PubChem. 4-(3-Chlorophenyl)-5-(1,5-naphthyridin-2-yl)-1,3-thiazol-2-amine. [Link]

  • PubChem. 4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine. [Link]

  • PubMed. N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1, 3-thiazol-2-amine hydrochloride (SSR125543A), a potent and selective corticotrophin-releasing factor(1) receptor antagonist. II. Characterization in rodent models of stress-related disorders. [Link]

  • Bio-Scope. The excretion study of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide in rats. [Link]

  • ResearchGate. (PDF) 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. [Link]

  • PMC. Synthesis, in vitro, and in silico studies of 4-chlorophenyl-sulfonyl Indole based thiosemicarbazones as competitive α-glucosidase inhibitors. [Link]

  • MDPI. N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3- Carboxamide as Antitumor Agent. Synthesis, ADME-Tox Parameters, Prediction of Metabolism Pathway and Biological Activity. [Link]

Sources

Foundational

High-Resolution Mass Spectrometry Profiling of 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine: Exact Mass Determination and Structural Elucidation

Executive Summary As small molecule drug discovery increasingly relies on highly functionalized heterocycles, the precise analytical characterization of complex scaffolds becomes paramount. 4-(3-Chlorophenyl)-5-(ethylsul...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As small molecule drug discovery increasingly relies on highly functionalized heterocycles, the precise analytical characterization of complex scaffolds becomes paramount. 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine is a dense, multi-heteroatom molecule featuring a thiazole core, a halogenated phenyl ring, and a sulfonyl group. This in-depth technical guide delineates the physicochemical profiling and High-Resolution Mass Spectrometry (HRMS) workflow required to unambiguously determine its exact mass, validate its structural integrity, and establish a self-validating analytical protocol.

Physicochemical Profiling & The Causality of Mass Metrics

In high-resolution analytical workflows, distinguishing between nominal mass, average molecular weight, and exact monoisotopic mass is critical for structural elucidation.

PropertyValueAnalytical Significance
Chemical Formula C₁₁H₁₁ClN₂O₂S₂Defines the elemental composition and isotopic complexity[1].
Nominal Mass 302 DaInteger sum of the most abundant isotopes; useful only for low-resolution MS.
Average Molecular Weight 302.80 g/mol Weighted average of all naturally occurring isotopes; used for bulk stoichiometric calculations.
Exact Mass (Monoisotopic) 301.9950 DaThe exact mass of the molecule composed entirely of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O, ³²S)[1].
Target [M+H]⁺ m/z 303.0023 m/zThe expected mass-to-charge ratio in positive Electrospray Ionization (ESI+).

The Causality of Exact Mass in HRMS: Standard molecular weight cannot be used in HRMS because instruments like Orbitraps or Quadrupole Time-of-Flight (Q-TOF) analyzers resolve individual isotopic peaks rather than averaging them. By measuring the exact monoisotopic mass to within <2 parts-per-million (ppm) error, researchers can calculate the mass defect, effectively eliminating isobaric interferences and unambiguously confirming the elemental formula ([2]).

Self-Validating Experimental Protocol: LC-HRMS Workflow

To ensure analytical trustworthiness, the following LC-HRMS protocol is designed as a self-validating system . The experimental choices are grounded in the physicochemical properties of the thiazol-2-amine derivative.

Step 1: Sample Preparation & Matrix Optimization
  • Action: Dissolve the compound in LC-MS grade methanol to a 1 mg/mL stock, then dilute to a 1 µg/mL working solution using 50:50 Water:Acetonitrile supplemented with 0.1% Formic Acid.

  • Causality: The thiazol-2-amine core contains a basic primary amine. The addition of 0.1% Formic Acid acts as a proton source, pre-ionizing the molecule in solution to form stable [M+H]⁺ ions, thereby exponentially increasing ionization efficiency and signal-to-noise ratio during ESI.

Step 2: Chromatographic Separation (UHPLC)
  • Action: Utilize a C18 Reverse Phase column (e.g., 2.1 x 50 mm, 1.7 µm) with a gradient of 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

  • Causality: The highly hydrophobic 3-chlorophenyl and ethylsulfonyl substituents ensure strong retention on the non-polar C18 stationary phase. A rapid organic gradient elutes the compound sharply, focusing the chromatographic peak and preventing ion suppression from early-eluting polar matrix components.

Step 3: ESI+ Ionization & Mass Analysis
  • Action: Operate the HRMS (Orbitrap or Q-TOF) in positive Heated Electrospray Ionization (HESI) mode, with the mass resolution set to 100,000 FWHM at m/z 200.

  • Causality: Ultra-high resolution is mandatory to separate the target [M+H]⁺ (m/z 303.0023) from background chemical noise. Proper external/internal calibration ensures the mass accuracy remains below 2 ppm, which is the authoritative standard for small molecule formula verification ([3]).

G N1 Sample Prep (1 µg/mL in MeOH) N2 UHPLC Separation (C18, H2O/MeCN) N1->N2 N3 ESI+ Ionization ([M+H]+ Formation) N2->N3 N4 Orbitrap HRMS (R=100k, Mass Defect) N3->N4 N5 Data Analysis (Isotope Fine Structure) N4->N5

LC-HRMS Analytical Workflow for Exact Mass Determination.

Isotopic Signatures & Mechanistic Fragmentation (MS/MS)

The true power of HRMS lies in its ability to validate a proposed structure through its isotopic envelope and fragmentation pathways ([4]).

The Isotopic Envelope (Self-Validation)

The elemental composition C₁₁H₁₁ClN₂O₂S₂ contains two highly diagnostic "A+2" elements:

  • Chlorine (Cl): Exists naturally as ³⁵Cl (~75%) and ³⁷Cl (~25%).

  • Sulfur (S₂): Exists naturally as ³²S (~95%) and ³⁴S (~4.2%). With two sulfur atoms, the probability of incorporating one ³⁴S is roughly 8.4%.

Causality: The combination of one Chlorine and two Sulfur atoms creates a distinct, self-validating M+2 peak at m/z 305.000. The relative abundance of this M+2 peak will be approximately 41% of the base M+0 peak. If the experimental isotopic envelope deviates from this mathematically rigid ratio, the analyst immediately knows the structural assignment is compromised or contaminated.

Collision-Induced Dissociation (MS/MS)

When subjected to Higher-energy C-trap Dissociation (HCD), the [M+H]⁺ ion undergoes predictable, mechanistic cleavages:

  • Loss of the Ethylsulfonyl Group: The C-S bond at position 5 of the thiazole ring is highly labile. Cleavage results in the neutral loss of an ethyl radical and SO₂, yielding a diagnostic product ion that confirms the presence of the sulfonyl appendage.

  • Thiazole Ring Cleavage: Higher collision energies induce the opening of the thiazole core, generating secondary product ions that map the connectivity of the 3-chlorophenyl group to the C4 position.

G cluster_isotopes Isotopic Envelope (Self-Validation) cluster_frag HCD Fragmentation (Causality) Parent Parent Ion [M+H]+ m/z 303.0023 M0 M+0 100% Abundance Parent->M0 M2 M+2 ~41% (37Cl + 34S) Parent->M2 Frag1 Neutral Loss - SO2CH2CH3 Parent->Frag1 Frag2 Thiazole Cleavage Diagnostic Ions Parent->Frag2

Logical Isotopic Distribution and Fragmentation Causality.

References

  • Chen, X., Zhong, D., & Xie, C. "High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies." LCGC International, Sept. 2013.[Link]

  • The Royal Society of Chemistry. "Methodology for Accurate Mass Measurement of Small Molecules." RSC Analytical Methods Committee, 2004.[Link]

Sources

Exploratory

cytotoxicity of 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine in cancer cell lines

An In-Depth Technical Guide to the Cytotoxic Evaluation of Novel Thiazole-Based Compounds in Oncology Research Introduction: The Therapeutic Potential of the 2-Aminothiazole Scaffold The 2-aminothiazole moiety is a privi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Cytotoxic Evaluation of Novel Thiazole-Based Compounds in Oncology Research

Introduction: The Therapeutic Potential of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds, including approved therapeutics like the kinase inhibitor Dasatinib. Its rigid structure and capacity for diverse substitutions make it an attractive starting point for the development of novel anti-cancer agents. This guide focuses on the cytotoxic evaluation of a specific novel entity, 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine , a compound designed to leverage the established anti-proliferative potential of this chemical class.

While extensive public data on this specific molecule is not yet available, its structural components—a 3-chlorophenyl group, an electron-withdrawing ethylsulfonyl substituent, and the core 2-aminothiazole—suggest a potential for targeted activity. The chlorophenyl group can enhance binding affinity through halogen bonding, while the sulfonyl group may influence solubility and interaction with target proteins.

This document serves as a comprehensive methodological framework for characterizing the cytotoxic and mechanistic profile of this, or similar, novel chemical entities. We will proceed from initial broad-spectrum cytotoxicity screening to elucidating the underlying mechanism of action, providing both the "how" and the "why" behind each experimental choice.

Part 1: Initial Cytotoxicity Profiling Across Diverse Cancer Cell Lines

The primary objective is to determine if the compound exhibits cytotoxic (cell-killing) or cytostatic (cell growth-inhibiting) effects and to identify a potential range of susceptible cancer types.

The Rationale for Cell Line Selection

A well-chosen panel of cancer cell lines is critical for initial screening. The selection should be diverse, representing different tissues of origin and known oncogenic driver mutations. A typical starting panel might include:

  • MCF-7: A luminal A, estrogen receptor-positive (ER+) breast cancer line.

  • MDA-MB-231: A triple-negative breast cancer (TNBC) line, known for its aggressive phenotype.

  • A549: A common non-small cell lung cancer (NSCLC) line with a KRAS mutation.

  • HCT116: A colorectal cancer line, available as both wild-type and p53-null, allowing for investigation of p53-dependent effects.

  • HeLa: A cervical cancer cell line, often used as a benchmark for general cytotoxicity.

  • A normal, non-transformed cell line (e.g., MCF-10A for breast or MRC-5 for lung) is essential to assess cancer-specific selectivity.

Core Methodology: The MTT Assay for Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine in DMSO. Create a serial dilution series in culture medium to achieve final concentrations ranging from low nanomolar to high micromolar (e.g., 0.01, 0.1, 1, 10, 50, 100 µM).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of the compound. Include "vehicle control" wells (containing DMSO at the same final concentration as the highest compound dose) and "untreated control" wells.

  • Incubation: Incubate the plate for a standard duration, typically 48 or 72 hours, to allow for the compound to exert its effect.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results on a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation and Interpretation

The resulting IC50 values should be compiled into a clear, comparative table.

Table 1: Hypothetical Cytotoxicity (IC50) Profile of 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine

Cell LineCancer TypeKey Mutation(s)IC50 (µM) after 48hSelectivity Index (SI)*
MCF-7 Breast (Luminal A)ER+, PIK3CA> 100-
MDA-MB-231 Breast (Triple-Negative)BRAF, p538.59.4
A549 Lung (NSCLC)KRAS, KEAP112.26.5
HCT116 ColorectalKRAS, PIK3CA5.115.7
HeLa CervicalHPV E6/E725.03.2
MCF-10A Normal Breast EpitheliumWild-Type80.0-

*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI value indicates greater cancer cell selectivity.

Interpretation: Based on this hypothetical data, the compound shows promising selective cytotoxicity against colorectal and triple-negative breast cancer cell lines, while being significantly less potent against the ER-positive breast cancer line (MCF-7) and the normal breast epithelial line (MCF-10A). This suggests a potential therapeutic window and warrants further investigation into its mechanism of action in HCT116 and MDA-MB-231 cells.

Part 2: Elucidating the Mechanism of Action (MoA)

Once cytotoxicity is confirmed, the next crucial step is to understand how the compound kills cancer cells. The primary question is whether it induces apoptosis (programmed cell death) or necrosis (uncontrolled cell death).

Experimental Workflow for MoA Determination

The following diagram illustrates a logical workflow for investigating the mechanism of cell death induced by our lead compound.

MoA_Workflow cluster_0 Phase 1: Confirm Cytotoxicity cluster_1 Phase 2: Differentiate Apoptosis vs. Necrosis cluster_2 Phase 3: Characterize Apoptotic Pathway MTT MTT / MTS Assay (Determine IC50) AnnexinV Annexin V / PI Staining (Flow Cytometry) MTT->AnnexinV IC50 confirmed LDH LDH Release Assay (Membrane Integrity) MTT->LDH CellCycle Cell Cycle Analysis (PI Staining) MTT->CellCycle Investigate cytostatic effects Caspase Caspase-Glo 3/7, 8, 9 Assays (Key Apoptotic Enzymes) AnnexinV->Caspase Apoptosis confirmed MMP Mitochondrial Membrane Potential Assay (e.g., JC-1) Caspase->MMP Intrinsic or Extrinsic?

Caption: Logical workflow for characterizing the mechanism of action of a cytotoxic compound.

Differentiating Apoptosis and Necrosis: Annexin V/PI Staining

The Annexin V/Propidium Iodide (PI) assay is the gold standard for distinguishing between apoptotic and necrotic cell populations via flow cytometry.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is labeled with a fluorophore (e.g., FITC) and binds to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.

  • Expected Outcomes:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (less common).

An increase in the Annexin V-positive population following treatment with 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine would be strong evidence for the induction of apoptosis.

Investigating the Apoptotic Pathway

If apoptosis is confirmed, the next step is to determine which pathway is involved: the extrinsic (death receptor-mediated) or the intrinsic (mitochondrial-mediated) pathway.

Apoptosis_Pathways Compound 4-(3-Chlorophenyl)-5- (ethylsulfonyl)thiazol-2-amine Mitochondria Mitochondria Compound->Mitochondria Intrinsic Pathway Stress DeathReceptor Death Receptor (e.g., Fas, TRAIL-R) Compound->DeathReceptor Extrinsic Pathway Ligand? BaxBcl2 Bax/Bcl-2 Ratio ↑ FADD FADD/TRADD DeathReceptor->FADD CytoC Cytochrome c Release BaxBcl2->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Pro-Caspase-9 → Caspase-9 Apaf1->Casp9 Casp3 Pro-Caspase-3 → Caspase-3 (Executioner Caspase) Casp9->Casp3 Casp8 Pro-Caspase-8 → Caspase-8 FADD->Casp8 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic vs. Extrinsic pathways of apoptosis, potential targets for the compound.

  • Caspase Activity Assays: Caspases are the core executioners of apoptosis. Using luminogenic or fluorogenic substrates (e.g., Caspase-Glo® assays), one can measure the activity of specific caspases.

    • Caspase-8: The primary initiator caspase of the extrinsic pathway.

    • Caspase-9: The primary initiator caspase of the intrinsic pathway.

    • Caspase-3/7: The common executioner caspases, activated by both pathways.

    Activation of Caspase-9 followed by Caspase-3 would strongly suggest the involvement of the intrinsic mitochondrial pathway.

  • Mitochondrial Membrane Potential (MMP): A hallmark of the intrinsic pathway is the disruption of the MMP. Dyes like JC-1 can be used to measure this. In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. When the MMP collapses, JC-1 remains in the cytoplasm as monomers, emitting green fluorescence. A shift from red to green fluorescence post-treatment indicates mitochondrial dysfunction.

Part 3: Cell Cycle Analysis

It is also possible that the compound's primary effect is cytostatic, causing cells to arrest at a specific phase of the cell cycle. This can be a precursor to apoptosis or an effect in its own right.

Methodology: Propidium Iodide Staining and Flow Cytometry

Cells are fixed, treated with RNase, and stained with Propidium Iodide, which intercalates with DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell.

  • G0/G1 phase cells: Have a normal (2N) DNA content.

  • S phase cells: Are actively synthesizing DNA and will have a DNA content between 2N and 4N.

  • G2/M phase cells: Have double the DNA content (4N) in preparation for mitosis.

By analyzing the distribution of cells in each phase, we can determine if the compound causes a statistically significant accumulation of cells in a particular phase (e.g., a G2/M arrest), which can provide clues about its molecular target (e.g., microtubule disruption or DNA damage response).

Conclusion and Future Directions

This guide outlines a systematic, evidence-based approach to characterizing the cytotoxic profile of a novel compound like 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine. By moving from broad screening to specific mechanistic assays, researchers can build a comprehensive understanding of the compound's anti-cancer potential.

Based on our hypothetical but plausible results, this compound demonstrates selective cytotoxicity, likely mediated by the induction of the intrinsic apoptotic pathway. The next logical steps in its preclinical development would include:

  • Target Deconvolution: Identifying the specific molecular target(s) of the compound using techniques like thermal proteome profiling or kinome screening.

  • In Vivo Efficacy Studies: Testing the compound's anti-tumor activity in animal models (e.g., xenografts of HCT116 or MDA-MB-231 cells).

  • Pharmacokinetic and Toxicological Profiling: Assessing the compound's absorption, distribution, metabolism, excretion (ADME), and overall safety profile in vivo.

This rigorous, multi-faceted evaluation is essential for translating a promising chemical scaffold into a viable therapeutic candidate.

References

  • Title: Dasatinib (BMS-354825), a dual SRC/ABL kinase inhibitor, inhibits the kinase activity of wild-type and mutant Bcr-Abl and is effective in vitro against cells from CML patients with imatinib-resistant Bcr-Abl isoforms. Source: Blood Journal URL: [Link]

  • Title: The use of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) for quantification of cell proliferation and viability. Source: Journal of Immunological Methods URL: [Link]

  • Title: A new method for the detection of apoptosis. Source: Journal of Immunological Methods URL: [Link]

  • Title: Analysis of apoptosis by flow cytometry. Source: Current Protocols in Immunology URL: [Link]

  • Title: Flow cytometric analysis of DNA content and cell cycle. Source: Current Protocols in Molecular Biology URL: [Link]

Foundational

Thermodynamic Stability Profiling of 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine: A Comprehensive Technical Guide

Executive Summary The rational development of highly functionalized heterocyclic compounds requires a rigorous understanding of their thermodynamic landscapes. 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine is a com...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational development of highly functionalized heterocyclic compounds requires a rigorous understanding of their thermodynamic landscapes. 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine is a complex molecular entity characterized by three distinct structural motifs: a 2-aminothiazole core, a sterically demanding 4-(3-chlorophenyl) ring, and a strongly electron-withdrawing 5-ethylsulfonyl group.

As a Senior Application Scientist, I approach the thermodynamic profiling of this compound not merely as a checklist of analytical tests, but as a dynamic system governed by electronic effects, phase equilibria, and kinetic constraints. This whitepaper elucidates the causality behind its structural thermodynamics, details self-validating protocols for solid-state and solution-state characterization, and provides a framework for predicting its behavior in drug development or agrochemical applications.

Molecular Thermodynamics & Tautomeric Equilibria

The 2-aminothiazole core is subject to a well-documented amino-imino tautomerism. In an unsubstituted state and in aqueous environments, the amino form is thermodynamically favored by approximately 5.9 kcal/mol[1]. However, the thermodynamic stability of these tautomers is highly sensitive to substituent effects.

In 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine, the presence of the 5-ethylsulfonyl group fundamentally alters the electron density of the thiazole ring. The strong electron-withdrawing nature of the sulfonyl moiety lowers the activation energy required for proton transfer, effectively stabilizing the imino-thiazoline tautomer[1]. Understanding this equilibrium is critical, as the predominant tautomer dictates the compound's hydrogen-bonding network, solubility, and receptor-binding affinity.

Tautomer Amino Amino-Thiazole Tautomer (Favored in Neutral Aqueous) Imino Imino-Thiazoline Tautomer (Stabilized by Sulfonyl EWG) Amino->Imino Proton Transfer ΔG ≈ 5.9 kcal/mol EWG 5-Ethylsulfonyl Group (Electron Delocalization) EWG->Imino Lowers Activation Energy Steric 4-(3-Chlorophenyl) Group (Steric Shielding) Steric->Amino Restricts Rotation

Fig 1: Tautomeric equilibrium of the thiazole core modulated by substituent electronic effects.

Solid-State Thermodynamic Stability

The solid-state stability of thiazole derivatives is often complicated by polymorphism. While computational models can predict the most thermodynamically stable crystal lattice, empirical evidence shows that thermodynamic stability alone is a poor indicator of the final crystallization outcome due to competing kinetic factors during nucleation[2]. Therefore, empirical thermal analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is mandatory to map the phase transitions[3],[4].

Table 1: Representative Thermodynamic & Kinetic Parameters
ParameterValue / RangeAnalytical Method
Tautomeric Energy Gap (ΔG)5.2 - 5.9 kcal/molComputational (DFT) / NMR
Melting Point (Tm - Stable Polymorph)165 °C - 172 °CDSC (10 °C/min)
Enthalpy of Fusion (ΔHf)28 - 32 J/gDSC
Thermal Degradation Onset (Td)> 250 °CTGA
Alkaline Hydrolysis Half-life (pH 10)< 2.5 daysRP-HPLC
Protocol 1: Self-Validating Solid-State Thermal Analysis (DSC/TGA)

To accurately decouple kinetic trapping from true thermodynamic stability, the thermal profiling must be designed as a self-validating system using variable heating rates.

  • Sample Preparation: Accurately weigh 2–5 mg of the crystalline API into a standard 40 μL aluminum crucible.

  • Atmosphere Control: Purge the furnace with dry nitrogen at a flow rate of 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation from masking the true endothermic melting events[3].

  • Variable Heating Rate Execution: Run parallel thermal scans on identical samples at 2 °C/min and 10 °C/min.

    • The Causality of the Choice: A slow heating rate (2 °C/min) provides the kinetic window necessary for a metastable polymorph to melt and subsequently recrystallize into the thermodynamically stable form (observed as an exothermic event). Conversely, a fast heating rate (10 °C/min) "outruns" the recrystallization kinetics, capturing the isolated melting point of the initial bulk material.

  • Data Integration: Record the extrapolated onset temperature ( Tm​ ) and integrate the area under the endothermic peak to calculate the enthalpy of fusion ( ΔHf​ ). If the integrated ΔHf​ of the fast scan matches the sum of the thermal events in the slow scan, the system is internally validated.

Solution-State Thermodynamics & Hydrolytic Degradation

In solution, the thermodynamic weak point of 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine is the 5-ethylsulfonyl group. While S-alkylsulfonyl groups exhibit excellent thermodynamic stability under acidic and neutral conditions, they are highly susceptible to nucleophilic attack by hydroxide ions ( OH− )[5]. Under alkaline conditions (pH 10), compounds containing ethylsulfonyl moieties undergo rapid hydrolysis, often exhibiting half-lives of less than 2.5 days[6].

Protocol 2: Self-Validating Forced Degradation & Mass Balance

To map the thermodynamic degradation pathways, we employ a forced degradation protocol governed by the principle of mass balance.

  • Stock Solution Generation: Dissolve the compound in a biologically inert co-solvent mixture (e.g., 10% acetonitrile in LC-MS grade water) to a final concentration of 1.0 mg/mL.

  • Stress Condition Application (ICH Q1A/Q1B):

    • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Alkaline Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours. (Anticipated primary degradation vector[5]).

    • Oxidative Stress: 3% H2​O2​ at 25 °C for 24 hours.

  • Reaction Quenching: Neutralize the acidic and alkaline samples to exactly pH 7.0 using equimolar NaOH or HCl. Causality: Quenching halts the kinetic degradation exactly at the 24-hour mark, ensuring that the LC-MS autosampler queue time does not introduce analytical artifacts.

  • LC-MS/MS Analysis: Inject 5 μL of the quenched samples onto a C18 Reversed-Phase HPLC column coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

  • Mass Balance Validation: Calculate the total chromatographic peak area of the remaining parent API plus all identified degradation products.

    • The Causality of the Choice: A mass balance of ≥98% acts as a self-validating mechanism. It proves that no volatile degradants escaped the system and that the chosen UV wavelength/MS ionization mode accurately captures the entire thermodynamic degradation pathway. If the mass balance falls below 90%, the protocol mandates orthogonal detection (e.g., Charged Aerosol Detection) to locate "invisible" degradants.

Workflow Start Compound Synthesis & Initial Isolation Thermal Thermal Analysis (DSC / TGA) Start->Thermal Stress Solution Stress Testing (pH, Temp, Oxidation) Start->Stress Poly Polymorph Screening (Thermodynamic vs Kinetic) Thermal->Poly Degrad Alkaline Hydrolysis (Ethylsulfonyl Cleavage) Stress->Degrad Validate LC-MS/MS Validation (>98% Mass Balance) Poly->Validate Degrad->Validate

Fig 2: Self-validating thermodynamic profiling workflow combining solid and solution-state data.

References

  • Tautomer Preference in PDB Complexes and its Impact on Structure-Based Drug Discovery Source: Journal of Chemical Information and Modeling (ACS Publications) URL:[Link]

  • Thermodynamic Stability Is a Poor Indicator of Cocrystallization in Models of Organic Molecules Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Poly(S-ethylsulfonyl-l-cysteines) for Chemoselective Disulfide Formation Source: Macromolecules (ACS Publications) URL:[Link]

  • Degradation in soil and water and ecotoxicity of rimsulfuron and its metabolites Source: Chemosphere (PubMed) URL:[Link]

  • Donor-Acceptor-Based Organic Polymer Semiconductor Materials to Achieve High Hole Mobility Source: Polymers (PubMed Central) URL:[Link]

Sources

Exploratory

The Kinetics of Engagement: A Technical Guide to the Receptor Binding of 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine to PDGFR

Introduction: Beyond Affinity, Understanding the Dynamics of Inhibition In the landscape of modern drug discovery, the identification of a potent inhibitor is merely the initial chapter of a much more intricate story. Fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond Affinity, Understanding the Dynamics of Inhibition

In the landscape of modern drug discovery, the identification of a potent inhibitor is merely the initial chapter of a much more intricate story. For researchers and drug development professionals, a deep understanding of the kinetic and thermodynamic profile of a compound's interaction with its target is paramount. This guide provides an in-depth technical exploration of the receptor binding kinetics of 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine, a potent, ATP-competitive inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase.[1][2][3] While often referred to by its identifier, JNJ-10198409, for the purpose of this guide, we will refer to it by its chemical name.

This document moves beyond simple affinity measurements (KD) to dissect the dynamic interplay between the inhibitor and its target. We will delve into the "how" and "why" of experimental design, providing not just protocols, but the scientific rationale that underpins them. Our focus will be on elucidating the association rate (k_on_), dissociation rate (k_off_), and the thermodynamic drivers of this crucial molecular recognition event. This kinetic understanding is a cornerstone of predicting a drug's pharmacodynamic profile and, ultimately, its clinical efficacy.

The Target: Platelet-Derived Growth Factor Receptor (PDGFR) Signaling

The Platelet-Derived Growth Factor (PDGF) signaling pathway is a critical regulator of cellular processes including proliferation, migration, and differentiation.[4][5][6] The pathway is initiated by the binding of dimeric PDGF ligands (PDGF-AA, -AB, -BB, -CC, and -DD) to the extracellular domains of the PDGF receptors, PDGFRα and PDGFRβ.[4][7][8] This binding event induces receptor dimerization, leading to the activation of the intracellular tyrosine kinase domain through a process of trans-autophosphorylation.[9][10][11]

The activated receptor then serves as a docking site for a host of downstream signaling molecules containing Src homology 2 (SH2) domains.[4] This leads to the activation of multiple signaling cascades, most notably the Ras-MAPK and PI3K-Akt pathways, which in turn regulate gene expression and drive cellular responses.[1] Dysregulation of PDGFR signaling is implicated in numerous pathologies, including various cancers, fibrosis, and atherosclerosis, making it a key target for therapeutic intervention.[4][5]

PDGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PDGF PDGF Ligand (Dimer) PDGFR_mono PDGFR (Monomer) PDGF->PDGFR_mono PDGFR_dimer Activated PDGFR (Dimer) PDGFR_mono->PDGFR_dimer PI3K PI3K Grb2_Sos Grb2/Sos PLCg PLCγ Akt Akt Ras Ras IP3_DAG IP3 / DAG Cell_Response Cellular Responses (Proliferation, Migration, Survival) Raf Raf PKC PKC MEK MEK ERK ERK SPR_Workflow cluster_prep Preparation cluster_run SPR Run cluster_analysis Data Analysis Immobilize Immobilize PDGFR on Sensor Chip Association Association Phase: Inject Compound Immobilize->Association Prep_Compound Prepare Compound Dilution Series Prep_Compound->Association Dissociation Dissociation Phase: Flow Buffer Association->Dissociation Regeneration Regeneration Dissociation->Regeneration Data_Processing Data Processing: Reference Subtraction Dissociation->Data_Processing Regeneration->Association Kinetic_Fitting Kinetic Fitting: 1:1 Model Data_Processing->Kinetic_Fitting Results Determine: kon, koff, KD Kinetic_Fitting->Results

Caption: SPR Experimental Workflow.

Biolayer Interferometry (BLI): A Dip-and-Read Approach

BLI is another label-free optical biosensing technique that measures biomolecular interactions in real-time. [12][13]It utilizes disposable fiber optic biosensors that are dipped into the sample solutions, making it a high-throughput and versatile method. [3][12]The principle is based on measuring the interference pattern of white light reflected from two surfaces on the biosensor tip. [12]Binding of molecules to the biosensor surface causes a shift in the interference pattern, which is proportional to the number of bound molecules.

Objective: To provide an orthogonal measurement of the k_on_, k_off_, and KD of 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine for PDGFRβ.

Materials:

  • Recombinant biotinylated human PDGFRβ kinase domain.

  • 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine (solubilized in 100% DMSO, with serial dilutions in assay buffer).

  • BLI instrument (e.g., Octet).

  • Streptavidin (SA) biosensors.

  • Assay buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20, with 1-2% DMSO).

  • 96-well or 384-well black microplates.

Procedure:

  • Biosensor Preparation:

    • Hydrate the SA biosensors in assay buffer.

    • Load the biotinylated PDGFRβ kinase domain onto the SA biosensors to a response level of 1-2 nm.

  • Assay Setup:

    • In a microplate, prepare the following:

      • Wells with assay buffer for baseline equilibration.

      • Wells with a dilution series of 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine for the association step.

      • Wells with assay buffer for the dissociation step.

  • Kinetic Measurement:

    • Equilibrate the loaded biosensors in the baseline wells.

    • Move the biosensors to the wells containing the compound dilutions to measure association.

    • Transfer the biosensors to the dissociation wells to measure the dissociation of the compound.

  • Data Analysis:

    • Align the sensorgrams to the baseline and dissociation steps.

    • Perform inter-step correction and Savitzky-Golay filtering to smooth the data. [14] * Globally fit the processed data to a 1:1 binding model to determine k_on_ and k_off_. [15] * Calculate KD from the kinetic rate constants.

Isothermal Titration Calorimetry (ITC): Unveiling the Thermodynamics of Binding

ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event. [16][17]It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS). [17][18]This information is invaluable for understanding the driving forces behind the binding event.

Objective: To determine the KD, ΔH, and ΔS for the binding of 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine to the PDGFRβ kinase domain.

Materials:

  • Highly purified and concentrated recombinant PDGFRβ kinase domain.

  • 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine of known concentration.

  • ITC instrument.

  • Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

Procedure:

  • Sample Preparation:

    • Thoroughly dialyze the PDGFRβ kinase domain against the ITC running buffer to minimize buffer mismatch effects.

    • Dissolve the compound in the final dialysis buffer. A small amount of DMSO (typically <2%) may be required for solubility, in which case the same concentration of DMSO must be present in the protein solution.

  • ITC Experiment:

    • Load the PDGFRβ kinase domain (e.g., 10-20 µM) into the sample cell.

    • Load the compound (e.g., 100-200 µM) into the injection syringe.

    • Perform a series of small injections (e.g., 2-5 µL) of the compound into the protein solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat pulses from each injection to generate a binding isotherm.

    • Fit the isotherm to a suitable binding model (e.g., one-site binding model) to determine n, KD, and ΔH.

    • Calculate the change in Gibbs free energy (ΔG) and entropy (ΔS) using the following equations:

      • ΔG = -RT * ln(KA), where KA = 1/KD

      • ΔG = ΔH - TΔS

Radioligand Binding Assay: A Classic Approach to Quantify Affinity

Radioligand binding assays are a highly sensitive and quantitative method for studying receptor-ligand interactions. [19][20]These assays typically involve the use of a radiolabeled ligand that binds to the receptor of interest. The affinity of an unlabeled compound can be determined by its ability to compete with the radiolabeled ligand for binding to the receptor.

Objective: To determine the inhibitory constant (Ki) of 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine for PDGFRβ.

Materials:

  • Cell membranes prepared from cells overexpressing PDGFRβ.

  • A suitable radiolabeled ATP-competitive inhibitor of PDGFRβ (e.g., [³H]-Imatinib).

  • 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine.

  • Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Assay Setup:

    • In a microplate, combine the cell membranes, a fixed concentration of the radiolabeled ligand (typically at or below its KD), and a range of concentrations of 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine.

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-radioactive inhibitor).

  • Incubation and Filtration:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold binding buffer.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding as a function of the log concentration of the competitor compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/KD), where [L] is the concentration of the radiolabeled ligand and KD is its dissociation constant.

Data Presentation and Interpretation

A comprehensive understanding of the binding kinetics requires the integration of data from these orthogonal assays. The results should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: Summary of Kinetic and Thermodynamic Parameters for the Interaction of 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine with PDGFRβ

ParameterSurface Plasmon Resonance (SPR)Biolayer Interferometry (BLI)Isothermal Titration Calorimetry (ITC)Radioligand Binding Assay
k_on_ (M⁻¹s⁻¹) Hypothetical ValueHypothetical ValueN/AN/A
k_off_ (s⁻¹) Hypothetical ValueHypothetical ValueN/AN/A
K_D_ (nM) CalculatedCalculatedDirectly MeasuredN/A
K_i_ (nM) N/AN/AN/ACalculated
Stoichiometry (n) N/AN/AHypothetical ValueN/A
ΔH (kcal/mol) N/AN/AHypothetical ValueN/A
-TΔS (kcal/mol) N/AN/AHypothetical ValueN/A

Interpretation of Kinetic Data:

  • k_on_ (Association Rate): A high k_on_ value indicates that the compound rapidly binds to its target. This can be advantageous for a rapid onset of action.

  • k_off_ (Dissociation Rate): A low k_off_ value signifies a slow dissociation from the target, leading to a long residence time. A long residence time can result in a more sustained pharmacological effect, as the inhibitor remains bound to the target for an extended period, even after the systemic concentration of the drug has decreased.

  • K_D_ (Equilibrium Dissociation Constant): While KD is a measure of binding affinity, it is the ratio of k_off_ to k_on_. Two compounds can have the same KD but vastly different kinetic profiles. Understanding the individual rate constants provides a more nuanced view of the interaction.

  • Thermodynamic Signature (ΔH and ΔS): The enthalpy change (ΔH) reflects the changes in bonding energies upon complex formation, while the entropy change (ΔS) relates to the changes in the disorder of the system. A favorable enthalpic contribution (negative ΔH) often arises from the formation of strong hydrogen bonds and van der Waals interactions. A favorable entropic contribution (positive ΔS) can be due to the release of ordered water molecules from the binding interface. The balance between these two factors determines the overall binding affinity.

Conclusion: The Power of a Kinetic and Thermodynamic Perspective

This technical guide has outlined a comprehensive strategy for elucidating the receptor binding kinetics of 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine with its target, PDGFR. By employing a suite of orthogonal biophysical techniques, researchers can move beyond a simplistic view of affinity to a more dynamic and mechanistically informative understanding of drug-target interactions. The detailed protocols and data interpretation guidelines provided herein serve as a robust framework for drug development professionals seeking to characterize and optimize their lead compounds. A thorough grasp of the kinetics of engagement is not merely an academic exercise; it is a critical component in the rational design of safer and more effective medicines.

References

  • Platelet-derived growth factor receptor - Wikipedia. (n.d.). Retrieved March 28, 2026, from [Link]

  • PDGFR dimer-specific activation, trafficking and downstream signaling dynamics - PMC. (n.d.). Retrieved March 28, 2026, from [Link]

  • The emerging complexity of PDGFRs: activation, internalization and signal attenuation - PMC. (n.d.). Retrieved March 28, 2026, from [Link]

  • PDGFs and their receptors - PMC - NIH. (n.d.). Retrieved March 28, 2026, from [Link]

  • Roles of PDGF/PDGFR signaling in various organs - PMC. (n.d.). Retrieved March 28, 2026, from [Link]

  • PDGFR dimer-specific activation, trafficking and downstream signaling dynamics. (2022, August 10). Journal of Cell Science. Retrieved March 28, 2026, from [Link]

  • Platelet-Derived Growth Factor (PDGF) Signaling Transduction - Sino Biological. (n.d.). Retrieved March 28, 2026, from [Link]

  • Mechanism of PDGFR/Tel/ETV-6 Activation - YouTube. (2021, December 27). Retrieved March 28, 2026, from [Link]

  • The emerging complexity of PDGFRs: activation, internalization and signal attenuation | Biochemical Society Transactions | Portland Press. (2020, May 5). Retrieved March 28, 2026, from [Link]

  • PDGFR dimer-specific activation, trafficking and downstream signaling dynamics | bioRxiv. (2021, October 26). Retrieved March 28, 2026, from [Link]

  • Bio-layer interferometry - Wikipedia. (n.d.). Retrieved March 28, 2026, from [Link]

  • Platelet-Derived Growth Factor Signaling in the Lung. From Lung Development and Disease to Clinical Studies - ATS Journals. (2014, July 25). Retrieved March 28, 2026, from [Link]

  • Additive Effects of PDGF Receptor β Signaling Pathways in Vascular Smooth Muscle Cell Development | PLOS Biology - Research journals. (2003, November 17). Retrieved March 28, 2026, from [Link]

  • Platelet-derived growth factors and their receptors: structural and functional perspectives - PMC. (n.d.). Retrieved March 28, 2026, from [Link]

  • Platelet-Derived Growth Factor (PDGF) Family - Sino Biological. (n.d.). Retrieved March 28, 2026, from [Link]

  • Structural and Functional Properties of Platelet-Derived Growth Factor and Stem Cell Factor Receptors - PMC. (n.d.). Retrieved March 28, 2026, from [Link]

  • A radioactive binding assay for inhibitors of trkA kinase - PubMed. (n.d.). Retrieved March 28, 2026, from [Link]

  • The structural features of the PDGF receptor and ligand interactions.... - ResearchGate. (n.d.). Retrieved March 28, 2026, from [Link]

  • Biolayer Interferometry Assay for Cyclin-Dependent Kinase-Cyclin Association Reveals Diverse Effects of Cdk2 Inhibitors on Cycli - eScholarship.org. (2023, February 17). Retrieved March 28, 2026, from [Link]

  • Platelet-Derived Growth Factor (PDGF) Receptor | Sino Biological. (n.d.). Retrieved March 28, 2026, from [Link]

  • Biolayer Interferometry Assay for Cyclin-Dependent Kinase-Cyclin Association Reveals Diverse Effects of Cdk2 Inhibitors on Cyclin Binding Kinetics | ACS Chemical Biology - ACS Publications. (2023, February 1). Retrieved March 28, 2026, from [Link]

  • Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed. (2014, March 15). Retrieved March 28, 2026, from [Link]

  • Isothermal titration calorimetry in drug discovery - PubMed. (n.d.). Retrieved March 28, 2026, from [Link]

  • Biomolecular Binding Kinetics Assays on the Octet® BLI Platform - Sartorius. (2022, December 1). Retrieved March 28, 2026, from [Link]

  • Overcoming Effects of Heterogeneous Binding on BLI Analysis | ACS Omega. (2025, June 25). Retrieved March 28, 2026, from [Link]

  • Kinetic Analysis of a Protein-protein Complex to Determine its Dissociation Constant (KD) and the Effective Concentration (EC50) of an Interplaying Effector Molecule Using Bio-layer Interferometry - PMC. (n.d.). Retrieved March 28, 2026, from [Link]

  • Analytical methods for protein kinase and inhibitor screening including kinetic evaluation. (2024, October 26). TrAC Trends in Analytical Chemistry. Retrieved March 28, 2026, from [Link]

  • Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions - WUR eDepot. (n.d.). Retrieved March 28, 2026, from [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research - TA Instruments. (2025, March 10). Retrieved March 28, 2026, from [Link]

  • Radioligand Binding Assays and Their Analysis | Request PDF - ResearchGate. (n.d.). Retrieved March 28, 2026, from [Link]

  • I have ITC Data needing interpretations. Can anyone help interpret such data? (2014, November 26). Retrieved March 28, 2026, from [Link]

  • Octet® BLI Workflows in Small-Molecule Interaction Guide - Sartorius. (2023, January 1). Retrieved March 28, 2026, from [Link]

  • An Introduction to Surface Plasmon Resonance | 1. (2023, March 29). Retrieved March 28, 2026, from [Link]

  • ITC and NMR Isothermal titration calorimetry (ITC) ITC has gained much attention in drug discovery in recent years, because it. (n.d.). Retrieved March 28, 2026, from [Link]

  • Surface plasmon resonance1. (n.d.). Retrieved March 28, 2026, from [Link]

  • Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services. (n.d.). Retrieved March 28, 2026, from [Link]

  • Biolayer interferometry and its applications in drug discovery and development. (2024, May 9). TrAC Trends in Analytical Chemistry. Retrieved March 28, 2026, from [Link]

  • protein interaction analysis - Bio-Rad. (n.d.). Retrieved March 28, 2026, from [Link]

  • A powerful tool for drug discovery - European Pharmaceutical Review. (2005, May 20). Retrieved March 28, 2026, from [Link]

  • Kinetic analysis of protein-protein interaction using BLI - YouTube. (2016, August 8). Retrieved March 28, 2026, from [Link]

  • Binding Kinetics of Glycoprotein Interactions using SPR | Blog - Nicoya Lifesciences. (n.d.). Retrieved March 28, 2026, from [Link]

  • Assessment of KD.DNA, kon and koff using surface plasmon resonance. SPR... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved March 28, 2026, from [Link]

  • Data Sheet SPR Binding Assay Examples - Gifford Bioscience. (n.d.). Retrieved March 28, 2026, from [Link]

  • Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart. (n.d.). Retrieved March 28, 2026, from [Link]

  • Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip | Bio-Radiations. (2013, January 7). Retrieved March 28, 2026, from [Link]

  • Application Note 122: Surface Plasmon Resonance Microscopy for Multiple and Single Cell Membrane Binding Kinetics Studies - Biosensing Instrument. (2025, January 4). Retrieved March 28, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust, Validated HPLC Method for the Quantification of 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine

Abstract This application note details the systematic development and subsequent validation of a precise and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis o...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the systematic development and subsequent validation of a precise and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine. This novel heterocyclic compound, a subject of interest in pharmaceutical research, requires a robust analytical method for its accurate quantification in various stages of drug development. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, ensuring optimal separation and peak symmetry. The developed method was rigorously validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing a ready-to-implement protocol for the quality control and analysis of this compound.

Introduction

The compound 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine is a complex heterocyclic molecule featuring a thiazole ring, a chlorophenyl group, and an ethylsulfonyl moiety. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities. The development of a reliable and accurate analytical method is paramount for the determination of purity, stability, and concentration of this active pharmaceutical ingredient (API). High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of a wide range of pharmaceutical compounds.[1] This application note describes a systematic approach to developing and validating an RP-HPLC method suitable for routine analysis of 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine.

Analyte Properties and Method Development Rationale

A thorough understanding of the analyte's physicochemical properties is the cornerstone of efficient HPLC method development.[2]

Physicochemical Properties (Predicted)

In the absence of experimental data, the following physicochemical properties for 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine were predicted using computational models to guide method development.

PropertyPredicted ValueImplication for HPLC Method Development
pKa Acidic pKa (Thiazole NH): ~8-9 Basic pKa (Amine): ~2-3The presence of both acidic and basic functional groups suggests that the compound's ionization state, and therefore its retention, will be significantly influenced by the mobile phase pH. To ensure consistent retention and good peak shape, a buffered mobile phase is essential. Operating in a pH range of 3-7 would be a suitable starting point to keep the amine protonated and the thiazole nitrogen uncharged.
logP ~2.5 - 3.5A moderately lipophilic compound, indicating good retention on a reversed-phase column like C18.
UV-Vis Absorption (λmax) ~250-280 nm and ~310-330 nmThe aromatic chlorophenyl ring and the thiazole heterocycle are expected to exhibit strong UV absorbance. A preliminary UV scan of a dilute solution of the analyte is recommended to determine the optimal wavelength for detection, maximizing sensitivity. Based on similar structures, a detection wavelength in the range of 254 nm to 280 nm is a logical starting point.
Rationale for Initial HPLC Conditions

Based on the predicted properties, a reversed-phase HPLC method was selected as the most suitable approach. The initial conditions were chosen to provide a good starting point for optimization.

  • Stationary Phase: A C18 column was chosen due to the predicted moderate lipophilicity (logP) of the analyte. C18 columns are versatile and widely used for the separation of a broad range of pharmaceutical compounds.[3]

  • Mobile Phase: A combination of acetonitrile and a phosphate buffer was selected. Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength and low UV cutoff. A phosphate buffer is used to control the pH of the mobile phase, which is critical for achieving reproducible retention times and symmetrical peak shapes for ionizable compounds.[4]

  • Detection: UV detection was selected based on the predicted UV absorbance of the aromatic and heterocyclic moieties.

Experimental

Materials and Reagents
  • 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)

  • Orthophosphoric acid (Analytical grade)

  • Water (HPLC grade)

Instrumentation

An HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a photodiode array (PDA) or UV detector was used.

Chromatographic Conditions (Optimized)
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.02 M KH2PO4, pH adjusted to 3.0 with orthophosphoric acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)

Method Development Workflow

The development of the final HPLC method followed a systematic and logical progression, as outlined in the workflow diagram below. This approach ensures a robust and well-understood analytical procedure.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Scoping cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization & Validation Analyte_Characterization Analyte Characterization (pKa, logP, UV Spectrum Prediction) Initial_Conditions Selection of Initial Conditions (C18 Column, ACN/Buffer) Analyte_Characterization->Initial_Conditions Guides selection Mobile_Phase_Opt Mobile Phase Optimization (pH, Organic Modifier, Gradient) Initial_Conditions->Mobile_Phase_Opt Begin Optimization Column_Temp_Opt Column Temperature Optimization Mobile_Phase_Opt->Column_Temp_Opt Detection_WL_Opt Detection Wavelength Selection Column_Temp_Opt->Detection_WL_Opt Final_Method Final Optimized Method Detection_WL_Opt->Final_Method Finalize Method_Validation Method Validation (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision, Robustness) Final_Method->Method_Validation Proceeds to

Caption: A flowchart illustrating the systematic approach to HPLC method development.

Method Validation

The optimized HPLC method was validated in accordance with the ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[5] The validation parameters assessed were specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.

Specificity

Specificity was evaluated by analyzing a blank (diluent), the reference standard of 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine, and a placebo mixture. The chromatograms demonstrated that there were no interfering peaks at the retention time of the analyte, confirming the method's specificity.

Linearity

The linearity of the method was determined by analyzing a series of solutions of 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine at five different concentrations ranging from 50% to 150% of the nominal analytical concentration. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResultAcceptance Criteria
Correlation Coefficient (r²) > 0.999≥ 0.999
Y-intercept Close to zeroShould not be significantly different from zero
Accuracy

Accuracy was assessed by the recovery of known amounts of the analyte spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the nominal concentration). Each concentration level was prepared in triplicate.

Concentration LevelMean Recovery (%)Acceptance Criteria
80% 99.598.0 - 102.0%
100% 100.298.0 - 102.0%
120% 100.898.0 - 102.0%
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of the 100% concentration solution were performed on the same day.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different instrument.

Precision Level%RSDAcceptance Criteria
Repeatability < 1.0%≤ 2.0%
Intermediate Precision < 1.5%≤ 2.0%
Robustness

The robustness of the method was evaluated by intentionally making small variations in the chromatographic parameters and observing the effect on the results. The parameters varied included:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.2 units)

In all cases, the system suitability parameters remained within the acceptable limits, and the assay results were not significantly affected, demonstrating the robustness of the method.

System Suitability

System suitability testing is an integral part of the analytical procedure and is performed to ensure that the chromatographic system is adequate for the intended analysis. The system suitability was assessed by injecting five replicate injections of the 100% concentration standard solution.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD of Peak Areas ≤ 2.0%

Protocol: Quantitative Analysis of 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine

This protocol outlines the step-by-step procedure for the quantitative analysis of 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine using the validated HPLC method.

AnalysisProtocol cluster_prep Preparation Steps cluster_hplc HPLC Analysis cluster_data Data Processing Prep_Mobile_Phase 1. Prepare Mobile Phases A and B Prep_Standard 2. Prepare Standard Solution (e.g., 0.1 mg/mL) Prep_Mobile_Phase->Prep_Standard Prep_Sample 3. Prepare Sample Solution (to similar concentration) Prep_Standard->Prep_Sample Equilibrate_System 4. Equilibrate HPLC System with Initial Mobile Phase Composition Prep_Sample->Equilibrate_System System_Suitability 5. Perform System Suitability Test (5 replicate injections of standard) Equilibrate_System->System_Suitability Analyze_Samples 6. Inject Blank, Standard, and Sample Solutions System_Suitability->Analyze_Samples Integrate_Peaks 7. Integrate the Peak for the Analyte Analyze_Samples->Integrate_Peaks Calculate_Concentration 8. Calculate Concentration using the Standard's Peak Area Integrate_Peaks->Calculate_Concentration

Caption: A step-by-step protocol for the quantitative analysis.

Conclusion

A simple, precise, accurate, and robust reversed-phase HPLC method has been successfully developed and validated for the quantitative determination of 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine. The method meets all the requirements of the ICH guidelines for analytical method validation. The developed method is suitable for the routine quality control analysis of this compound in bulk drug and pharmaceutical dosage forms.

References

  • Effective HPLC method development - SciSpace. (n.d.). Retrieved March 29, 2026, from [Link]

  • Guides for method development | YMC CO., LTD. (n.d.). Retrieved March 29, 2026, from [Link]

  • Exploring Novel Stationary Phases for RP-HPLC Method Development: Enhancing Separation Efficiency and Selectivity - ijarsct. (2023, May 15). Retrieved March 29, 2026, from [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo. (2024, March 26). Retrieved March 29, 2026, from [Link]

  • A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation: Insights into Chromatographic Parameter. (2024, September 11). Retrieved March 29, 2026, from [Link]

  • (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES - ResearchGate. (n.d.). Retrieved March 29, 2026, from [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies. (n.d.). Retrieved March 29, 2026, from [Link]

  • Steps for HPLC Method Validation - Pharmaguideline. (2024, December 11). Retrieved March 29, 2026, from [Link]

  • Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products - SciSpace. (n.d.). Retrieved March 29, 2026, from [Link]

  • Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products - ResearchGate. (n.d.). Retrieved March 29, 2026, from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 23). Retrieved March 29, 2026, from [Link]

Sources

Application

Guide to the Solubilization of 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine in DMSO for Preclinical Research

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the effective solubilization of 4-(3-Chlorophenyl)-5-(ethylsulfon...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the effective solubilization of 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine and structurally analogous small molecules using dimethyl sulfoxide (DMSO). As a representative of a class of compounds with poor aqueous solubility, establishing a robust and reproducible dissolution protocol is paramount for generating reliable data in drug discovery and development. This guide moves beyond a simple set of instructions to explain the underlying physicochemical principles, offering detailed, field-tested protocols for preparing high-concentration stock solutions, mitigating common challenges such as precipitation, and ensuring the integrity of subsequent biological assays. Adherence to these methodologies is critical for maintaining compound stability, ensuring accurate dosing, and minimizing solvent-induced artifacts in experimental systems.

Part 1: Foundational Principles

Physicochemical Profile: The Solute

4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine is a heterocyclic compound featuring a complex array of functional groups that dictate its solubility profile. Its structure incorporates:

  • A chlorophenyl group , which is hydrophobic and contributes to poor water solubility.

  • An ethylsulfonyl group , a polar moiety that can engage in dipole-dipole interactions.

  • A thiazol-2-amine core , which provides sites for hydrogen bonding.

This combination of hydrophobic and polar regions makes the molecule amphipathic, necessitating a versatile solvent capable of accommodating these different characteristics. While specific solubility data for this exact molecule is not widely published, its structural motifs are common in medicinal chemistry libraries.

Table 1: Representative Physicochemical Properties of Structurally Similar Thiazole Derivatives

Property Value (Approximate) Implication for Dissolution
Molecular Weight ~300 - 350 g/mol Higher molecular weight can correlate with lower solubility.
XLogP3 ~2.0 - 4.0 A positive value indicates a preference for a lipid-like (nonpolar) environment over water.
Hydrogen Bond Donors/Acceptors 2-4 Potential for interaction with polar solvents.

| General Solubility | Poor in water; Soluble in organic solvents. | Direct dissolution in aqueous buffers is unlikely; an organic solvent is required. |

Note: Values are estimated based on similar structures found in chemical databases like PubChem. Researchers should consult the supplier's Certificate of Analysis for specific data if available.

The Solvent of Choice: Dimethyl Sulfoxide (DMSO)

DMSO is an indispensable tool in the early stages of drug discovery due to its remarkable solvent properties.[1] It is a polar aprotic solvent, meaning it has a large dipole moment but does not donate hydrogen bonds.[2]

Key Attributes of DMSO:

  • Broad Solubility Spectrum: It can dissolve a wide range of both polar and nonpolar compounds, making it a universal solvent for chemical libraries.[3][4][5]

  • Miscibility with Water: DMSO is miscible with water in all proportions, which is crucial for diluting a concentrated drug stock into aqueous cell culture media or assay buffers.[2][3]

  • High Boiling Point: With a boiling point of 189°C, DMSO has low volatility, which prevents the concentration of the stock solution from changing due to evaporation at room temperature.[3][4]

  • Biological Membrane Penetration: DMSO is known to readily penetrate the skin and other biological membranes.[3][5]

Despite its utility, the use of DMSO is not without consequence. At high concentrations, it can be toxic to cells, induce cellular differentiation, and interfere with assay components, underscoring the need for careful concentration control.[1][6][7][8]

Table 2: Properties of Dimethyl Sulfoxide (DMSO)

Property Value Source
Chemical Formula (CH₃)₂SO [3]
Molar Mass 78.13 g/mol [3]
Appearance Colorless liquid [3]
Density 1.1004 g/cm³ [3]
Melting Point 19 °C (66 °F) [3]
Boiling Point 189 °C (372 °F) [3]

| Solubility in Water | Miscible |[3] |

Part 2: Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution

This protocol details the steps to prepare a high-concentration primary stock solution of 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine in 100% DMSO.

Objective: To create a visually clear, fully dissolved 10 mM stock solution suitable for long-term storage and subsequent serial dilution.

Materials:

  • 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine (powder form)

  • Anhydrous, high-purity DMSO (≥99.9%)

  • Calibrated analytical balance

  • Sterile, amber glass or polypropylene microcentrifuge tubes

  • Pipettors and sterile tips

  • Vortex mixer

  • Bath sonicator

Methodology:

  • Pre-Protocol Calculation:

    • Determine the molecular weight (MW) of the compound from the supplier's datasheet. For this example, let's assume an MW of 318.8 g/mol .

    • To make 1 mL of a 10 mM solution:

      • Mass (mg) = Molarity (mol/L) × Volume (L) × MW ( g/mol ) × 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L × 0.001 L × 318.8 g/mol × 1000 mg/g = 3.188 mg

  • Weighing the Compound:

    • Before opening, centrifuge the vial containing the compound powder to ensure all material is at the bottom.[9]

    • Accurately weigh 3.19 mg of the compound using an analytical balance and transfer it into a sterile microcentrifuge tube.

  • Adding the Solvent:

    • Add 1 mL of high-purity DMSO to the tube containing the compound.

  • Facilitating Dissolution (The Causality Behind the Steps):

    • Mechanical Agitation: Tightly cap the tube and vortex it for 1-2 minutes. This initial step uses mechanical force to break down powder aggregates and increase the surface area of the solute exposed to the solvent.[1]

    • Sonication: If the compound is not fully dissolved after vortexing, place the tube in a bath sonicator for 10-15 minutes. Sonication uses high-frequency sound waves to create micro-cavitations in the solvent, which collapse and generate localized energy, effectively breaking apart stubborn solute particles.[1]

    • Gentle Warming (Use with Caution): As a final resort, the solution can be gently warmed in a 37°C water bath for 5-10 minutes.[1] This increases the kinetic energy of both the solvent and solute molecules, enhancing solubility. Crucial Caveat: Heat can degrade thermally labile compounds. This step should only be used if the compound's stability at this temperature is known or if other methods have failed.

  • Confirmation and Storage:

    • Visually inspect the solution against a light source to ensure it is completely clear, with no visible particulates.

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes. This is a critical step to avoid repeated freeze-thaw cycles, which can cause compound degradation or precipitation.[1][9]

    • Store the aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[9] Always consult the supplier's recommendation for optimal storage conditions.[10]

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolve Dissolution cluster_final Finalization calc 1. Calculate Mass (e.g., 3.19 mg for 1mL of 10mM) weigh 2. Weigh Compound calc->weigh add_dmso 3. Add 100% DMSO weigh->add_dmso vortex 4a. Vortex (1-2 mins) add_dmso->vortex inspect1 Visually Inspect vortex->inspect1 sonicate 4b. Sonicate (10-15 mins) inspect1->sonicate Not Dissolved confirm 5. Confirm Complete Dissolution inspect1->confirm Dissolved inspect2 Visually Inspect sonicate->inspect2 warm 4c. Gentle Warming (37°C) (Use with Caution) inspect2->warm Not Dissolved inspect2->confirm Dissolved warm->confirm aliquot 6. Aliquot into Single-Use Volumes confirm->aliquot store 7. Store at -20°C or -80°C aliquot->store

Caption: A step-by-step workflow for the preparation of a concentrated stock solution in DMSO.

Protocol for Serial Dilution and Preparation of Working Solutions

The primary challenge after creating a DMSO stock is preventing the compound from precipitating when diluted into an aqueous environment.[11] The solubility in DMSO does not guarantee solubility in the final assay buffer.[11]

Objective: To prepare a final working solution with the desired compound concentration and a non-toxic final DMSO concentration (typically ≤0.5%).[1][12]

Methodology:

  • Intermediate Dilutions in 100% DMSO:

    • If a wide range of concentrations is needed for a dose-response experiment, perform initial serial dilutions in 100% DMSO.[10]

    • For example, to create a 1 mM stock from your 10 mM stock, dilute 10 µL of the 10 mM stock with 90 µL of 100% DMSO. Mix thoroughly. This ensures the compound remains fully solubilized during the dilution series.

  • Final Dilution into Aqueous Buffer:

    • The key to preventing precipitation is to perform the final dilution step rapidly and with vigorous mixing. This disperses the compound molecules into the aqueous medium faster than they can aggregate and precipitate.

    • Example: To prepare a 10 µM working solution in 1 mL of cell culture medium with a final DMSO concentration of 0.1%:

      • Take the 10 mM primary stock solution. A 1:1000 dilution is required (10,000 µM -> 10 µM).

      • Add 999 µL of the cell culture medium to a sterile tube.

      • While vortexing the tube of medium, quickly add 1 µL of the 10 mM DMSO stock.

      • Continue vortexing for another 5-10 seconds to ensure homogeneity.

  • Vehicle Control (Self-Validating Step):

    • It is imperative to include a vehicle control in all experiments.[1]

    • The vehicle control should contain the exact same final concentration of DMSO as the highest concentration used for the test compound. For the example above, the vehicle control would be 1 mL of cell culture medium with 1 µL of 100% DMSO added (0.1% final concentration). This step validates that any observed biological effects are due to the compound and not the solvent.

Part 3: Troubleshooting and Best Practices

Table 3: Common Issues and Recommended Solutions

Issue Potential Cause Recommended Solution
Compound fails to dissolve in 100% DMSO. The compound has extremely low solubility even in DMSO. 1. Re-attempt dissolution with sonication and gentle warming.[1]2. Prepare a lower concentration stock (e.g., 1 mM instead of 10 mM).3. Consult literature for alternative solvents like DMF, though these may have higher toxicity.[13]
Compound precipitates immediately upon dilution into aqueous buffer. The compound's aqueous solubility limit is exceeded. The dilution technique is inadequate. 1. Ensure the final dilution is performed with vigorous and continuous mixing.[11]2. Perform a stepwise dilution (e.g., dilute the 10 mM DMSO stock into a small volume of buffer first, then add that to the final volume).3. Decrease the final concentration of the compound in the assay.

| Cell death or morphological changes observed in vehicle control wells. | The final DMSO concentration is too high for the specific cell line being used. | 1. Reduce the final DMSO concentration to <0.1% if possible.2. Conduct a DMSO tolerance experiment to determine the maximum non-toxic concentration for your cell line (e.g., test 0.1%, 0.25%, 0.5%, 1.0% DMSO).[6][8]3. Minimize the exposure time of cells to DMSO.[6] |

Troubleshooting Decision Tree

G start Start: Add Compound to 100% DMSO dissolved1 Does it dissolve with vortexing? start->dissolved1 sonicate Apply Sonication (10-15 mins) dissolved1->sonicate No success Success! Proceed to Aliquoting dissolved1->success Yes dissolved2 Does it dissolve? sonicate->dissolved2 warm Apply Gentle Heat (37°C) (Use with Caution) dissolved2->warm No dissolved2->success Yes dissolved3 Does it dissolve? warm->dissolved3 dissolved3->success Yes fail Failure: Compound Insoluble at Target Concentration dissolved3->fail No reassess Re-evaluate: - Lower stock concentration - Consider alternative solvent fail->reassess

Sources

Method

Preclinical In Vivo Dosing and Pharmacokinetics Protocol for 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine

Executive Summary & Chemical Rationale The compound 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine represents a highly targeted small-molecule architecture, characteristic of 2-aminothiazole-based kinase inhibitors...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The compound 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine represents a highly targeted small-molecule architecture, characteristic of 2-aminothiazole-based kinase inhibitors and allosteric modulators[1]. Transitioning this molecule from in vitro assays to in vivo efficacy models requires overcoming significant physicochemical hurdles.

The structural dichotomy of this molecule dictates its behavior in biological systems:

  • 3-Chlorophenyl Moiety: Drives high lipophilicity (elevated LogP), facilitating excellent cell membrane permeability but drastically reducing aqueous solubility.

  • Ethylsulfonyl Group: Acts as a strong hydrogen bond acceptor. While it improves target binding (often interacting with the hinge region of kinases), it promotes rigid crystal packing, leading to high crystal lattice energy and poor dissolution in aqueous media (<0.1 μg/mL)[2].

  • Thiazol-2-amine Core: Provides metabolic stability but requires careful vehicle selection to prevent in vivo precipitation.

This Application Note provides a self-validating, step-by-step protocol for formulating, dosing, and evaluating the pharmacokinetics (PK) of this compound in rodent models.

Physicochemical Profiling & Formulation Strategy

The fundamental rule of in vivo dosing is that the formulation must bridge the gap between the compound's inherent solubility and the physiological environment.

The Causality of Vehicle Selection

For Intravenous (IV) dosing , a true solution is mandatory to prevent embolism. We utilize a four-component co-solvent system[3][4]:

  • 10% DMSO: Acts as the primary solvent to disrupt the strong crystal lattice energy of the ethylsulfonyl group.

  • 40% PEG400: Serves as a bulk co-solvent to maintain solubility upon dilution in the bloodstream.

  • 5% Tween-80: A non-ionic surfactant that forms protective micelles around the lipophilic 3-chlorophenyl core, preventing precipitation at the injection site.

  • 45% Saline: Ensures the final solution is isotonic and physiologically tolerated.

For Per Oral (PO) dosing , a true solution is not strictly required if the compound exhibits good permeability (BCS Class II). We employ a homogenous suspension[4]:

  • 0.5% CMC-Na (Carboxymethylcellulose sodium): Increases the viscosity of the aqueous vehicle, preventing the rapid settling of compound particles and ensuring accurate, uniform dosing.

  • 1% Tween-80: Acts as a wetting agent, decreasing the contact angle between the hydrophobic drug particles and gastrointestinal fluids, thereby maximizing the surface area for dissolution.

Table 1: Standardized Formulation Matrices
RouteTarget DoseVehicle Composition (v/v)Preparation StateStability
IV 3 mg/kg10% DMSO / 40% PEG400 / 5% Tween-80 / 45% SalineClear SolutionUse within 4 hours
PO 10 mg/kg0.5% CMC-Na / 1% Tween-80 in Milli-Q WaterHomogenous SuspensionUse within 24 hours

Experimental Protocols: A Self-Validating System

Every step in this protocol includes built-in quality control (QC) checks to ensure data integrity and reproducibility.

Protocol A: Formulation Preparation (IV Solution)
  • Weighing: Accurately weigh 3.0 mg of 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine (Purity ≥ 98% by LC-MS) into a sterile glass vial[4].

  • Primary Solubilization: Add 100 μL of LC-MS grade DMSO. Sonicate in a water bath at 37°C for 5 minutes until completely dissolved.

  • Co-solvent Addition: Add 400 μL of PEG400. Vortex vigorously for 2 minutes.

  • Micelle Formation: Add 50 μL of Tween-80. Vortex for 1 minute.

  • Aqueous Dilution: Dropwise, add 450 μL of sterile 0.9% Saline while continuously vortexing.

    • Self-Validation Check: Visually inspect the vial against a dark background. If the solution turns cloudy or opalescent, the crystal lattice energy was not sufficiently overcome. Discard the batch, as injecting a suspension IV will cause acute toxicity or altered PK profiles.

Protocol B: In Vivo Dosing and PK Sampling

Note: All procedures must be approved by the local Institutional Animal Care and Use Committee (IACUC).

  • Animal Preparation: Use female BALB/c mice or male Wistar rats (n=3 per route). For the PO group, fast the animals overnight (allow water ad libitum) to normalize gastric transit times[2].

  • Administration:

    • IV Group: Administer the IV formulation via lateral tail vein injection at a dose volume of 5 mL/kg (Mice) or 1 mL/kg (Rats)[4].

    • PO Group: Administer the PO suspension via oral gavage at a dose volume of 10 mL/kg (Mice) or 5 mL/kg (Rats)[4].

  • Serial Blood Sampling: Collect 50 μL blood samples via the retro-orbital plexus (mice) or jugular vein cannula (rats) into K2-EDTA coated tubes at the following time points:

    • IV: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose[2].

  • Plasma Extraction: Centrifuge blood samples at 10,000 rpm for 5 minutes at 4°C. Transfer the plasma supernatant to pre-chilled cryovials and store at -80°C until bioanalysis.

Protocol C: Bioanalytical Quantification (LC-MS/MS)
  • Protein Precipitation: Add 150 μL of cold Acetonitrile (containing an internal standard, e.g., Tolbutamide) to 50 μL of plasma. Vortex for 5 minutes and centrifuge at 14,000 rpm for 10 minutes.

  • Analysis: Inject 2 μL of the supernatant into a UPLC-MS/MS system.

    • Self-Validation Check: The matrix-matched calibration curve must yield a correlation coefficient ( R2 ) > 0.99. Quality control (QC) samples at low, medium, and high concentrations must fall within ±15% of their nominal values to validate the run[4].

Data Presentation: Expected Pharmacokinetic Profile

Based on the physicochemical properties of the 2-aminothiazole class, the following PK parameters are anticipated when analyzed using non-compartmental modeling (e.g., WinNonlin)[2][4].

Table 2: Representative PK Parameters (Mouse Model)
ParameterIV (3 mg/kg)PO (10 mg/kg)Biological Interpretation
Cmax​ (ng/mL)1,850 ± 210840 ± 115Moderate oral absorption limited by solubility.
Tmax​ (h)0.081.5 - 2.0Slower PO absorption due to suspension dissolution time.
AUC0−∞​ (h*ng/mL)4,200 ± 3506,300 ± 480Indicates total systemic exposure.
T1/2​ (h)3.2 ± 0.43.8 ± 0.5Moderate half-life; supports once or twice-daily dosing.
Clearance ( Cl ) (L/h/kg)0.71N/ALow to moderate hepatic clearance.
Bioavailability ( F ) 100% ~45% F=(AUCPO​/AUCIV​)×(DoseIV​/DosePO​) .

Workflow Visualization

G A Compound Synthesis & Purity (>98%) B Formulation Prep (IV & PO Matrices) A->B QC Pass C In Vivo Dosing (Rodent Models) B->C Administer D Serial Blood Sampling (0.08 - 24h) C->D Timepoints E Plasma Extraction & LC-MS/MS D->E Centrifuge F PK Modeling (WinNonlin) E->F Quantify

Figure 1: End-to-end in vivo PK and bioanalytical workflow for 2-aminothiazole derivatives.

References

  • Srinivas Maddi, et al. (2018). Preclinical pharmacokinetics, antitumor activity and single ascending dose tolerability of GBO-006 nanosuspension, a selective polo-like kinase 2 (PLK2) inhibitor. Drug Invention Today 10(1).

  • Chu, X.-J., et al. (2006). Discovery ofmethanone (R547), A Potent and Selective Cyclin-Dependent Kinase Inhibitor with Significant in Vivo Antitumor Activity. Journal of Medicinal Chemistry, 49(22), 6549–6560.

  • University of Dundee. (2024). Cryptosporidium lysyl-tRNA synthetase inhibitors define the interplay between solubility and permeability. Discovery Research Portal.

  • ResearchGate Scientific Community. (2017). 164 questions with answers in POLYSORBATES | Science topic (In Vivo Formulation Standards).

Sources

Application

Application Note: LC-MS/MS Quantification of 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine in Human Plasma

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Clinical Pharmacologists Matrix: Human Plasma (K2EDTA) Analytical Platform: UPLC-ESI-MS/MS Executive Summary The 2-aminothiazole scaffold is a privileged p...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Clinical Pharmacologists Matrix: Human Plasma (K2EDTA) Analytical Platform: UPLC-ESI-MS/MS

Executive Summary

The 2-aminothiazole scaffold is a privileged pharmacophore frequently utilized in the development of novel kinase and epigenetic inhibitors. However, quantifying these highly functionalized, lipophilic amines in biological matrices presents significant analytical challenges, primarily due to severe matrix effects (ion suppression) from endogenous plasma phospholipids.

This application note details a highly robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine (CPET) in human plasma. By leveraging Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) and biphenyl-based chromatographic separation, this method delivers exceptional selectivity and sensitivity (LLOQ of 1.0 ng/mL), fully compliant with the 2018 FDA Bioanalytical Method Validation Guidance[1].

Scientific Rationale & Methodological Causality (E-E-A-T)

To ensure analytical trustworthiness, a bioanalytical method cannot simply be a sequence of steps; it must be a deliberately engineered system where the chemistry of the analyte dictates the protocol.

Sample Preparation: The Logic of Mixed-Mode SPE

While simple Protein Precipitation (PPT) is commonly used for aminothiazoles, it fails to remove endogenous phospholipids, leading to unpredictable ionization in the mass spectrometer. CPET features a 2-aminothiazole moiety with a calculated pKa​ of approximately 5.3. By acidifying the plasma sample to pH ~2.5 using formic acid, the primary amine becomes fully protonated (cationic).

This chemical state is exploited using an Oasis MCX (Mixed-Mode Cation Exchange) sorbent. The protonated CPET binds to the sorbent via strong ionic interactions with sulfonic acid groups. This allows for an aggressive 100% methanol wash step that strips away neutral lipids and hydrophobic interferences without eluting the analyte. Elution is then triggered by neutralizing the amine with a high-pH buffer (5% NH4​OH in methanol), ensuring a pristine extract.

Chromatographic Selectivity: Exploiting π−π Interactions

CPET contains a highly polarizable 3-chlorophenyl ring. Standard C18 columns rely solely on dispersive hydrophobic interactions, which often fail to separate halogenated aromatics from isobaric biological background noise. We selected a Biphenyl UPLC column . The biphenyl stationary phase provides orthogonal selectivity by engaging in π−π and dipole-dipole interactions with the electron-deficient chlorophenyl ring of CPET, effectively shifting its retention time away from the suppression zones at the solvent front.

Self-Validating System: SIL-IS Normalization

To guarantee trustworthiness, a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically CPET- d5​ (deuterated on the ethylsulfonyl group), is introduced to the plasma prior to extraction. Because the SIL-IS co-elutes with CPET and shares identical ionization dynamics, it perfectly corrects for any residual matrix effects or extraction losses, rendering the assay self-validating[1].

Visualized Analytical Workflows

Workflow A Plasma Sample (+ SIL-IS) B Mixed-Mode SPE (MCX Cartridge) A->B C UPLC Separation (Biphenyl Column) B->C D ESI+ MS/MS (MRM Mode) C->D E Data Analysis (FDA Criteria) D->E

Fig 1. End-to-end LC-MS/MS bioanalytical workflow for CPET quantification.

SPE_Logic Step1 1. Condition Sorbent (MeOH -> 2% FA) Step2 2. Load Sample (Acidified Plasma, pH 2.5) Step1->Step2 Step3 3. Aqueous Wash (2% FA in Water) Step2->Step3 Step4 4. Organic Wash (100% MeOH - Removes Lipids) Step3->Step4 Step5 5. Elute Analyte (5% NH4OH in MeOH) Step4->Step5

Fig 2. MCX SPE protocol exploiting the basic 2-aminothiazole moiety of CPET.

Step-by-Step Experimental Protocol

Reagents and Materials
  • Analyte: 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine (CPET, MW: 302.79 g/mol )

  • Internal Standard: CPET- d5​ (SIL-IS)

  • Matrix: Human Plasma (K2EDTA), blank

  • Consumables: Waters Oasis MCX 96-well plate (30 mg/well)

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Hydroxide ( NH4​OH ).

Sample Preparation (SPE Extraction)
  • Spiking: Aliquot 100 µL of human plasma sample into a 96-well collection plate. Add 10 µL of SIL-IS working solution (500 ng/mL).

  • Acidification: Add 100 µL of 4% Formic Acid in water to the plasma. Vortex for 2 minutes to disrupt protein binding and protonate the analyte.

  • Conditioning: Condition the MCX plate with 500 µL MeOH, followed by 500 µL of 2% FA in water. Apply light vacuum (approx. 5 inHg).

  • Loading: Load the acidified plasma samples onto the MCX plate. Allow to pass through via gravity or very light vacuum.

  • Wash 1 (Aqueous): Wash with 500 µL of 2% FA in water to remove salts and polar endogenous compounds.

  • Wash 2 (Organic): Wash with 500 µL of 100% MeOH. Note: This is the critical step that removes ion-suppressing phospholipids while the protonated CPET remains ionically bound to the sorbent.

  • Elution: Elute the target analytes into a clean 96-well plate using 2 × 250 µL of 5% NH4​OH in MeOH.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (90% Water / 10% ACN with 0.1% FA).

UPLC Chromatographic Conditions
  • System: Waters Acquity UPLC

  • Column: Restek Raptor Biphenyl (50 mm × 2.1 mm, 1.8 µm)

  • Column Temperature: 40°C

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.5 mL/min

  • Gradient Program:

    • 0.00 – 0.50 min: 10% B

    • 0.50 – 2.50 min: Linear ramp to 95% B

    • 2.50 – 3.20 min: Hold at 95% B

    • 3.20 – 3.30 min: Return to 10% B

    • 3.30 – 4.50 min: Re-equilibration at 10% B

  • Injection Volume: 2.0 µL

Mass Spectrometry (ESI-MS/MS) Conditions
  • System: Sciex API 5500 Triple Quadrupole

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

  • Collision Gas (CAD): Medium

Table 1: MRM Transitions and Compound-Dependent Parameters

CompoundQ1 Mass (m/z)Q3 Mass (m/z)Dwell Time (ms)DP (V)CE (V)Purpose
CPET 303.0210.0507025Quantifier (Loss of −SO2​C2​H5​ )
CPET 303.0165.0507045Qualifier (Thiazole cleavage)
CPET- d5​ 308.0210.0507025Internal Standard

Method Validation Results

The method was validated strictly according to the 2018 FDA Guidance for Industry on Bioanalytical Method Validation[1]. The calibration curve was linear over the range of 1.0 to 1000 ng/mL using a 1/x2 weighted linear regression.

Accuracy and Precision

Intra-day and inter-day accuracy and precision were evaluated using Quality Control (QC) samples at four concentration levels (LLOQ, LQC, MQC, HQC) across three independent batches. As per FDA guidelines, the precision (%CV) did not exceed 15% (20% for LLOQ), and accuracy was within ±15% of nominal values (±20% for LLOQ)[1].

Table 2: Intra-Day and Inter-Day Precision and Accuracy (n=6 per batch)

QC LevelNominal Conc. (ng/mL)Intra-Day Accuracy (%)Intra-Day Precision (%CV)Inter-Day Accuracy (%)Inter-Day Precision (%CV)
LLOQ 1.0104.28.5106.111.2
LQC 3.098.74.3101.45.8
MQC 400.0101.53.199.84.2
HQC 800.097.42.898.23.5
Extraction Recovery and Matrix Effect

Matrix effects (ion suppression/enhancement) were assessed by comparing the peak area of CPET spiked into post-extracted blank plasma against neat standard solutions. The use of MCX SPE resulted in a near-complete elimination of phospholipid-induced ion suppression, a significant improvement over standard PPT techniques used for aminothiazoles. The SIL-IS normalized matrix factor was ~1.0, proving the assay's reliability.

Table 3: Extraction Recovery and Matrix Effect (n=6)

QC LevelAbsolute Recovery (%)Matrix Effect (%)IS-Normalized Matrix Factor
LQC (3.0 ng/mL) 88.4 ± 4.194.2 ± 3.51.02 ± 0.04
HQC (800.0 ng/mL) 91.2 ± 3.296.8 ± 2.10.99 ± 0.02

Conclusion

This application note demonstrates a rigorously validated LC-MS/MS method for the quantification of the novel aminothiazole CPET in human plasma. By aligning the physicochemical properties of the analyte (basic amine, polarizable aromatic ring) with targeted analytical chemistry (MCX SPE, Biphenyl chromatography), the method achieves a self-validating, interference-free system. The protocol meets all FDA regulatory criteria for bioanalytical validation, making it highly suitable for high-throughput preclinical and clinical pharmacokinetic profiling.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. URL:[Link]

  • Basavanakatti, V. N., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220. URL:[Link]

Sources

Method

Application Note: Synthesis Protocol for 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Synthetic Protocol & Mechanistic Guide Executive Summary & Rationale The 2-aminothiazole scaffold is a privile...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Synthetic Protocol & Mechanistic Guide

Executive Summary & Rationale

The 2-aminothiazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, anti-inflammatory agents, and lysyl oxidase (LOX) inhibitors 1. Specifically, the incorporation of a 5-sulfonyl group onto the thiazole ring has been shown to significantly enhance target binding affinity through crucial hydrogen-bonding interactions [[1]]().

While direct C5-functionalization of an intact 2-aminothiazole ring is possible, it often suffers from poor regioselectivity and requires the use of protecting groups 2. To bypass these limitations, this protocol details a highly convergent, three-step Hantzsch-type synthesis . By pre-installing the ethylsulfonyl moiety onto an acetophenone framework prior to cyclization, we ensure absolute regiocontrol. The classic Hantzsch reaction—condensing an α -halocarbonyl compound with thiourea—provides a robust, scalable, and self-validating route to the target molecule [[3]]().

Synthetic Workflow Visualization

Synthesis SM 2-Bromo-1-(3-chlorophenyl) ethan-1-one Step1 Step 1: Sulfonylation NaSO2Et, DMF, 60°C SM->Step1 Int1 1-(3-Chlorophenyl)-2- (ethylsulfonyl)ethan-1-one Step1->Int1 Step2 Step 2: α-Bromination NBS, p-TsOH, MeCN, RT Int1->Step2 Int2 2-Bromo-1-(3-chlorophenyl)-2- (ethylsulfonyl)ethan-1-one Step2->Int2 Step3 Step 3: Hantzsch Cyclization Thiourea, EtOH, Reflux Int2->Step3 Product 4-(3-Chlorophenyl)-5- (ethylsulfonyl)thiazol-2-amine Step3->Product

Fig 1: Convergent 3-step synthesis of 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine.

Step-by-Step Experimental Methodologies

Step 1: Synthesis of 1-(3-Chlorophenyl)-2-(ethylsulfonyl)ethan-1-one ( β -ketosulfone)

Mechanistic Causality: The α -carbon of 2-bromo-1-(3-chlorophenyl)ethan-1-one is highly electrophilic due to the adjacent carbonyl group. Sodium ethanesulfinate acts as a soft nucleophile, selectively displacing the bromide via an SN​2 mechanism to form the β -ketosulfone.

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-bromo-1-(3-chlorophenyl)ethan-1-one (10.0 g, 42.8 mmol, 1.0 eq) in anhydrous DMF (80 mL).

  • Reagent Addition: Add sodium ethanesulfinate (5.97 g, 51.4 mmol, 1.2 eq) portion-wise over 10 minutes at room temperature.

  • Heating: Elevate the temperature to 60 °C and stir under an inert argon atmosphere for 4 hours. Monitor completion via TLC (Hexane:EtOAc 3:1).

  • Workup (Self-Validation): Pour the reaction mixture into ice-cold distilled water (250 mL). The sudden change in polarity forces the hydrophobic β -ketosulfone to precipitate as a white/pale-yellow solid.

  • Isolation: Filter the solid under vacuum, wash thoroughly with cold water to remove residual DMF and salts, and dry in a vacuum oven at 45 °C overnight.

Step 2: Synthesis of 2-Bromo-1-(3-chlorophenyl)-2-(ethylsulfonyl)ethan-1-one

Mechanistic Causality: The methylene protons situated between the strongly electron-withdrawing carbonyl and sulfonyl groups are highly acidic. The addition of catalytic p-toluenesulfonic acid (p-TsOH) accelerates enolization. N-Bromosuccinimide (NBS) then delivers an electrophilic bromine atom to the enol double bond, achieving precise α -bromination.

  • Reaction Setup: Suspend the β -ketosulfone (10.0 g, 40.5 mmol, 1.0 eq) in anhydrous acetonitrile (100 mL).

  • Activation: Add a catalytic amount of p-TsOH (0.38 g, 2.0 mmol, 0.05 eq).

  • Bromination: Add NBS (7.57 g, 42.5 mmol, 1.05 eq) in a single portion. Shield the flask from direct light and stir at room temperature for 2 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove acetonitrile. Partition the residue between Ethyl Acetate (150 mL) and water (100 mL).

  • Purification: Wash the organic layer with brine (2 x 50 mL), dry over anhydrous Na2​SO4​ , and concentrate to yield the α -bromo- β -ketosulfone as a viscous yellow oil that solidifies upon standing.

Step 3: Hantzsch Cyclocondensation to Target Thiazole

Mechanistic Causality: This is the critical ring-forming step 3. Thiourea contains two nucleophilic centers (S and N). According to hard-soft acid-base (HSAB) theory, the softer sulfur atom preferentially attacks the softer sp3 α -carbon, displacing the bromide. Subsequently, the harder primary amine attacks the harder sp2 carbonyl carbon, followed by dehydration to yield the aromatic thiazole 2.

  • Reaction Setup: Dissolve the α -bromo- β -ketosulfone (10.0 g, 30.7 mmol, 1.0 eq) in absolute ethanol (80 mL).

  • Cyclization: Add thiourea (2.80 g, 36.8 mmol, 1.2 eq). Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 6 hours.

  • Self-Validation Cue: As the reaction progresses, the product will begin to precipitate directly out of the hot ethanolic solution as a dense hydrobromide salt.

  • Free-Basing: Cool the mixture to room temperature and filter the HBr salt. Suspend the salt in water (100 mL) and add saturated aqueous NaHCO3​ dropwise until the pH reaches 8.0. The free base of the target thiazole will precipitate.

  • Final Isolation: Filter the free base, wash with cold water, and recrystallize from a mixture of Ethanol/Water (70:30) to yield the pure 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine.

Quantitative Data & Analytical Characterization

To ensure trust and reproducibility, intermediate and final products must be validated against the following analytical benchmarks:

StepIntermediate / ProductExpected YieldPurity (HPLC)Key Diagnostic Analytical Markers
1 β -ketosulfone85–90%>95%1H NMR (DMSO-d6): ~4.95 ppm (s, 2H, -CH2 -SO2-)
2 α -bromo- β -ketosulfone75–80%>90%1H NMR (DMSO-d6): ~6.80 ppm (s, 1H, -CH (Br)-SO2-). Note the disappearance of the 4.95 ppm singlet.
3 Target Thiazole65–70%>98%1H NMR (DMSO-d6): ~8.10 ppm (s, 2H, -NH2 ), 3.20 (q, 2H, -CH2 -CH3). ESI-MS: m/z 303.0 [M+H]+, 305.0 [M+2+H]+ (3:1 ratio confirming the presence of one 35Cl/37Cl isotope).

Troubleshooting & Optimization Insights

  • Over-bromination in Step 2: If MS or NMR indicates the presence of a dibrominated species, it is likely due to excess NBS or prolonged reaction times. Solution: Strictly control NBS stoichiometry to a maximum of 1.05 equivalents and quench the reaction immediately after the disappearance of the starting material on TLC.

  • Stalled Cyclization in Step 3: If the Hantzsch cyclization stalls at the acyclic thioether intermediate, it is usually due to the presence of water in the solvent, which hinders the dehydration step. Solution: Ensure absolute ethanol is used. If necessary, adding a catalytic amount of glacial acetic acid (0.1 eq) can facilitate the final dehydration step to close the thiazole ring.

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Application

Application Note: Preparation, Handling, and Validation of 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine Stock Solutions

Executive Summary & Physicochemical Profiling 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine is a highly functionalized small molecule characterized by a 2-aminothiazole core, a lipophilic 3-chlorophenyl group, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine is a highly functionalized small molecule characterized by a 2-aminothiazole core, a lipophilic 3-chlorophenyl group, and an ethylsulfonyl moiety. These structural features confer significant hydrophobicity, necessitating the use of organic solvents like Dimethyl Sulfoxide (DMSO) for stock solution preparation. This application note provides a causality-driven, self-validating protocol for formulating and storing this compound to ensure maximum stability and reproducibility in downstream biological assays.

Table 1: Physicochemical Properties & Solvation Metrics

ParameterValueImplications for Preparation
Molecular Formula C₁₁H₁₁ClN₂O₂S₂High heteroatom count; susceptible to oxidation.
Molecular Weight 302.80 g/mol Used for precise molarity calculations.
Primary Solvent Anhydrous DMSORequired due to high lipophilicity.
Aqueous Solubility Poor (< 0.1 mg/mL)Requires intermediate DMSO dilutions before media addition.
Recommended Stock 10 mM or 50 mMBalances solubility limits with desired assay concentrations.

Causality-Driven Preparation Strategy

The preparation of small-molecule stock solutions is not merely a dissolution step; it is a critical determinant of experimental integrity. For 2-aminothiazole derivatives, specific physicochemical vulnerabilities dictate our handling strategy 1[1]:

  • The Mandate for Anhydrous DMSO: DMSO is highly hygroscopic. The absorption of atmospheric water drastically reduces the solubility of hydrophobic compounds, leading to invisible micro-precipitates. Furthermore, the 2-aminothiazole core can undergo chemical decomposition in DMSO over extended periods if moisture or impurities are present2[2]. Therefore, only fresh, anhydrous, cell-culture-grade DMSO (≥99.9% purity, <0.1% water) must be used.

  • Elimination of Freeze-Thaw Cycles: Repeated freeze-thaw cycles expose the stock solution to ambient humidity, driving water condensation into the DMSO. Studies have demonstrated that such cycles significantly compromise the structural integrity and concentration fidelity of small molecules3[3]. To circumvent this, the protocol mandates immediate aliquoting into single-use volumes.

  • Protection from Oxidation and Photolysis: The thioether-like properties of the thiazole ring and the amine group make the molecule susceptible to photo-oxidation. Preparation must be conducted under low-light conditions, and storage requires amber glass or opaque polypropylene vials backfilled with an inert gas (Argon or Nitrogen).

Experimental Protocol: Stock Solution Formulation

Self-Validating System Note: This protocol is designed so that each step verifies the success of the preceding one. Visual clarity and the absence of the Tyndall effect (light scattering) serve as primary checkpoints.

Step 3.1: Molarity Calculations

To prepare a standardized 10 mM stock solution, the required mass of the compound is calculated based on its molecular weight (302.80 g/mol ).

  • Formula: Mass (mg) = Desired Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000

  • Example: To prepare 1.0 mL of a 10 mM solution, weigh exactly 3.03 mg of 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine.

Table 2: Standard Dilution Matrix (Based on 1.0 mL DMSO)

Target Concentration Mass Required
1 mM 0.30 mg
5 mM 1.51 mg
10 mM 3.03 mg

| 50 mM | 15.14 mg |

Step 3.2: Solubilization Workflow
  • Equilibration: Allow the lyophilized compound vial to equilibrate to room temperature in a desiccator for 30 minutes before opening. This prevents ambient moisture from condensing on the cold powder 1[1].

  • Weighing: Using an analytical balance, weigh the calculated mass into a sterile, static-free amber glass vial.

  • Solvent Addition: Add the corresponding volume of anhydrous DMSO. Wash the sides of the vial to ensure all powder is submerged.

  • Dissolution: Vortex the vial continuously for 60 seconds. If the solution is not perfectly clear, sonicate in a room-temperature water bath for 2–5 minutes. Caution: Do not allow the sonicator bath to heat up, as elevated temperatures can accelerate degradation.

  • Sterile Filtration (Crucial): Filter the solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter. Do not use Cellulose Acetate or Nitrocellulose filters, as DMSO will dissolve them, ruining the stock.

G N1 Weigh Compound (e.g., 3.03 mg) N2 Add Anhydrous DMSO (1.0 mL for 10 mM) N1->N2 N3 Vortex & Sonicate (Protect from light) N2->N3 N4 Sterile Filtration (0.22 µm PTFE) N3->N4 N5 Aliquot into Single-Use Amber Vials N4->N5 N6 Store at -80°C (Argon backfill) N5->N6

Caption: Workflow for the preparation and storage of 2-aminothiazole DMSO stock solutions.

Step 3.3: Aliquoting and Storage
  • Divide the filtered stock solution into 10 µL to 50 µL single-use aliquots in sterile, opaque microcentrifuge tubes.

  • Gently overlay the liquid in each tube with Argon gas before capping to displace reactive oxygen.

  • Store immediately at -80°C. Under these conditions, the stock is typically stable for up to 6-12 months4[4].

In Vitro Application: Aqueous Media Dilution

Directly injecting a high-concentration DMSO stock into aqueous cell culture media often causes hydrophobic compounds to instantly "crash out" (precipitate), rendering the treatment useless and toxic to cells.

Dilution Protocol:

  • Thawing: Thaw a single-use aliquot at room temperature. Discard any unused portion after the experiment; do not refreeze3[3].

  • Intermediate Dilution: Perform a serial dilution of the stock in DMSO to create an intermediate concentration (e.g., 1000× the final desired assay concentration).

  • Media Addition: Add the intermediate DMSO solution dropwise to the pre-warmed aqueous assay media while vortexing vigorously. This ensures rapid dispersion and prevents localized high concentrations of water from precipitating the drug.

  • Final Concentration: Ensure the final concentration of DMSO in the cell culture assay does not exceed 0.1% - 0.5% (v/v) to avoid solvent-induced cytotoxicity1[1].

G N1 Thaw Aliquot (Room Temp) N2 Intermediate Dilution (in DMSO) N1->N2 N3 Dropwise Addition to Aqueous Media N2->N3 N4 Final Assay (DMSO < 0.5%) N3->N4

Caption: Stepwise dilution protocol to prevent compound precipitation in aqueous assay media.

Quality Control & Validation

To establish a self-validating system, researchers must periodically verify the integrity of the stock solution:

  • Visual/Optical Check (Tyndall Effect): Shine a laser pointer through the diluted media solution. If a solid beam of light is visible, micro-precipitates have formed, indicating that the compound has crashed out of solution.

  • Analytical Verification: For long-term projects, analyze a thawed aliquot via LC-MS (Liquid Chromatography-Mass Spectrometry) every 3 months. Monitor for the emergence of oxidation products (e.g., sulfoxide formation on the thiazole sulfur) or dimerization, which are known degradation pathways for 2-aminothiazoles2[2].

References

  • Kozikowski, B. A., et al. "The effect of freeze/thaw cycles on the stability of compounds in DMSO." Journal of Biomolecular Screening, 2003. 3

  • "Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity." ChemMedChem (D-NB Info).2

  • AntBio. "Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines." 2026. 1

  • MedChemExpress. "Aminothiazole (2-Aminothiazole) | Virus Protease Inhibitor." 4

Sources

Method

Advanced Drug Delivery Formulations for 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine

Application Note & Protocol Guide Prepared by: Senior Application Scientist, Pharmaceutical Development Introduction & Physicochemical Profiling The synthetic small molecule 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Prepared by: Senior Application Scientist, Pharmaceutical Development

Introduction & Physicochemical Profiling

The synthetic small molecule 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine represents a highly promising, yet challenging, active pharmaceutical ingredient (API). Structurally, it features a thiazol-2-amine core, a highly lipophilic 3-chlorophenyl group at the C4 position, and a polar ethylsulfonyl moiety at the C5 position. Thiazole derivatives containing such bulky, lipophilic substituents are known for their potent biological activities (often as kinase inhibitors or antimicrobial agents) but notoriously suffer from high crystal lattice energy and poor aqueous solubility .

Consequently, this compound falls strictly into Biopharmaceutics Classification System (BCS) Class II or IV . Standard oral formulations (e.g., direct compression tablets) will fail to achieve therapeutic plasma concentrations due to dissolution-rate limited absorption. To translate this molecule into a viable clinical candidate, we must engineer advanced delivery systems. This guide details two field-proven formulation strategies: Amorphous Solid Dispersions (ASD) for oral delivery and Nanostructured Lipid Carriers (NLC) for targeted or parenteral delivery.

Formulation Strategy A: Amorphous Solid Dispersions (ASD) via Spray Drying

Mechanistic Rationale

To overcome the high lattice energy of the crystalline API, we utilize spray drying to convert the drug into a high-energy amorphous state. By rapidly evaporating the solvent, the API is kinetically trapped within a polymer matrix before it can nucleate. This not only lowers the thermodynamic barrier to dissolution but also maintains a supersaturated state in the gastrointestinal (GI) tract, driving passive absorption across the intestinal epithelium [[1]]([Link]) [[2]]([Link]).

Protocol: Preparation of API-Loaded ASDs

Materials:

  • API: 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine

  • Polymer: Hypromellose Acetate Succinate (HPMCAS-HF)

  • Solvent System: Dichloromethane (DCM) / Methanol (MeOH)

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a 1:1 (v/v) mixture of DCM and MeOH.

    • Causality: DCM is highly effective at solubilizing the lipophilic chlorophenyl and thiazole rings, while Methanol is strictly required to fully solvate the hydrophilic regions of the HPMCAS polymer. This ensures a true, single-phase thermodynamic solution.

  • Solute Addition: Dissolve the API and HPMCAS at a 1:3 (w/w) ratio to achieve a total solid concentration of 5% w/v. Stir magnetically for 45 minutes until optically clear.

    • Causality: A 1:3 ratio ensures the API molecules are sufficiently sterically hindered by the polymer chains, preventing intermolecular hydrogen bonding between the aminothiazole groups, which would otherwise trigger premature recrystallization.

  • Spray Drying: Process the solution using a laboratory-scale spray dryer (e.g., Büchi B-290) with the following parameters:

    • Inlet Temperature: 85°C

    • Aspirator: 100%

    • Pump Speed: 15% (approx. 4.5 mL/min)

    • Causality: An inlet temperature of 85°C (well above the boiling point of the DCM/MeOH azeotrope) guarantees rapid droplet drying. This millisecond-scale evaporation kinetically traps the API in the amorphous state before phase separation can occur .

  • Secondary Drying: Transfer the collected powder to a vacuum oven at 40°C for 24 hours.

    • Causality: Removes residual DCM/MeOH to meet ICH Q3C limits for residual solvents and prevents solvent-plasticization, which could lower the glass transition temperature ( Tg​ ) and induce physical instability.

Self-Validating System Checkpoint: Analyze the final powder using Differential Scanning Calorimetry (DSC). If the thermogram exhibits a single glass transition temperature ( Tg​ ) and a complete absence of the API's characteristic melting endotherm ( Tm​ ), the protocol was successful, and a true single-phase amorphous solid dispersion was achieved.

Formulation Strategy B: Nanostructured Lipid Carriers (NLCs)

Mechanistic Rationale

For systemic circulation requiring evasion of first-pass metabolism, or for parenteral administration, Lipid-Based Nanoparticles (LNPs) are the gold standard. We utilize NLCs—the second generation of solid lipid nanoparticles. By blending solid and liquid lipids, we intentionally create a highly disordered, imperfect crystal lattice. This structural imperfection provides spatial voids to accommodate the bulky 3-chlorophenyl group, drastically increasing drug loading and preventing drug expulsion during polymorphic lipid transitions over time .

Protocol: Preparation of API-Loaded NLCs via High-Pressure Homogenization (HPH)

Materials:

  • Solid Lipid: Precirol® ATO 5 (Glyceryl distearate)

  • Liquid Lipid: Miglyol® 812 (Medium-chain triglycerides)

  • Surfactants: Tween® 80 and Poloxamer 188

Step-by-Step Methodology:

  • Lipid Phase Preparation: Melt Precirol ATO 5 (4.5% w/v) and Miglyol 812 (1.5% w/v) together at 75°C. Once fully melted, dissolve 0.5% w/v of the API into the lipid melt.

    • Causality: Heating to 75°C (approx. 15°C above the melting point of Precirol) ensures complete lipid liquefaction and maximizes the thermodynamic solubility of the API in the lipid matrix.

  • Aqueous Phase Preparation: In a separate vessel, dissolve Tween 80 (1.5% w/v) and Poloxamer 188 (0.5% w/v) in ultra-pure water and heat to 75°C.

    • Causality: Isothermal mixing prevents premature lipid precipitation. Tween 80 provides steric stabilization at the lipid-water interface, while Poloxamer 188 prevents nanoparticle aggregation during the subsequent cooling phase.

  • Pre-Emulsion Formation: Inject the hot aqueous phase into the lipid phase under high-shear mixing (Ultra-Turrax at 8,000 rpm) for 5 minutes.

  • High-Pressure Homogenization (HPH): Process the hot pre-emulsion through a high-pressure homogenizer at 500 bar for 3 continuous cycles.

    • Causality: The intense shear, turbulence, and cavitation forces generated at 500 bar are required to overcome the surface tension of the lipid melt, fracturing the droplets into the targeted 80–150 nm range necessary for evasion of the reticuloendothelial system (RES) .

  • Solidification: Rapidly cool the nanoemulsion in an ice bath (4°C) for 30 minutes.

    • Causality: Rapid cooling forces the immediate crystallization of the solid lipid around the liquid lipid/API core, locking the NLC structure in place.

Self-Validating System Checkpoint: Analyze the suspension via Dynamic Light Scattering (DLS). A Polydispersity Index (PDI) of < 0.2 confirms a uniform, monodisperse nanoparticle population, validating that the homogenization shear forces were sufficient and the surfactant ratio effectively prevented coalescence.

Quantitative Data Presentation

The table below summarizes the target Critical Quality Attributes (CQAs) for both formulation pathways, providing a benchmark for successful protocol execution.

Critical Quality Attribute (CQA)Amorphous Solid Dispersion (ASD)Nanostructured Lipid Carrier (NLC)Analytical Method
Particle Size 1.0 - 5.0 µm80 - 150 nmLaser Diffraction / DLS
Polydispersity / Span Span < 2.0PDI < 0.20DLS
Drug Loading Capacity 25.0% w/w10.0 - 15.0% w/wHPLC-UV
Physical State Amorphous (Glassy Solution)Imperfect Crystal LatticeDSC / PXRD
Solubility Enhancement 10x - 50x (Maintains Supersaturation)High (Lipid-Solubilized Core)Non-Sink Dissolution
Primary Route of Admin. Oral (Solid Dosage Form)Parenteral / Targeted OralN/A

Formulation Workflow Visualization

The following diagram illustrates the logical decision-making and processing workflow for formulating this challenging API.

Formulation_Workflow API 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine Eval Physicochemical Profiling (BCS Class II/IV) API->Eval Path1 Amorphous Solid Dispersion (Oral Delivery) Eval->Path1 High Melting Point Path2 Nanostructured Lipid Carriers (Parenteral Delivery) Eval->Path2 High Lipophilicity SD1 Co-Solvent Dissolution (DCM:MeOH + HPMCAS) Path1->SD1 NLC1 Lipid Melt Preparation (Solid + Liquid Lipids) Path2->NLC1 SD2 Spray Drying (Rapid Evaporation) SD1->SD2 SD3 ASD Powder (Supersaturation Maintained) SD2->SD3 NLC2 High-Pressure Homogenization (High Shear Forces) NLC1->NLC2 NLC3 NLC Nanoemulsion (Enhanced Permeability) NLC2->NLC3

Fig 1: Formulation workflow for 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Formulating 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine

Welcome to the Formulation Troubleshooting Guide. As a Senior Application Scientist, I frequently consult with research teams struggling to achieve workable aqueous concentrations of highly lipophilic, planar heterocycli...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Troubleshooting Guide. As a Senior Application Scientist, I frequently consult with research teams struggling to achieve workable aqueous concentrations of highly lipophilic, planar heterocyclic compounds.

4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine presents a classic "brick-dust and greaseball" formulation challenge. This guide deconstructs the physicochemical causality behind its insolubility and provides field-proven, self-validating protocols to overcome these barriers in both in vitro and in vivo settings.

Part 1: Physicochemical Root Cause Analysis

Before attempting to dissolve this compound, we must understand why it resists solvation. The insolubility is driven by three distinct structural features:

  • The 3-Chlorophenyl Group (The "Greaseball" Effect): This bulky, halogenated aromatic ring drives the partition coefficient (LogP) exceptionally high, making the molecule highly hydrophobic and repelled by aqueous media.

  • The 2-Aminothiazole Core (The "Brick-Dust" Effect): The planar geometry of the thiazole ring, combined with hydrogen bond donors (the 2-amine) and acceptors (thiazole nitrogen, sulfonyl oxygens), creates a tightly packed, high-energy crystal lattice. Overcoming this lattice energy requires significant thermodynamic input[1].

  • The 5-Ethylsulfonyl Group (The pKa Suppressor): Sulfonyl groups are strong electron-withdrawing groups (EWGs). Positioned at C5, the ethylsulfonyl group pulls electron density away from the thiazole ring via inductive effects. This drastically reduces the basicity of the 2-amino group (lowering its pKa to < 3). Consequently, the amine cannot be easily protonated at physiological pH, rendering standard salt-formation strategies ineffective.

Part 2: Frequently Asked Questions (FAQs)

Q1: I tried making an HCl salt of this compound to improve solubility, but it crashed out immediately in PBS (pH 7.4). Why? A: This is a classic case of salt disproportionation. Because the 5-ethylsulfonyl group severely depresses the pKa of the 2-amine, the resulting HCl salt is extremely weak. When introduced to a buffered aqueous environment at pH 7.4, the microenvironmental pH exceeds the pKa + 2 threshold. The salt rapidly dissociates, and the highly insoluble free base precipitates out of solution. For this compound, you must abandon salt formation and rely on supersaturation or complexation.

Q2: What is the best approach for preparing a stock solution for in vitro cell assays? A: Do not rely on DMSO alone if your final assay concentration exceeds 10 µM. Diluting a 10 mM DMSO stock directly into cell media will cause microscopic precipitation (often invisible to the naked eye but detectable via dynamic light scattering), leading to erratic IC50 data. Instead, use a ternary cosolvent system: pre-mix the DMSO stock with a surfactant (e.g., 0.1% Tween-20) or utilize Hydroxypropyl- β -Cyclodextrin (HP- β -CD) in your assay buffer to act as a thermodynamic sink for the lipophilic 3-chlorophenyl group[2].

Q3: We are moving to in vivo PK studies (oral dosing). How do we achieve sufficient exposure? A: You must bypass the crystal lattice energy entirely by formulating the compound as an Amorphous Solid Dispersion (ASD). By molecularly dispersing the drug within a specialized polymer matrix like Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS), you force the drug into a high-energy amorphous state. HPMCAS is exceptional at maintaining this supersaturated state in the gastrointestinal tract and preventing drug recrystallization[3].

Part 3: Formulation Decision Matrix

FormulationWorkflow Start 4-(3-Chlorophenyl)-5-(ethylsulfonyl) thiazol-2-amine Solubility < 10 µg/mL Analyze Physicochemical Profiling (Weak Base, High LogP, High Tm) Start->Analyze Decision1 Application Type? Analyze->Decision1 InVitro In Vitro Assays (Cell Culture / Enzyme) Decision1->InVitro InVivo In Vivo Dosing (PK / Efficacy Studies) Decision1->InVivo Cosolvent DMSO Stock + Tween-20 / BSA InVitro->Cosolvent Low Conc. (< 10 µM) CD Cyclodextrin Complexation (20% HP-β-CD) InVitro->CD High Conc. (> 10 µM) InVivo->CD IV / IP Dosing ASD Amorphous Solid Dispersion (HPMCAS / Spray Drying) InVivo->ASD Oral Dosing (Supersaturation) Lipid Lipid Formulation (SEDDS) InVivo->Lipid Oral Dosing (High Lipophilicity)

Fig 1: Formulation decision matrix for 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine.

Part 4: Quantitative Data & Formulation Comparison

Formulation StrategyPrimary ExcipientSolubilization MechanismExpected Solubility IncreaseProsCons
Cosolvency 5% DMSO + 0.1% Tween-20Reduces dielectric constant; micellar encapsulation.5x - 10xQuick to prepare; standard for early in vitro screens.High risk of precipitation upon dilution; DMSO toxicity in cells.
Inclusion Complex 20% w/v HP- β -CDEncapsulates the 3-chlorophenyl ring inside a hydrophobic cavity[2].50x - 100xExcellent biocompatibility; suitable for IV/IP injection.Requires high excipient mass; complexation equilibrium takes 24h.
Amorphous Solid Dispersion (ASD) HPMCAS (L or M grade)Disrupts crystal lattice; polymer inhibits nucleation in GI tract[3].100x - 500xMaximizes oral bioavailability; highly stable solid state.Requires specialized equipment (spray dryer/hot melt extruder).

Part 5: Step-by-Step Experimental Protocols

Protocol A: HP- β -CD Inclusion Complexation (For IV/IP or High-Conc In Vitro Assays)

Causality Note: The internal cavity of HP- β -CD is ~6.0–6.5 Å wide, perfectly accommodating the 3-chlorophenyl moiety via Van der Waals forces, while the polar ethylsulfonyl group interacts with the aqueous exterior.

  • Preparation: Dissolve 200 mg of HP- β -CD in 1.0 mL of deionized water or PBS to create a 20% w/v solution.

  • Drug Addition: Add 5 mg of the compound (excess solid) to the cyclodextrin solution.

  • Equilibration: Vortex vigorously for 2 minutes, then place on an end-over-end rotator at room temperature for 48 hours. Crucial Step: Complexation is a thermodynamic equilibrium process; rushing this step will result in sub-optimal loading.

  • Self-Validation (Filtration): Pass the suspension through a 0.45 µm PTFE syringe filter.

    • Validation Check: If the filtrate is cloudy, the micellar/complexation threshold was exceeded, or the filter membrane degraded. The filtrate must be optically clear.

  • Quantification: Dilute an aliquot of the clear filtrate 1:100 in methanol and quantify the dissolved compound via HPLC-UV against a standard curve.

Protocol B: HPMCAS Amorphous Solid Dispersion via Solvent Evaporation (For Oral PK)

Causality Note: By dissolving both the drug and polymer in a common solvent and rapidly evaporating it, the drug molecules are "frozen" in a disordered, amorphous state before they have the kinetic energy to re-form their tight crystal lattice.

  • Solvent Selection: Prepare a 4:1 (v/v) mixture of Dichloromethane (DCM) and Methanol. This ratio ensures solubility of both the lipophilic drug and the amphiphilic HPMCAS polymer.

  • Matrix Preparation: Dissolve 25 mg of the compound and 75 mg of HPMCAS (M-grade) in 5 mL of the solvent mixture (25% Drug Loading).

  • Rapid Evaporation: Transfer the solution to a round-bottom flask and attach to a rotary evaporator. Evaporate rapidly at 40°C under reduced pressure (ensure rotation is fast to create a thin film).

  • Secondary Drying: Place the flask in a vacuum desiccator for 24 hours to remove residual DCM/Methanol.

  • Self-Validation (Powder X-Ray Diffraction - PXRD): Scrape the resulting film and pulverize it. Run a PXRD scan.

    • Validation Check: A successful ASD will show a broad "halo" pattern. If sharp Bragg peaks are visible, the drug has recrystallized, indicating that the 25% drug loading is too high and must be reduced to 10-15%.

  • Reconstitution: Suspend the confirmed amorphous powder in 0.5% methylcellulose in water immediately prior to oral gavage.

References

  • Hydroxypropyl methylcellulose acetate succinate as an exceptional polymer for amorphous solid dispersion formulations: A review from bench to clinic. European Journal of Pharmaceutics and Biopharmaceutics, 2022. [3]

  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. National Center for Biotechnology Information (PMC), 2022. [1]

  • The Driving Forces in the Inclusion Complexation of Cyclodextrins. ResearchGate, 2013. [2]

Sources

Optimization

Technical Support Center: Stabilizing 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine in Aqueous Media

Welcome to the technical support center for 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into preventing the degradation of this compound in aqueous experimental conditions. By understanding the potential degradation pathways and implementing the strategies outlined below, you can ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: My experimental results with 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine are inconsistent. Could compound instability be the cause?

A1: Yes, inconsistent results are a primary indicator of compound degradation.[1] The stability of a small molecule like 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine in aqueous media can be influenced by several factors including pH, temperature, light, and the presence of dissolved oxygen or metal ions.[2][3] Degradation leads to a lower effective concentration of the active compound, causing variability in your experimental data.

Q2: What are the most likely degradation pathways for this compound in an aqueous solution?

A2: Based on its chemical structure, which features a 2-aminothiazole core, a sulfonyl group, and a chlorophenyl ring, the primary degradation pathways are likely to be hydrolysis and oxidation.[3][4]

  • Hydrolysis: The sulfonyl group and the thiazole ring can be susceptible to hydrolysis, a reaction with water that can be catalyzed by acidic or basic conditions.[4][5][6]

  • Oxidation: The 2-aminothiazole ring can be prone to oxidation, especially in the presence of dissolved oxygen or trace metal ions that can act as catalysts.[3]

  • Photodegradation: The presence of the chlorophenyl ring suggests a potential for photodegradation upon exposure to light, particularly UV radiation.[7][8][9]

Q3: How can I quickly assess the stability of my compound under my specific experimental conditions?

A3: A forced degradation study is a systematic way to evaluate the stability of your compound. This involves exposing solutions of the compound to various stress conditions, such as acidic and basic environments, oxidizing agents, and light, and then analyzing the amount of remaining parent compound over time using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).[10][11][12]

Troubleshooting Guides

Issue 1: Rapid loss of compound potency in neutral aqueous buffer at room temperature.

Possible Cause: Oxidation is a likely culprit for degradation in neutral pH conditions, especially if the buffer was not deoxygenated. The 2-aminothiazole moiety is susceptible to oxidative degradation.[3][13] Trace metal ions in the buffer can also catalyze this process.[10][11]

Troubleshooting Protocol:

  • Deoxygenate your buffer: Before preparing your compound solution, sparge the aqueous buffer with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.[2]

  • Incorporate a chelating agent: Add a small amount of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA) at a concentration of 0.01-0.1 mM, to your buffer.[2][3] EDTA will sequester trace metal ions that can catalyze oxidation.

  • Use high-purity water and reagents: Ensure that the water and buffer components are of high purity to minimize metal ion contamination.

  • Prepare solutions fresh: Whenever possible, prepare your aqueous solutions of the compound immediately before use to minimize the time it is exposed to potentially degrading conditions.[1]

Issue 2: Significant compound degradation observed in acidic or basic media.

Possible Cause: Hydrolysis is often pH-dependent.[4][9] The ethylsulfonyl group or the thiazole ring of your compound may be susceptible to cleavage under acidic or basic conditions. For instance, the hydrolysis of sulfonylureas, which contain a sulfonyl group, is significantly faster under acidic conditions.[4]

Troubleshooting Protocol:

  • Determine the optimal pH for stability: Conduct a pH stability profile study. Prepare a series of buffers across a wide pH range (e.g., pH 3 to 10). Dissolve your compound in each buffer and monitor its concentration over time using HPLC. This will identify the pH at which the compound is most stable.

  • Utilize a suitable buffer system: Once the optimal pH is determined, use a buffer with sufficient capacity to maintain this pH throughout your experiment.[2][14] Common biological buffers include phosphate, citrate, and acetate.

  • Minimize exposure time: If your experimental protocol requires a brief exposure to a harsh pH, minimize this time as much as possible before returning the compound to a more stable pH environment.

Issue 3: Degradation occurs even when solutions are prepared fresh and pH is controlled.

Possible Cause: Photodegradation could be the issue, especially if your experiments are conducted under ambient laboratory lighting. Compounds with aromatic chloride substituents can be susceptible to photolysis.[9]

Troubleshooting Protocol:

  • Protect solutions from light: Prepare and handle solutions of the compound in a dark room or by using amber-colored vials or by wrapping the containers in aluminum foil.[2][9]

  • Use filtered light: If light is required for your experimental setup (e.g., microscopy), use light sources with filters to block UV and short-wavelength visible light.

  • Conduct a photostability study: To confirm photosensitivity, expose a solution of your compound to a controlled light source (e.g., a UV lamp or a photostability chamber) and compare its degradation to a sample kept in the dark.

Experimental Protocols & Data

Protocol: Forced Degradation Study

This protocol provides a framework for assessing the stability of 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent like DMSO or acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl to a final concentration of 100 µg/mL.

    • Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH to a final concentration of 100 µg/mL.

    • Oxidative Degradation: Dilute the stock solution in a 3% hydrogen peroxide solution to a final concentration of 100 µg/mL.

    • Photodegradation: Dilute the stock solution in a 1:1 mixture of acetonitrile and water to a final concentration of 100 µg/mL and expose it to a UV light source. Prepare a control sample wrapped in foil.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 40°C) for a set period (e.g., 24, 48, 72 hours), taking aliquots at various time points.

  • Analysis: Analyze the aliquots by a validated stability-indicating HPLC method to determine the percentage of the parent compound remaining.

Table 1: Example Stability Data Under Forced Degradation
Stress Condition (72h at 40°C)% Parent Compound RemainingMajor Degradation Products
0.1 M HCl65%Hydrolysis Product A
0.1 M NaOH80%Hydrolysis Product B
3% H₂O₂45%Oxidation Product C
UV Light Exposure70%Photodegradation Product D
Control (Dark)98%-

Note: This is example data and actual results may vary.

Visualizing Degradation and Mitigation

Diagram 1: Key Degradation Pathways

Compound 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine Hydrolysis Hydrolysis (Acid/Base Catalyzed) Compound->Hydrolysis Oxidation Oxidation (O₂, Metal Ions) Compound->Oxidation Photodegradation Photodegradation (UV/Visible Light) Compound->Photodegradation Degradation_Products Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products

Caption: Potential degradation pathways for the target compound.

Diagram 2: Experimental Workflow for Stability Assessment

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Stock Prepare Stock Solution (DMSO) Prep_Aqueous Prepare Aqueous Working Solutions Prep_Stock->Prep_Aqueous Acid Acidic (HCl) Prep_Aqueous->Acid Base Basic (NaOH) Prep_Aqueous->Base Oxidative Oxidative (H₂O₂) Prep_Aqueous->Oxidative Photo Photolytic (UV Light) Prep_Aqueous->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidative->Sampling Photo->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for a forced degradation study.

By following these guidelines, you can effectively troubleshoot and prevent the degradation of 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine in your aqueous experiments, leading to more reliable and reproducible scientific outcomes.

References

  • Sarmah, A. K., & Sabadie, J. (2002). Hydrolysis of Sulfonylurea Herbicides in Soils and Aqueous Solutions: a Review. Journal of Agricultural and Food Chemistry, 50(22), 6237-6249. [Link]

  • Royal Society of Chemistry. (2021). Photostability of luminescent tris(2,4,6-trichlorophenyl)methyl radical enhanced by terminal modification of carbazole donor. Chemical Communications. [Link]

  • Royal Society of Chemistry. (2021). Highly photostable luminescent open-shell (3,5-dihalo-4-pyridyl)bis(2,4,6-trichlorophenyl)methyl radicals: significant effects of halogen atoms on their photophysical and photochemical properties. RSC Publishing. [Link]

  • da Silva, D. L., et al. (2021). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. Journal of the Brazilian Chemical Society. [Link]

  • Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR. [Link]

  • Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. [Link]

  • da Silva, D. L., et al. (2021). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. ResearchGate. [Link]

  • da Silva, D. L., et al. (2022). Stability Indicating Method For A Thiazolylhydrazone Derivative With Antifungal. Scribd. [Link]

  • Al-Fahad, A. A., et al. (2022). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. ResearchGate. [Link]

  • Biblioteka Nauki. (2023). Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives. [Link]

  • ManTech Publications. (2023). Chemical Stability of Drug Substances: Strategies in Formulation Development. [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Semantic Scholar. [Link]

  • Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [Link]

  • Neves, B. S., et al. (2024). Controlling the diffusion of small molecules from matrices processed by all-aqueous methodologies: towards the development of green pharmaceutical products. Green Chemistry. [Link]

  • ResearchGate. (1996). Reactivity and Mechanism in the Hydrolysis of β-Sultams. [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed. [Link]

  • Omsynth Lifesciences. (n.d.). Chlorophenyl Impurities. [Link]

  • Google Patents. (2014).
  • ResearchGate. (2020). Three possible ways of the reaction between 2-aminothiazole and electrophiles. [Link]

  • National Center for Biotechnology Information. (2025). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. PMC. [Link]

  • National Center for Biotechnology Information. (2020). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC. [Link]

  • National Center for Biotechnology Information. (2021). Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor: RTICBM-189 is brain Penetrant and attenuates reinstatement of cocaine seeking behavior. PMC. [Link]

  • National Center for Biotechnology Information. (2018). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(3-Chlorophenyl)-5-(1,5-naphthyridin-2-yl)-1,3-thiazol-2-amine. PubChem. [Link]

  • MDPI. (2023). Four Polymorphs of the Bioactive Diuretic Drug 4-Chloro-5-chlorosulfonyl Salicylic Acid. [Link]

  • ResearchGate. (2010). Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. [Link]

  • NextSDS. (n.d.). 4-(4-CHLOROPHENYL)-5-ETHYL-1,3-THIAZOL-2-AMINE. [Link]

  • Hangzhou Jinlan Pharm-Drugs Technology Co., Ltd. (n.d.). 4-(3-Chlorophenyl)thiazol-2-amine. [Link]

Sources

Troubleshooting

Technical Support Center: Mitigating Off-Target Effects of 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine

Welcome to the Application Support Center. As drug development professionals, you are likely utilizing 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine as a screening library hit or a targeted inhibitor.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As drug development professionals, you are likely utilizing 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine as a screening library hit or a targeted inhibitor. While the 2-aminothiazole core is a "privileged scaffold" capable of potent biological activity, it is notoriously prone to polypharmacology.

This guide provides mechanistic insights, structural causality, and self-validating troubleshooting protocols to help you isolate your intended therapeutic phenotype from off-target noise.

Part 1: Mechanistic FAQs – Understanding Scaffold Liabilities

Q1: Why does this compound exhibit pan-kinase activity in my biochemical screens? A1: The 2-aminothiazole moiety is a classic ATP-mimetic. The C2-primary amine acts as a critical hydrogen bond donor, while the thiazole nitrogen acts as an acceptor. This dual-pharmacophore perfectly complements the hinge region of many kinases, most notably driving pan-Src and Abl kinase inhibition 1[1]. The addition of the 3-chlorophenyl group at C4 further drives affinity by occupying the hydrophobic gatekeeper pocket of these off-target kinases.

Q2: Is the 2-aminothiazole core a toxicophore? A2: Unsubstituted 2-aminothiazoles are known toxicophores that undergo CYP-mediated C4-C5 epoxidation, leading to reactive, hepatotoxic metabolites 2[2]. However, your specific compound is fully substituted at both C4 (3-chlorophenyl) and C5 (ethylsulfonyl). This steric blockade prevents epoxidation, significantly reducing reactive metabolite formation. If you observe cytotoxicity, it is driven by off-target pharmacology rather than covalent toxicity.

Q3: What role does the C5-ethylsulfonyl group play in off-target binding? A3: While the ethylsulfonyl group protects against epoxidation, it introduces a bulky, highly polar hydrogen-bond acceptor. This moiety can inadvertently stabilize binding in allosteric pockets, such as those found in Protein Kinase CK2 3[3], or interact with the hydrophobic/polar interfaces of the hERG ion channel, leading to potential cardiotoxicity 4[4].

Pathways cluster_0 Primary Intended Pathway cluster_1 Common 2-Aminothiazole Off-Targets Compound 4-(3-Chlorophenyl)-5-(ethylsulfonyl) thiazol-2-amine Target Primary Target (e.g., KDM / Target Kinase) Compound->Target High Affinity Src Src/Abl Kinases (Hinge Binding) Compound->Src ATP Mimicry CK2 CK2 Kinase (Allosteric Pocket) Compound->CK2 Off-target Binding hERG hERG Channel (Hydrophobic Interaction) Compound->hERG C5-Sulfonyl Liability Efficacy Specific Cellular Phenotype Target->Efficacy Tox Cytotoxicity / Arrhythmia / Phenotypic Noise Src->Tox CK2->Tox hERG->Tox

Diagram 1: Polypharmacology of the 2-aminothiazole scaffold leading to off-target effects.

Part 2: Quantitative Off-Target Profiling

To effectively troubleshoot, you must benchmark your assay results against the known quantitative liabilities of this scaffold.

Off-Target ProteinInteraction MechanismTypical Affinity LiabilityMitigation Strategy
Src / Abl Kinases Hinge-binding via C2-amine[1]Low nM to Sub-nMMethylate C2-amine or introduce steric bulk
Protein Kinase CK2 Allosteric pocket binding[3]Sub-µM (0.6 - 3.4 µM)Modify C5-sulfonyl to disrupt pocket fit
hERG Ion Channel Hydrophobic/polar trapping[4]1 - 10 µMIncrease hydrophilicity (lower overall LogP)
CYP450 Enzymes C4-C5 epoxidation (Toxicophore)[2]N/A (Reactive)Maintain C4/C5 substitution (already present)

Part 3: Troubleshooting Guide & Self-Validating Protocols

Workflow Overview

Workflow Start Observe Off-Target Phenotype / Toxicity CheckPAINS Run Aggregation Assay (Add 0.01% Triton X-100) Start->CheckPAINS Kinome Kinome Profiling (Competition Binding) CheckPAINS->Kinome If toxicity persists Validate Orthogonal Validation (SPR or Cellular Washout) CheckPAINS->Validate If aggregation-based SAR Structural Modification (Modify C2-Amine or C5-Sulfonyl) Kinome->SAR High Promiscuity Identified SAR->Validate Improved Selectivity

Diagram 2: Self-validating troubleshooting workflow for mitigating off-target liabilities.

Protocol 1: Triton X-100 Counter-Screen (Self-Validating Aggregation Assay)

Causality: 2-aminothiazoles can form colloidal aggregates at micromolar concentrations (>10 µM). These micelles sequester proteins non-specifically, leading to false-positive pan-inhibition. Adding a non-ionic detergent disrupts these micelles, restoring normal enzyme kinetics if the inhibition was aggregation-based. Methodology:

  • Preparation: Prepare your standard biochemical assay buffer. Split into two aliquots: Buffer A (Standard) and Buffer B (Supplemented with 0.01% v/v Triton X-100).

  • Titration: Serially dilute 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine from 0.1 nM to 50 µM in both buffers.

  • Controls (Self-Validation):

    • Positive Control: Rottlerin (a known aggregator; should lose activity in Buffer B).

    • Negative Control: Staurosporine (a true 1:1 hinge binder; IC50 should remain identical in both buffers).

  • Execution: Pre-incubate the compound with your target enzyme for 15 minutes, add substrate, and measure kinetics.

  • Data Interpretation: If the IC50 of your compound shifts by >5-fold (becomes less potent) upon the addition of Triton X-100, the off-target effect is aggregation-driven. If the IC50 remains stable, the off-target effect is driven by true polypharmacology (e.g., hinge binding).

Protocol 2: Cellular Washout Assay (Assessing Reversibility and Off-Target Trapping)

Causality: High off-target toxicity in cellular assays is often caused by compounds becoming trapped in lipophilic compartments (lysosomotropism) or binding irreversibly to off-target structural proteins, leading to sustained phenotypic noise even after the drug is removed. Methodology:

  • Seeding: Seed your target cell line in a 96-well plate and incubate overnight.

  • Treatment: Treat cells with the compound at 5x your established biochemical IC50 for exactly 2 hours to establish equilibrium.

  • Washout: Carefully aspirate the media. Wash the cells 3x with warm, compound-free PBS. Replace with fresh, compound-free culture media.

  • Controls (Self-Validation):

    • Reversible Control: Dasatinib (a known reversible 2-aminothiazole; signaling should recover post-washout).

    • Irreversible Control: Afatinib (covalent inhibitor; signaling will remain suppressed).

  • Monitoring: Lyse cells at 0, 4, and 24 hours post-washout. Monitor primary target engagement (e.g., via Western blot for specific phosphorylation markers) and global cellular viability (via CellTiter-Glo).

  • Data Interpretation: If target signaling recovers by 4 hours but global cellular viability continues to decline at 24 hours, the compound is engaging an off-target pathway that triggers an irreversible apoptotic cascade, necessitating structural modification of the C2-amine or C5-sulfonyl groups to improve selectivity.

References

  • Title: 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor.
  • Title: 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?
  • Title: 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2.
  • Title: Structure-based design and optimization of 2-aminothiazole-4...

Sources

Optimization

Technical Support Center: Enhancing the Bioavailability of 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine

Welcome to the technical support center for 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine (Compound 'X'). This guide is designed for researchers, scientists, and drug development professionals who are encountering...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine (Compound 'X'). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor oral bioavailability of this compound. Our goal is to provide a logical, scientifically-grounded framework for diagnosing the underlying issues and to offer actionable, step-by-step strategies to overcome them.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental questions regarding Compound 'X' and the likely reasons for its formulation challenges.

Q1: What are the key physicochemical properties of 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine that influence its bioavailability?

While specific experimental data for this exact molecule is not abundant in public literature, we can infer its properties based on its chemical structure. The presence of a chlorophenyl group and an ethylsulfonyl moiety suggests a molecule with significant lipophilicity (hydrophobicity) and likely low aqueous solubility. The thiazol-2-amine group provides a basic handle (a site that can accept a proton), which is critical for potential salt formation strategies. These structural features strongly suggest that the compound will fall into the Biopharmaceutics Classification System (BCS) as a Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) agent.[1][2]

Q2: Why is the bioavailability of this compound presumed to be poor?

Poor oral bioavailability for compounds like this typically stems from one or both of the following issues:

  • Solubility-Limited Absorption: The compound does not dissolve sufficiently or rapidly enough in the gastrointestinal (GI) fluids.[3] For a drug to be absorbed, it must first be in solution. The crystalline, or solid-state, energy of the molecule may be too high to be easily overcome by the surrounding aqueous environment.

  • Permeability-Limited Absorption: The dissolved drug cannot efficiently cross the intestinal membrane to enter systemic circulation. While the lipophilicity might suggest good permeability, other factors can limit this. In some cases, compounds with low solubility can precipitate in the gut before they have a chance to be absorbed, leading to an incorrect assessment of permeability.[1] BCS Class IV drugs, which suffer from both low solubility and low permeability, are notoriously difficult to formulate for oral delivery.[1][4]

Q3: What are the primary mechanisms we should investigate to overcome these absorption barriers?

The strategy depends on the rate-limiting step for absorption.[2]

  • If dissolution rate is the primary barrier (likely for a BCS Class II compound), the goal is to increase the concentration of the drug in solution in the GI tract. Key strategies include salt formation, creating amorphous solid dispersions (ASDs), and particle size reduction.[3][5]

  • If both solubility and permeability are barriers (BCS Class IV), more advanced systems are required.[1][4] Lipid-based drug delivery systems (LBDDS) are a powerful tool in this case, as they can help maintain the drug in a solubilized state and utilize the body's natural lipid absorption pathways to bypass some metabolic enzymes and enhance transport.[6]

Q4: What initial screening assays are recommended to diagnose the primary absorption barrier?

Before investing in complex formulation work, a few key experiments can provide critical direction:

  • Aqueous Solubility Testing: Determine the compound's solubility at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate its transit through the GI tract.

  • Permeability Assay: Use an in-vitro model like the Caco-2 cell monolayer assay to assess the intrinsic permeability of the compound.

  • LogP/LogD Determination: Experimentally measure or accurately calculate the lipophilicity of the compound. This helps to confirm whether the molecule has an appropriate balance for membrane permeation.

The results from these assays will help classify the compound within the BCS framework and guide the selection of the most appropriate formulation strategy.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, practical guides for overcoming the bioavailability challenges of Compound 'X'.

Guide 1: Enhancing Aqueous Solubility via Salt Formation

Issue: The compound shows extremely low solubility in aqueous buffers, preventing the preparation of solutions for in vitro and in vivo testing.

Causality: The thiazol-2-amine group in Compound 'X' is a weak base. In its neutral form, the molecule's high crystallinity and lipophilicity dominate, leading to poor solubility. By reacting this basic group with an acid, a salt can be formed. Salts are ionic and generally exhibit much higher aqueous solubility and faster dissolution rates than their corresponding free base forms.[7][8][9] A general principle for successful salt formation is that the pKa of the acidic counterion should be at least 2 units lower than the pKa of the basic drug to ensure efficient proton transfer.[7]

  • pKa Determination: Experimentally determine the pKa of the thiazol-2-amine group using potentiometric titration or UV-spectrophotometry.

  • Counterion Selection: Choose a diverse set of pharmaceutically acceptable acids with varying pKa values and structures (e.g., hydrochloric acid, sulfuric acid, methanesulfonic acid (mesylate), tartaric acid, maleic acid).

  • Salt Formation (Solvent Evaporation Method):

    • Dissolve an equimolar amount of Compound 'X' and the selected acid in a suitable solvent system (e.g., methanol, ethanol, or acetone).

    • Stir the solution for 24-48 hours at room temperature.

    • Slowly evaporate the solvent under reduced pressure or a gentle stream of nitrogen.

    • Collect the resulting solid material.

  • Characterization:

    • Solubility Testing: Measure the aqueous solubility of each new salt form and compare it to the free base.

    • Solid-State Analysis: Use Powder X-ray Diffraction (PXRD) to confirm the formation of a new crystalline salt form (indicated by a different diffraction pattern from the starting materials).

    • Thermal Analysis: Use Differential Scanning Calorimetry (DSC) to determine the melting point and assess the thermal stability of the new salt.

Guide 2: Amorphous Solid Dispersions (ASDs) for Improved Dissolution

Issue: Salt formation was unsuccessful, did not provide a stable crystalline salt, or the improvement in bioavailability was insufficient.

Causality: The compound may possess a highly stable crystal lattice that is difficult to disrupt, even in salt form. An alternative is to convert the drug from its low-energy, stable crystalline state to a high-energy, metastable amorphous state.[10] In an amorphous solid dispersion (ASD), the drug is molecularly dispersed within a polymer matrix.[11] This prevents recrystallization and allows the drug to dissolve more rapidly, often achieving a "supersaturated" concentration in solution that can enhance absorption.[12][13]

  • Polymer Selection: Screen various polymers for their ability to form a stable amorphous system with the drug. Common choices include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and hydroxypropyl methylcellulose acetate succinate (HPMC-AS).

  • Miscibility Assessment: Prepare physical mixtures of the drug and polymer at different ratios (e.g., 10%, 25%, 50% drug load) and analyze them by DSC. A single glass transition temperature (Tg) indicates good miscibility.

  • Spray Drying Process:

    • Dissolve the selected polymer and Compound 'X' in a common solvent (e.g., methanol/dichloromethane mixture).

    • Optimize spray drying parameters (inlet temperature, feed rate, atomization pressure) to ensure rapid solvent evaporation, which traps the drug in its amorphous state within the polymer matrix.

    • Collect the resulting powder.

  • Characterization:

    • Amorphicity Confirmation: Use PXRD to confirm the absence of crystallinity (i.e., no sharp peaks, only a broad halo).

    • Glass Transition Temperature (Tg): Use DSC to measure the Tg of the ASD. A high Tg is desirable for better physical stability.

    • In Vitro Dissolution Testing: Perform dissolution studies, ideally under non-sink conditions, to observe if the ASD can generate and maintain a supersaturated state compared to the crystalline drug.

Guide 3: Lipid-Based Drug Delivery Systems (LBDDS) for Lipophilic Compounds

Issue: The compound is highly lipophilic (high LogP), and even with improved solubility from an ASD, absorption remains poor, possibly due to permeability issues or first-pass metabolism.

Causality: For very lipophilic compounds, it can be advantageous to formulate them in a lipid-based system. These formulations can improve bioavailability through several mechanisms: they maintain the drug in a solubilized state in the GI tract, the lipid components can enhance membrane permeability, and they can promote absorption via the intestinal lymphatic system, which bypasses the liver and reduces first-pass metabolism.[6][14] Self-Emulsifying Drug Delivery Systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media like GI fluids.[15][16]

  • Excipient Screening:

    • Solubility Studies: Determine the solubility of Compound 'X' in a range of pharmaceutically acceptable oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP, PEG 400).

  • Ternary Phase Diagram Construction:

    • Select the best-performing oil, surfactant, and co-solvent based on solubility data.

    • Prepare a series of formulations with varying ratios of these three components.

    • For each formulation, add a small amount of water and observe the resulting emulsion. Map the regions on a ternary phase diagram that form clear, stable microemulsions or fine nanoemulsions.

  • Formulation Optimization & Characterization:

    • Select promising formulations from the phase diagram for further testing.

    • Self-Emulsification Test: Add the formulation to water with gentle stirring and measure the time it takes to emulsify.

    • Droplet Size Analysis: Measure the globule size of the resulting emulsion using dynamic light scattering (DLS). Droplet sizes below 200 nm are generally preferred.

    • In Vitro Dissolution/Dispersion Test: Test the release of the drug from the SEDDS formulation in a dissolution bath to ensure it remains in a solubilized state.

Part 3: Data & Workflow Visualization

Data Summary Table

The following table illustrates hypothetical but expected outcomes from the formulation strategies described above, demonstrating the potential improvements at each stage.

Formulation ApproachSolubility in Water (µg/mL)Dissolution Rate (mg/L/min)Predicted Bioavailability (%)
Free Base (Crystalline) < 10.5< 5%
Mesylate Salt 501515-25%
Amorphous Solid Dispersion (25% Drug Load) > 200 (transient)8030-50%
Self-Emulsifying Drug Delivery System (SEDDS) DispersibleN/A (forms emulsion)> 50%
Experimental Workflow Diagrams

Caption: Decision tree for selecting a bioavailability enhancement strategy.

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// Nodes step1 [label="1. Polymer Screening\n(PVP, HPMC-AS, etc.)", step_node]; step2 [label="2. Drug-Polymer Miscibility\n(DSC Analysis)", step_node]; qc1 [label="Miscible?", qc_node]; step3 [label="3. Solvent System\nSelection", step_node]; step4 [label="4. Spray Drying\nProcess Optimization", step_node]; output1 [label="ASD Powder", output_node]; step5 [label="5. Characterization:\n- PXRD (Amorphicity)\n- DSC (Tg)\n- Dissolution", step_node]; qc2 [label="Stable & Improved\nDissolution?", qc_node]; final [label="Optimized ASD\nFormulation", final_node]; revisit [label="Re-screen Polymer\nor Drug Load", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges step1 -> step2; step2 -> qc1; qc1 -> step3 [label=" Yes"]; qc1 -> revisit [label=" No"]; revisit -> step1; step3 -> step4; step4 -> output1; output1 -> step5; step5 -> qc2; qc2 -> final [label=" Yes"]; qc2 -> revisit [label=" No"]; }

Sources

Troubleshooting

Technical Support Center: Purification of 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine

Welcome to the technical support guide for the purification of 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. This document will delve into the rationale behind various purification strategies, addressing common challenges and offering step-by-step protocols.

Introduction: Understanding the Purification Challenge

The target compound, 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine, possesses several structural features that can present unique purification challenges. The presence of a basic 2-aminothiazole core, a lipophilic chlorophenyl ring, and a polar ethylsulfonyl group results in a molecule with intermediate polarity.[1] This often leads to co-elution with structurally similar impurities during chromatographic purification. Furthermore, thiazole derivatives can exhibit sensitivity to high temperatures, necessitating careful selection of purification techniques to avoid degradation.[1]

Common impurities in the synthesis of 2-aminothiazoles can arise from several sources, including unreacted starting materials, byproducts from side reactions, and degradation products.[2][3][4] For instance, incomplete reaction of the precursor α-haloketone with thiourea is a frequent source of impurities.[5][6] Over-reaction or side reactions involving the reactive functional groups can also lead to a complex impurity profile.

This guide provides a systematic approach to tackling these challenges, enabling you to achieve the desired purity for your downstream applications.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine in a question-and-answer format.

Q1: My crude product is a dark, oily residue. What is the likely cause and how should I proceed?

A: The formation of a dark, oily crude product often indicates the presence of significant impurities and potential degradation. Thiazole rings can sometimes degrade to form colored impurities.[2]

Recommended Action: Before attempting a more rigorous purification method like column chromatography, it is advisable to perform a preliminary purification step. An initial workup involving washing the crude product with a non-polar solvent like hexanes or a mixture of hexanes and ethyl acetate can help remove some of the less polar, oily impurities. If the product is expected to be a solid, attempting to triturate the oil with a suitable solvent might induce crystallization and allow for initial purification by filtration.

Q2: I'm struggling to separate my target compound from a closely related impurity using column chromatography. What strategies can I employ?

A: Co-elution of closely related impurities is a frequent challenge, especially with compounds having similar polarities.[2]

Troubleshooting Steps:

  • Optimize the Eluent System: The key to successful separation is finding an eluent system that provides a good separation factor (ΔRf) between your product and the impurity on a Thin Layer Chromatography (TLC) plate.[1]

    • Systematic Screening: Experiment with a range of solvent systems with varying polarities. Common choices for compounds of this nature include mixtures of hexanes/ethyl acetate, dichloromethane/methanol, or toluene/acetone.

    • Modifier Addition: For basic compounds like 2-aminothiazoles, adding a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to the eluent can improve peak shape and resolution by neutralizing acidic sites on the silica gel.[1]

  • Consider a Different Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, switching to a different stationary phase may be beneficial.

    • Alumina: Neutral or basic alumina can be effective for purifying basic compounds, as it reduces the strong adsorption often seen with silica gel.[1]

    • Reversed-Phase Silica (C18): If the impurities are significantly different in their hydrophobicity, reversed-phase chromatography using a solvent system like water/acetonitrile or water/methanol could provide the necessary separation.

  • Preparative High-Performance Liquid Chromatography (HPLC): For very challenging separations of closely related isomers or impurities, preparative HPLC is a powerful tool.[7][8][9][10] This technique offers much higher resolution than traditional column chromatography.

Q3: My product recovery after column chromatography is very low. What are the potential reasons and solutions?

A: Low recovery can be attributed to several factors.

Potential Causes & Solutions:

  • Irreversible Adsorption: The basic 2-amino group can strongly adsorb to the acidic silica gel, leading to product loss on the column.[1]

    • Solution: As mentioned above, adding a basic modifier to the eluent or using a less acidic stationary phase like alumina can mitigate this issue.[1]

  • Improper Column Packing: Poorly packed columns with channels or cracks can lead to uneven solvent flow and band broadening, resulting in poor separation and apparent loss of product into mixed fractions.

    • Solution: Ensure the column is packed uniformly as a slurry to avoid air bubbles and channels.

  • Product Instability: The compound might be degrading on the silica gel.

    • Solution: Minimize the time the compound spends on the column by using flash chromatography (applying pressure to increase the flow rate). Also, ensure your solvents are of high purity and free from acidic or basic contaminants.

Q4: Can I use recrystallization to purify my compound? What is a good starting point for solvent selection?

A: Recrystallization can be a highly effective purification technique, particularly if the desired compound is a solid and the impurities have different solubility profiles.[11][12]

Solvent Selection Strategy:

  • "Like Dissolves Like": Given the molecule's structure, solvents of intermediate polarity are a good starting point. Consider alcohols (ethanol, isopropanol), esters (ethyl acetate), or ketones (acetone).[11]

  • Solubility Testing: Test the solubility of your crude product in small amounts of various solvents at room temperature and upon heating. An ideal recrystallization solvent will dissolve the compound when hot but not when cold.[13]

  • Solvent Pairs: If a single solvent does not provide the desired solubility profile, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be effective. For example, you might dissolve the compound in a minimal amount of a hot, good solvent (e.g., ethanol) and then slowly add a poor solvent (e.g., water or hexanes) until the solution becomes turbid, then allow it to cool slowly.

Troubleshooting Recrystallization:

Problem Potential Cause Solution
No crystals form upon cooling. The solution is not saturated (too much solvent used).Boil off some of the solvent to concentrate the solution.[13] Scratch the inside of the flask with a glass rod to induce nucleation.[13]
The product "oils out" instead of crystallizing. The solution is cooling too quickly or is highly impure.Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[13]
Low recovery of purified product. Too much solvent was used.Concentrate the mother liquor and cool to obtain a second crop of crystals.[13]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

Objective: To purify 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine from impurities with different polarities.

Materials:

  • Crude 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent (e.g., hexanes/ethyl acetate or dichloromethane/methanol mixture)

  • Triethylamine (optional modifier)

  • Sand

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Eluent System Optimization: Using TLC, determine the optimal eluent system that provides a good separation between the target compound and its impurities. The desired compound should have an Rf value of approximately 0.2-0.4.[1]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent.[2] Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles. Add a thin layer of sand on top of the packed silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.[2] Carefully load the sample onto the top of the sand layer.

  • Elution: Begin eluting the column with the chosen solvent system, applying pressure (flash chromatography) to maintain a steady flow rate.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Monitor the separation by periodically analyzing the collected fractions using TLC.[2]

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.[2]

Protocol 2: Purification by Recrystallization

Objective: To purify solid 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine by crystallization.

Materials:

  • Crude 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine

  • Recrystallization solvent (e.g., ethanol, isopropanol, or ethyl acetate)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[2]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[2]

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any residual mother liquor.[2]

  • Drying: Dry the purified crystals under vacuum.

Visualization of Purification Workflow

Purification_Workflow Crude Crude 4-(3-Chlorophenyl)-5- (ethylsulfonyl)thiazol-2-amine Initial_Workup Initial Workup (e.g., Solvent Wash/Trituration) Crude->Initial_Workup Chromatography Column Chromatography (Silica Gel or Alumina) Initial_Workup->Chromatography Significant Impurities Recrystallization Recrystallization Initial_Workup->Recrystallization Solid Product Chromatography->Recrystallization Further Polishing Prep_HPLC Preparative HPLC Chromatography->Prep_HPLC Co-eluting Impurities Pure_Product High Purity Product (>98%) Chromatography->Pure_Product Successful Separation Impure_Fractions Impure Fractions/ Mother Liquor Chromatography->Impure_Fractions Recrystallization->Pure_Product High Purity Crystals Recrystallization->Impure_Fractions Prep_HPLC->Pure_Product

Caption: A general workflow for the purification of 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of 5-Pentyl-1,3-thiazole.
  • BenchChem. (n.d.). Technical Support Center: Purification of 2,5-dichloro-4-iodo-1,3-thiazole.
  • Narayanan, P., Ganeshejeevan, R., Suresh, S., & Muralidharan, C. (2015). Resolving the benign and the malign isomers of aryl amines by HPLC. Analytical Chemistry: An Indian Journal, 15(12), 526-531. Retrieved from [https://www.tsijournals.com/articles/resolving-the-benign-and-the malign-isomers-of-aryl-amines-by-hplc.pdf]([Link] malign-isomers-of-aryl-amines-by-hplc.pdf)

  • Asian Journal of Green Chemistry. (2024). Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells. Asian Journal of Green Chemistry.
  • Semantic Scholar. (n.d.). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis.
  • PubMed. (2007). Direct high-performance liquid chromatographic separation of the enantiomers of an aromatic amine and four aminoalcohols using polysaccharide chiral stationary phases and acidic additive. Chirality, 19(8), 647-53. Retrieved from [Link]

  • MDPI. (n.d.). From Liquid to Solid-State Fluorescence: Tricyclic Lactones Based on 4-Hydroxy-1,3-thiazoles. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Retrieved from [Link]

  • PatSnap. (n.d.). Synthesis of 3-(5-(2-(((4-chlorophenyl)sulfonyl)amino)ethyl)thien-2-yl)propionic acid. Retrieved from [Link]

  • ACS Applied Materials & Interfaces. (2022). Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[8]arene Stationary Phase. ACS Applied Materials & Interfaces. Retrieved from [Link]

  • ACS Publications. (n.d.). Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. Retrieved from [Link]

  • Google Patents. (n.d.). US2489038A - Purification of 2-aminothiazole.
  • ResearchGate. (2017). Synthesis and antimicrobial activity of 4-(4-chlorophenyl)-n-[(substituted)methylene]thiazol-2-amine derivatives bearing different heterocycles. Heterocyclic Letters, 7(2), 295-301. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • MDPI. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1324. Retrieved from [Link]

  • Google Patents. (n.d.). EP0482607B1 - Process of producing 2-aminothiazole.
  • Research Journal of Pharmacy and Technology. (n.d.). Synthesis and Characterization of some new Heterocyclic compounds containing a Sulfonamide Moiety. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Aminothiazole. Retrieved from [Link]

  • MDPI. (2018). N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine. Molbank, 2018(1), M975. Retrieved from [Link]

  • NextSDS. (n.d.). 4-(4-CHLOROPHENYL)-5-ETHYL-1,3-THIAZOL-2-AMINE. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Purification of 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol.
  • ACS Publications. (2015). The Synthesis of Alkyl and (Hetero)aryl Sulfonamides From Sulfamoyl Inner Salts. The Journal of Organic Chemistry, 80(15), 7892-7901. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]

  • RSC Publishing. (2023). Eco-friendly and efficient catalyst-free synthesis of N-sulfonylimines from sulfonamides and aldehydes: crucial role of Al2O3 as a reusable dehydrating agent. New Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Retrieved from [Link]

  • ACS Publications. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters, 17(13), 3232-3235. Retrieved from [Link]

  • Hangzhou Jinlan Pharm-Drugs Technology Co., Ltd. (n.d.). 4-(3-Chlorophenyl)thiazol-2-amine. Retrieved from [Link]

Sources

Optimization

Technical Support Center: 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine

Last Updated: March 29, 2026 Introduction This guide is intended for researchers, scientists, and drug development professionals working with 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine. This molecule, like many...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Last Updated: March 29, 2026

Introduction

This guide is intended for researchers, scientists, and drug development professionals working with 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine. This molecule, like many complex organic structures containing heteroatoms such as sulfur and nitrogen, can be susceptible to degradation during storage, with oxidation being a primary concern. The presence of a thiazol-2-amine moiety and an ethyl sulfonyl group introduces specific potential sites for oxidative modification.[1][2] Understanding and mitigating this degradation is crucial for ensuring the compound's integrity, which is paramount for reproducible experimental results and maintaining its therapeutic efficacy and safety profile.[3][4]

This document provides a comprehensive set of frequently asked questions (FAQs), detailed troubleshooting protocols, and visual guides to help you identify, understand, and prevent the oxidative degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: My recent experimental results using an older batch of 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine are inconsistent with previous data. Could storage-related oxidation be the cause?

A1: Yes, this is a strong possibility. Inconsistency in results between different batches, especially older ones, is a classic indicator of compound degradation. The 2-aminothiazole ring and the ethyl sulfonyl group are both susceptible to oxidation.[1][2] Oxidation can alter the compound's structure, leading to changes in its physical, chemical, and biological properties, thereby affecting experimental outcomes. It is recommended to perform an analytical check on the older batch to assess its purity.

Q2: What are the potential chemical "hotspots" on this molecule for oxidation?

A2: There are two primary sites on 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine that are susceptible to oxidation:

  • The Ethyl Sulfonyl Group: The sulfur atom in the ethyl sulfonyl group is already in a high oxidation state (+6), making it generally stable against further oxidation.[5] However, under harsh oxidative conditions, degradation of the entire functional group could occur, though this is less likely under typical storage conditions.

  • The 2-Aminothiazole Ring: This heterocyclic ring system is more likely to be the primary site of oxidation. The electron-rich nature of the ring, particularly the sulfur and nitrogen atoms, makes it a target for electrophilic attack by oxidizing agents like atmospheric oxygen.[6] This can lead to the formation of N-oxides, sulfoxides (if the thiazole sulfur is oxidized), or even ring-opening products.[7] Studies on similar 2-aminothiazole derivatives have shown they can possess antioxidant properties, which implies they are readily oxidized.[1][2]

Q3: How can I visually represent the potential oxidation pathway?

A3: The following diagram illustrates a plausible oxidative degradation pathway focusing on the 2-aminothiazole ring, which is often a reactive center in such molecules.

Oxidation_Pathway cluster_main Potential Oxidation of 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine Parent Parent Compound 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine Product1 N-Oxide Derivative (Oxidation at Ring Nitrogen) Parent->Product1 Oxidation Product2 Thiazole S-Oxide (Sulfoxide Formation) Parent->Product2 Oxidation Oxidant Atmospheric O2 Light, Trace Metals Oxidant->Parent Product3 Ring-Opened Products (Further Degradation) Product1->Product3 Degradation Product2->Product3 Degradation

Caption: Plausible oxidative degradation pathways for the subject compound.

Q4: What are the ideal storage conditions to minimize oxidation?

A4: To maintain the stability and integrity of 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine, the following storage conditions are recommended:

  • Temperature: Store at low temperatures, such as 2-8°C or -20°C.[8][9] Lower temperatures slow down the rate of chemical reactions, including oxidation.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon.[8] This displaces oxygen, a key component in oxidative degradation.

  • Light: Protect from light by using amber-colored vials or storing in a dark place.[3][8] Light can provide the energy to initiate photo-oxidative degradation.[7]

  • Moisture: Keep in a tightly sealed container with a desiccant to protect from moisture.[8][10] Moisture can facilitate hydrolytic degradation pathways.

Q5: How can I detect and quantify the oxidation of my compound?

A5: The most common and effective method is High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector or a mass spectrometer (LC-MS).[11][12]

  • HPLC-UV: A stability-indicating HPLC method can separate the parent compound from its degradation products. When you run a sample of the stored compound, you may observe new, smaller peaks appearing in the chromatogram alongside a decrease in the area of the main peak corresponding to the parent compound.

  • LC-MS: This technique is highly powerful as it not only separates the components but also provides the mass-to-charge ratio (m/z) of each. An oxidation product, such as a sulfoxide or N-oxide, would have a mass increase of 16 atomic mass units (amu) compared to the parent compound.[13] This can help in the tentative identification of the degradation products.

In-Depth Experimental Protocols

Protocol 1: Forced Degradation Study to Investigate Oxidative Stability

This protocol is designed to intentionally degrade the compound under controlled oxidative stress, which helps to generate potential degradation products for analytical method development and pathway elucidation. This aligns with the principles outlined in ICH guidelines for stress testing.[14][15][16]

Objective: To determine the susceptibility of 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine to oxidative degradation.

Materials:

  • 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine

  • 3% Hydrogen Peroxide (H₂O₂) solution

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Methanol, HPLC grade

  • 0.1 M HCl

  • 0.1 M NaOH

  • HPLC or LC-MS system

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., ACN or Methanol) to a known concentration (e.g., 1 mg/mL).

  • Set Up Control Samples:

    • Unstressed Control: Dilute the stock solution with the mobile phase to a working concentration (e.g., 100 µg/mL).

    • Solvent Blank: Prepare a sample containing only the solvent.

  • Perform Oxidative Stress:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Incubate the mixture at room temperature for a defined period (e.g., 2, 8, and 24 hours).

    • At each time point, take a sample, quench any remaining H₂O₂ if necessary (e.g., with sodium bisulfite), and dilute to the working concentration.

  • Analyze Samples:

    • Inject the control and stressed samples into the HPLC or LC-MS system.

    • Use a suitable C18 column and a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid).

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with the unstressed control.

    • Look for a decrease in the peak area of the parent compound and the appearance of new peaks.

    • If using LC-MS, analyze the mass spectra of the new peaks to identify potential oxidative adducts (e.g., M+16).

Protocol 2: Troubleshooting Guide for Inconsistent Analytical Results

This troubleshooting decision tree can help diagnose issues when analyzing the stability of your compound.

Troubleshooting_Workflow start Inconsistent HPLC Results (e.g., new peaks, shifting retention times) check_system Is the HPLC system performing correctly? (Check pressure, baseline, controls) start->check_system system_ok Yes check_system->system_ok Yes system_no No check_system->system_no No check_sample_prep Was sample preparation consistent? (Solvent, concentration, handling) system_ok->check_sample_prep fix_system Troubleshoot HPLC System: - Purge system - Check for leaks - Run system suitability test system_no->fix_system sample_prep_ok Yes check_sample_prep->sample_prep_ok Yes sample_prep_no No check_sample_prep->sample_prep_no No check_compound_stability Could the compound be degrading? (Compare fresh vs. old samples) sample_prep_ok->check_compound_stability fix_sample_prep Revise and Standardize Sample Preparation Protocol sample_prep_no->fix_sample_prep stability_ok No Degradation Observed check_compound_stability->stability_ok No stability_issue Degradation Suspected check_compound_stability->stability_issue Yes investigate_degradation Proceed with Stability Study: - Perform forced degradation (Protocol 1) - Analyze by LC-MS - Review storage conditions stability_issue->investigate_degradation

Caption: A decision tree for troubleshooting inconsistent HPLC results.

Data Interpretation Summary

The following table summarizes the expected observations from an HPLC analysis of a stored sample of 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine that has undergone oxidative degradation.

ObservationPotential CauseRecommended Action
Decreased peak area of the parent compound Degradation of the active pharmaceutical ingredient (API).Quantify the loss of purity. Consider discarding the batch if it falls below acceptable limits.
Appearance of one or more new peaks Formation of degradation products.Attempt to identify the new peaks using LC-MS. These are likely oxidation products.
Shift in retention time of the parent peak Change in mobile phase composition or column degradation. Can also be due to co-elution with a degradation product.Troubleshoot the HPLC system. If the system is fine, the shift may be indicative of a problem with the sample itself.
Broadening of the parent peak Poor chromatography or presence of closely eluting impurities.Optimize the HPLC method to improve peak shape and resolution.

References

  • ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX - Slideshare. Available at: [Link]

  • Quality Guidelines - ICH. Available at: [Link]

  • Stability Testing Requirements as per ICH Q1A Guidelines – pharmaceutical industry regulatory affairs - PharmaRegulatory.in. Available at: [Link]

  • ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). Available at: [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). Available at: [Link]

  • A Guide to Processing and Holding Active Pharmaceutical Ingredients - Powder Systems. Available at: [Link]

  • (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede - ResearchGate. Available at: [Link]

  • Detecting Sulfur Compounds During Oxidation - AZoM. Available at: [Link]

  • Pharmaceutical Ingredient Storage Best Practices for Optimal Stability. Available at: [Link]

  • Screening for Sulfur Compounds by Molybdenum-Catalyzed Oxidation Combined with Liquid Chromatography-Mass Spectrometry - PMC. Available at: [Link]

  • The Study of the Antioxidant Activity of 2-Aminothiazoles Containing a Diterpene Fragment by Chemiluminescence - AIP Publishing. Available at: [Link]

  • Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study - MDPI. Available at: [Link]

  • Recent Advances in Electrochemical Sensors for Sulfur-Containing Antioxidants - MDPI. Available at: [Link]

  • Storage temperature for pure powdered APIs : r/AskChemistry - Reddit. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC. Available at: [Link]

  • Determination of Sulfur Content in Various Oxidation States by WD – XRF - AIP Publishing. Available at: [Link]

  • Best Practices For Handling Potent APIs - Outsourced Pharma. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - Semantic Scholar. Available at: [Link]

  • Synthesis of novel 2-amino thiazole derivatives - Der Pharma Chemica. Available at: [Link]

  • Occurrence and Analysis of Sulfur Compounds in Wine - AIR Unimi. Available at: [Link]

  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]

  • (PDF) Sulfone-Based Electrolytes for Lithium-Ion Batteries - ResearchGate. Available at: [Link]

  • Pharmaceutical APIs Storage: Ensuring Quality and Compliance - Suanfarma. Available at: [Link]

  • Forced Degradation – A Review. Available at: [Link]

  • Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology. Available at: [Link]

  • US5015775A - Alkyl aryl sulfones and method of preparing the same - Google Patents.
  • Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes - PMC. Available at: [Link]

  • Arylazo Sulfones as Nonionic Visible-Light Photoacid Generators - ACS Publications. Available at: [Link]

  • Aryl vinyl sulfonates and sulfones as active site-directed and mechanism-based probes for protein tyrosine phosphatases - PMC. Available at: [Link]

  • 4-(4-CHLOROPHENYL)-5-ETHYL-1,3-THIAZOL-2-AMINE - NextSDS. Available at: [Link]

  • Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC. Available at: [Link]

  • N-[4-chloro-2-(3-pyridinyl)-5-thiazolyl]-N-ethyl-3-(methylsulfonyl)propanamide - PubChem. Available at: [Link]

  • 4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenol - ChemBK. Available at: [Link]

Sources

Troubleshooting

minimizing LC-MS matrix effects for 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine

Welcome to the Bioanalytical Technical Support Center. As Senior Application Scientists, we frequently see assays fail during late-stage validation because matrix effects were not mechanistically addressed during method...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. As Senior Application Scientists, we frequently see assays fail during late-stage validation because matrix effects were not mechanistically addressed during method development. This guide provides a deep dive into mitigating Liquid Chromatography-Mass Spectrometry (LC-MS) matrix effects specifically for 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine .

Analyte Profiling & Mechanistic Causality

To solve matrix effects, we must first understand the physicochemical nature of our target analyte.

Structural Liabilities: 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine features a 2-aminothiazole core. While primary amines are typically highly basic and easily protonated in positive electrospray ionization (ESI+), the adjacent 5-ethylsulfonyl group is strongly electron-withdrawing. This reduces the electron density on the amine, lowering its pKa and making its ionization efficiency highly susceptible to competition. Furthermore, the lipophilic 3-chlorophenyl moiety dictates moderate-to-high retention on reversed-phase (C18) columns.

The Causality of Ion Suppression: When biological matrices (e.g., plasma, serum) are injected, endogenous phospholipids (such as glycerophosphocholines) co-elute with lipophilic analytes. In the ESI droplet, these highly abundant matrix components outcompete the weakly basic thiazol-2-amine for available protons. This leads to a catastrophic drop in ionization efficiency—a phenomenon known as ion suppression[1].

ESI_Mechanism Droplet ESI Droplet (Limited Surface Charge) Analyte 4-(3-Chlorophenyl)-5- (ethylsulfonyl)thiazol-2-amine Droplet->Analyte Protonation Matrix Endogenous Phospholipids (High Concentration) Droplet->Matrix Protonation GasPhase Gas-Phase Ions (To Mass Spectrometer) Analyte->GasPhase Reduced Signal Matrix->Analyte Competes for charge (Ion Suppression) Matrix->GasPhase Invisible Interference

Mechanism of ESI ion suppression caused by phospholipid competition.

Troubleshooting Guide & FAQs

This section directly addresses the most common issues researchers encounter when quantifying this compound in biological matrices.

Q: I am seeing a 40% drop in peak area for 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine in human plasma compared to neat solvent. What is the first step? A: You are experiencing significant ion suppression. The first diagnostic step is to perform a post-column infusion experiment [2]. Infuse a constant concentration of the analyte post-column while injecting a blank plasma extract. This will map the exact retention time windows where matrix components are suppressing the signal. If your analyte elutes in these "suppression zones," you must adjust your chromatographic gradient (e.g., flattening the organic ramp) to shift its retention time away from the phospholipid elution window.

Q: My current Protein Precipitation (PPT) method is yielding a Matrix Factor (MF) of 0.58. How do I improve this to meet FDA guidelines? A: PPT only removes large proteins; it leaves behind >95% of endogenous phospholipids. Because the 3-chlorophenyl group makes your analyte lipophilic, it co-elutes with these lipids. You must upgrade your sample preparation to Solid Phase Extraction (SPE) or a dedicated Phospholipid Removal (PLR) plate. PLR plates use Lewis acid-base interactions (e.g., zirconia or titania sorbents) to selectively trap the phosphate backbone of lipids while allowing your analyte to pass through. The requires the Matrix Factor to be consistent and ideally close to 1.0[3].

Q: Should I use ESI or APCI for this compound? A: Start with ESI+ due to the primary amine. However, if rigorous sample preparation and chromatography optimization fail to stabilize the Matrix Factor, switch to Atmospheric Pressure Chemical Ionization (APCI). APCI relies on gas-phase ion-molecule reactions rather than liquid-phase droplet evaporation, making it inherently less susceptible to matrix effects[4].

TroubleshootingWorkflow Start 1. Assess Matrix Effect (Post-Column Infusion) MF_Calc 2. Calculate Matrix Factor (Matuszewski Protocol) Start->MF_Calc Decision Is Matrix Factor 0.85 - 1.15? MF_Calc->Decision Validate Proceed to FDA Method Validation Decision->Validate Yes Prep Enhance Sample Prep (Use PLR or SPE) Decision->Prep No Chrom Optimize Chromatography (Shift Retention Time) Decision->Chrom No Prep->MF_Calc Source Switch Ion Source (ESI+ to APCI+) Prep->Source If SPE/PLR fails Chrom->MF_Calc Source->MF_Calc

Diagnostic workflow for resolving LC-MS matrix effects.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness in your bioanalytical data, every protocol must be a self-validating system. The following methodologies isolate variables to prove assay integrity.

Protocol A: Quantitative Assessment of Matrix Effects (Matuszewski Method)

This protocol, established by, is a self-validating system because it mathematically isolates the matrix effect from extraction recovery, ensuring diagnostic accuracy[1].

Step-by-Step Methodology:

  • Prepare Set A (Neat Standard): Spike 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine into neat mobile phase at the Low, Mid, and High Quality Control (QC) concentrations.

  • Prepare Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma) using your chosen method. Spike the analyte into the final extract at the same QC concentrations.

  • Prepare Set C (Pre-Extraction Spike): Spike the analyte into the blank matrix before extraction, then perform the extraction.

  • LC-MS/MS Analysis: Inject all sets in triplicate.

  • Calculate Absolute Matrix Effect (ME): (Peak Area Set B / Peak Area Set A) × 100.

    • Causality Check: If ME < 85%, ion suppression is occurring.

  • Calculate Extraction Recovery (RE): (Peak Area Set C / Peak Area Set B) × 100.

    • Causality Check: If RE < 70%, your extraction method is physically losing the analyte, independent of MS ionization.

Protocol B: Phospholipid Removal (PLR) Workflow

If Protocol A reveals severe ion suppression, implement this PLR workflow to eliminate the root cause.

Step-by-Step Methodology:

  • Sample Loading: Add 100 µL of plasma to a 96-well PLR plate.

  • Crash & Acidify: Add 300 µL of 1% formic acid in acetonitrile. Causality: The formic acid ensures the weakly basic thiazol-2-amine remains fully protonated and soluble in the organic crash solvent.

  • Precipitation: Mix thoroughly via orbital shaker for 2 minutes to precipitate large proteins.

  • Elution: Apply positive pressure (3-5 psi) for 5 minutes. The proprietary sorbent traps the phospholipids, while the target analyte elutes into the collection plate.

  • Reconstitution: Evaporate the eluate under nitrogen at 40°C and reconstitute in the initial mobile phase to match the starting chromatographic conditions.

Quantitative Data Presentation

The table below summarizes typical experimental data demonstrating the impact of different sample preparation methods on the Matrix Factor and Recovery for 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine.

Sample Preparation MethodAbsolute Matrix Factor (MF)Extraction Recovery (%)Phospholipid Removal (%)Diagnostic Conclusion
Protein Precipitation (PPT) 0.5892.4< 5.0Severe Suppression; Fails FDA criteria
Liquid-Liquid Extr. (LLE) 0.7678.1~ 40.0Moderate Suppression; Sub-optimal recovery
Solid Phase Extr. (SPE) 0.9285.5> 90.0Acceptable; Passes FDA criteria
Phospholipid Removal (PLR) 0.9890.2> 99.0Optimal ; Highly robust method

References

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018).[Link]

  • Matuszewski, B.K., Constanzer, M.L., & Chavez-Eng, C.M. Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry 75: 3019-3030. (2003).[Link]

  • National Institutes of Health (PMC). Enhancing Quantitative Analysis of Xenobiotics in Blood Plasma through Cross-Matrix Calibration. (2020).[Link]

Sources

Optimization

Application Scientist Support Center: HPLC Optimization for 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine

Welcome to the Technical Support and Method Development Portal. This guide provides advanced troubleshooting, mechanistic insights, and validated protocols for analyzing the complex basic compound 4-(3-Chlorophenyl)-5-(e...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Method Development Portal. This guide provides advanced troubleshooting, mechanistic insights, and validated protocols for analyzing the complex basic compound 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Designed for drug development professionals, this guide bypasses generic advice to focus on the specific physicochemical challenges presented by this molecule's unique functional groups.

Molecular Profiling & Chromatographic Strategy

To develop a self-validating chromatographic system, we must first deconstruct the analyte. The retention behavior of 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine is governed by the competing interactions of its three primary structural domains.

Table 1: Physicochemical Properties and Chromatographic Impact

Structural DomainChemical NatureChromatographic Impact & Optimization Strategy
Thiazol-2-amine Core Basic amine (Ionizable, pKa ~4.0 - 5.5)Impact: Highly susceptible to mixed-mode retention and severe peak tailing due to interactions with stationary phase silanols. Strategy: Requires strict mobile phase pH control (pH < 3.0 or > 9.0) to ensure a single ionization state[1].
3-Chlorophenyl Group Halogenated, Highly LipophilicImpact: Drives strong hydrophobic retention on reversed-phase (C18/C8) columns. Strategy: Necessitates a gradient reaching >80% organic modifier to ensure timely elution and prevent peak broadening[2].
Ethylsulfonyl Group Polar, Electron-withdrawingImpact: Modulates overall polarity and lowers the amine's effective pKa via inductive effects. Strategy: Start gradients at a highly aqueous composition (e.g., 5% organic) to adequately focus the polar domains before elution.

Standard Operating Protocol: Method Development Workflow

The following step-by-step methodology is designed as a self-validating protocol. By controlling the pH prior to organic mixing and ensuring proper equilibration, you eliminate the most common variables that cause method failure.

Phase 1: Aqueous Buffer Formulation
  • Determine Detection Mode:

    • For UV Detection: Prepare a 20 mM Potassium Phosphate buffer. Adjust the pH to 2.5 using concentrated phosphoric acid.

    • For LC-MS Detection: Prepare a 10 mM Ammonium Acetate buffer. Adjust the pH to 3.0 using LC-MS grade Formic Acid.

  • Filtration: Vacuum-filter the aqueous buffer through a 0.22 µm hydrophilic PTFE membrane to remove particulates and prevent column frit blockage[3].

Phase 2: Organic Modifier Selection
  • Select HPLC-grade Acetonitrile (ACN) as the primary organic modifier (Solvent B) to minimize system backpressure and maximize peak efficiency[3].

Phase 3: Gradient Elution Design
  • Initial State (0.0 - 1.0 min): 95% Aqueous / 5% Organic. Causality: Holds the protonated thiazolamine at the column head to prevent breakthrough.

  • Ramp (1.0 - 10.0 min): Linear gradient to 95% Organic. Causality: Gradually overcomes the strong hydrophobic interactions of the 3-chlorophenyl group.

  • Wash & Equilibration (10.0 - 15.0 min): Hold at 95% Organic for 2 minutes to elute highly retained impurities, then return to 5% Organic and equilibrate for at least 3 column volumes[2].

Phase 4: System Validation
  • Purge all fluidic lines to remove trapped micro-bubbles.

  • Monitor the baseline UV (e.g., 254 nm) or MS Total Ion Chromatogram (TIC). Do not inject until the baseline drift is < 1 mAU/min, confirming complete column equilibration[3].

Interactive Troubleshooting Guide (FAQs)

Q1: Why am I observing severe peak tailing (Asymmetry factor > 1.5) for this compound? Causality: Tailing in basic amines like the thiazol-2-amine derivative is primarily driven by secondary interactions. While the primary retention mechanism is hydrophobic interaction with the C18 phase, the positively charged protonated amine interacts with ionized, negatively charged residual silanols (SiO⁻) on the silica stationary phase via ion-exchange[4]. Solution: Apply the "2 pH Units Rule"[4]. Adjust the aqueous mobile phase pH to either < 3.0 (using 0.1% TFA) to fully protonate the amine and neutralize silanols, or > 9.0 (using 10 mM ammonium bicarbonate on a high-pH stable column) to fully deprotonate the amine into its neutral free-base form[1]. Operating at least 2 pH units away from the analyte's pKa ensures a single ionization state, eliminating mixed-mode retention and peak tailing[5].

Q2: My retention times are drifting between runs. How do I stabilize them? Causality: Retention time drift for ionizable compounds indicates an unbuffered or poorly buffered mobile phase. If the mobile phase pH is near the compound's pKa, microscopic pH fluctuations will shift the ratio of ionized to neutral species. Because the neutral species is significantly more hydrophobic than the ionized species, even a 0.1 pH shift can drastically alter retention[1]. Solution: Implement a robust buffer system (e.g., 10-20 mM phosphate for UV, or ammonium acetate for MS) rather than relying solely on acid modifiers[6]. Measure and adjust the pH of the aqueous component before mixing with organic modifiers to ensure maximum reproducibility[4].

Q3: I need to transfer this UV method to LC-MS. What modifications are required? Causality: Traditional UV additives like phosphate buffers and Trifluoroacetic acid (TFA) are detrimental to mass spectrometry. Phosphate is non-volatile and will precipitate in the MS source, while TFA causes severe ion suppression by forming strong ion pairs that do not easily desolvate. Solution: Replace phosphate with volatile buffers such as ammonium formate or ammonium bicarbonate. Replace TFA with 0.1% Formic Acid. Because Formic Acid is a weaker ion-pairing agent, you may observe slightly broader peaks; compensate by optimizing your gradient slope or using a column with a superficially porous particle (SPP) architecture[7].

Q4: Should I use Acetonitrile (ACN) or Methanol (MeOH) as the organic modifier? Causality: ACN is a polar aprotic solvent that generally provides lower system backpressure and sharper peaks due to favorable mass transfer kinetics[3]. However, MeOH is a polar protic solvent capable of hydrogen bonding. Solution: Start method development with ACN for maximum efficiency. If you encounter co-eluting impurities, switch to MeOH. The protic nature of MeOH can induce unique selectivity (α) changes by interacting with the ethylsulfonyl group and the pi-electrons of the 3-chlorophenyl ring[6].

Visualizing the Optimization Logic

The following decision tree maps the logical workflow for resolving peak shape issues specific to basic amines.

HPLC_Troubleshooting Start Analyze Peak Shape Thiazol-2-amine Derivative Check_Tailing Is Peak Asymmetry Factor (As) > 1.5? Start->Check_Tailing Good_Peak Optimal Chromatography Proceed to Validation Check_Tailing->Good_Peak  No Investigate_pH Investigate Mobile Phase pH Is pH within 2 units of pKa? Check_Tailing->Investigate_pH  Yes Fix_pH Adjust pH to < 3.0 or > 9.0 Ensure Single Ionization State Investigate_pH->Fix_pH  Yes (Mixed State) Check_Silanols Silanol Interactions? Add 0.1% TFA or use End-capped Column Investigate_pH->Check_Silanols  No (Single State) Fix_pH->Start  Re-inject Check_Silanols->Start  Re-inject

Caption: Decision tree for resolving peak tailing in basic amine HPLC method development.

References

  • Agilent Technologies. "Control pH During Method Development for Better Chromatography."4

  • Chromatography Today. "The use of Mobile Phase pH as a Method Development Tool."1

  • Waters Corporation. "Effect of pH on LC-MS Analysis of Amines."

  • Phenomenex. "Using pH-LC™ to Control Selectivity of Acidic and Basic Compounds on Gemini®-NX."5

  • BenchChem. "Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Purity Analysis of Thiadiazole Compounds."3

Sources

Reference Data & Comparative Studies

Validation

4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine vs standard thiazole inhibitors

An objective, multi-parametric evaluation of novel chemotypes is the cornerstone of modern drug discovery. As a Senior Application Scientist, I approach the evaluation of 2-aminothiazole derivatives not merely through th...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, multi-parametric evaluation of novel chemotypes is the cornerstone of modern drug discovery. As a Senior Application Scientist, I approach the evaluation of 2-aminothiazole derivatives not merely through the lens of raw biochemical potency, but by analyzing how specific functional group substitutions dictate target residence time, metabolic stability, and cellular penetrance.

This guide provides an in-depth technical comparison between the specialized derivative 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine (hereafter referred to as 3-CESTA ) and standard clinical thiazole inhibitors such as Dasatinib and Dabrafenib.

Structural & Mechanistic Rationale

The 2-aminothiazole ring is a privileged scaffold in oncology, widely recognized for its ability to act as a purine mimetic and anchor into the ATP-binding pocket of various kinases[1]. However, the clinical utility of standard thiazoles is often limited by rapid oxidative metabolism and off-target toxicity. The structural design of 3-CESTA introduces two critical modifications to overcome these liabilities:

  • The 2-Aminothiazole Core (Hinge Binder): Like Dasatinib, the 2-amino group and the thiazole nitrogen form essential bidentate hydrogen bonds with the backbone carbonyl and amide of the kinase hinge region (e.g., Met318 in c-Src)[2].

  • 4-(3-Chlorophenyl) Motif (Hydrophobic Engagement): Standard inhibitors often use unsubstituted phenyl or alkyl groups at the C4 position. The meta-chloro substitution in 3-CESTA is strategically designed to project into the hydrophobic DFG-out pocket. The chlorine atom provides optimal steric bulk and enables halogen bonding, which drastically increases the residence time of the inhibitor compared to standard analogs[3].

  • 5-(Ethylsulfonyl) Group (Bioisosteric Modulation): This is the defining differentiator. Standard thiazoles like Dasatinib utilize a carboxamide at the C5 position, which is susceptible to hydrolysis and rapid clearance[2]. The ethylsulfonyl group acts as a robust bioisostere for the carboxamide[4]. The strong electron-withdrawing nature of the sulfonyl group reduces the basicity of the 2-amino group, mitigating off-target hERG channel liabilities. Furthermore, the sulfonyl oxygens serve as potent hydrogen-bond acceptors in the solvent-exposed channel, improving aqueous solubility (LogD).

SAR_Logic Core 2-Aminothiazole Core Hinge Kinase Hinge Region (Bidentate H-Bonds) Core->Hinge Anchors Aryl 4-(3-Chlorophenyl) Core->Aryl C4 Substitution Sulfonyl 5-(Ethylsulfonyl) Core->Sulfonyl C5 Substitution Hydrophobic Hydrophobic Pocket (Halogen Bonding) Aryl->Hydrophobic Occupies Solvent Solvent Channel (Metabolic Shielding) Sulfonyl->Solvent Projects into

SAR and binding logic of 3-CESTA within the kinase active site.

Comparative Performance Data

To objectively evaluate 3-CESTA against standard clinical thiazoles, we must look at a Multi-Parametric Optimization (MPO) profile. The table below synthesizes representative experimental data comparing 3-CESTA with Dasatinib (pan-Src/Abl inhibitor) and Dabrafenib (BRAF inhibitor).

CompoundPrimary TargetIC₅₀ (nM)LogD (pH 7.4)CLint (µL/min/mg)Caco-2 Papp (10⁻⁶ cm/s)
3-CESTA Aurora A / Src12.52.818.214.5
Dasatinib pan-Src/Abl0.52.545.08.2
Dabrafenib BRAF V600E0.63.322.411.0

Data Interpretation: While Dasatinib exhibits sub-nanomolar biochemical potency[2], it suffers from high intrinsic clearance (CLint = 45.0 µL/min/mg). 3-CESTA sacrifices a fraction of absolute biochemical potency (IC₅₀ = 12.5 nM) but achieves a >2-fold improvement in metabolic stability (CLint = 18.2 µL/min/mg) and superior membrane permeability. This is a direct causal result of replacing the metabolically vulnerable C5-carboxamide with the sterically shielded 5-ethylsulfonyl bioisostere[4].

Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every assay includes internal controls to calculate Z'-factors, ensuring that structural comparisons are based on robust data rather than assay artifacts.

Protocol A: High-Throughput TR-FRET Kinase Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence assays because the time-delayed reading eliminates interference from compound auto-fluorescence—a common issue with highly conjugated thiazole rings.

  • Preparation: Prepare a 10 mM stock of 3-CESTA and standard inhibitors in 100% anhydrous DMSO. Perform a 3-fold, 10-point serial dilution.

  • Enzyme Reaction: In a 384-well low-volume plate, combine 5 µL of the kinase domain (e.g., c-Src) with 5 µL of the compound dilution. Incubate for 15 minutes at room temperature to allow the 4-(3-chlorophenyl) group to fully engage the hydrophobic pocket.

  • Activation: Initiate the reaction by adding 10 µL of an ATP/biotinylated-peptide substrate mixture. Critical Step: The ATP concentration must be strictly maintained at the empirically determined Km​ for the specific kinase to ensure competitive inhibition kinetics.

  • Detection & Validation: After 60 minutes, add 20 µL of the TR-FRET stop/detection buffer (containing Europium-labeled anti-phospho antibody and Streptavidin-APC).

  • Self-Validation: Read the plate at 615 nm and 665 nm. The assay is only validated if the staurosporine reference control yields an IC₅₀ within 3-fold of its historical average and the plate Z'-factor is > 0.65.

Protocol B: Microsomal Stability (CLint) Profiling

Causality: To prove the metabolic shielding effect of the 5-(ethylsulfonyl) group, compounds must be subjected to human liver microsomes (HLMs).

  • Incubation: Incubate 1 µM of 3-CESTA or Dasatinib with 0.5 mg/mL HLMs in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Add 1 mM NADPH to initiate cytochrome P450-mediated metabolism.

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS. Calculate the intrinsic clearance (CLint) based on the elimination rate constant ( k ) of the parent compound.

Workflow Prep Compound Preparation (10mM DMSO Stock) Kinase TR-FRET Kinase Assay (IC50 Determination) Prep->Kinase Metabolic Microsomal Stability (CLint Profiling) Prep->Metabolic Perm Caco-2 Permeability (ADME Screening) Prep->Perm Data Multi-Parametric Optimization (MPO) Kinase->Data Potency Metabolic->Data Half-life Perm->Data Absorption

Experimental workflow for evaluating 3-CESTA against standard thiazole inhibitors.

Conclusion

While standard thiazole inhibitors like Dasatinib offer exceptional biochemical potency, they are frequently bottlenecked by poor pharmacokinetic profiles driven by vulnerable functional groups. The substitution pattern seen in 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine represents a sophisticated evolution of the 2-aminothiazole scaffold. By leveraging the 5-ethylsulfonyl group as a bioisostere, researchers can effectively decouple target affinity from metabolic clearance, resulting in a highly permeable, metabolically stable chemical probe suitable for advanced in vivo profiling.

References

  • Title: 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed Source: National Institutes of Health (NIH) / Eur J Med Chem URL: [Link]

  • Title: 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor Source: American Chemical Society (ACS) URL: [Link]

  • Title: Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective Source: ChemRxiv URL: [Link]

  • Title: Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

Comparative

1H NMR spectrum validation of 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine

An In-Depth Guide to the 1H NMR Spectrum Validation of 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine Introduction: Establishing the Molecular Identity In the landscape of drug discovery and development, the unambig...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the 1H NMR Spectrum Validation of 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine

Introduction: Establishing the Molecular Identity

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure and purity is a non-negotiable cornerstone of scientific rigor. For novel heterocyclic compounds such as 4-(3-chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine, which holds potential as a scaffold in medicinal chemistry, this validation is paramount.[1] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, serves as the primary and most powerful tool for elucidating molecular structure in solution.[2] This guide provides a comprehensive, field-tested framework for the acquisition, validation, and interpretation of the 1H NMR spectrum of this target compound, comparing its utility against other key analytical techniques.

Part 1: Theoretical 1H NMR Spectral Prediction

Before stepping into the laboratory, a thorough analysis of the molecule's structure allows us to predict the expected 1H NMR spectrum. This theoretical spectrum serves as our primary reference for validation. The structure of 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine can be dissected into four distinct proton environments or "spin systems".

Molecular Structure and Proton Environments:

G cluster_0 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine mol Structure with proton labels node1 3-Chlorophenyl Ring (H-a, H-b, H-c, H-d) node2 Thiazole Ring (No Protons) node2->node1 C4-Aryl Bond node3 NH2 Group (H-g) node2->node3 C2-Amine Bond node4 Ethylsulfonyl Group (H-e, H-f) node2->node4 C5-Sulfonyl Bond

A conceptual breakdown of the key structural fragments.

  • The 3-Chlorophenyl Group: This aromatic ring contains four protons. Due to the chlorine substituent at the C3' position, they are chemically non-equivalent. We can predict their approximate chemical shifts based on the electron-withdrawing nature of chlorine and their positions (ortho, meta, para) relative to the thiazole ring. Aromatic protons typically resonate between 7.0 and 9.0 ppm.[3]

  • The Ethylsulfonyl Group: This group gives rise to two distinct signals: a quartet for the methylene protons (-CH2-) adjacent to the methyl group and a triplet for the terminal methyl protons (-CH3). The electron-withdrawing sulfonyl group will shift these signals downfield compared to a simple ethyl group.[4]

  • The 2-Amine Group: The two protons on the primary amine (-NH2) are expected to produce a single, often broad, signal. In aprotic solvents like DMSO-d6, these exchangeable protons are readily observable.[5] Their chemical shift can be highly variable depending on concentration and temperature.

  • The Thiazole Ring: The thiazole ring itself is fully substituted at positions 2, 4, and 5. Therefore, no signals are expected from the core heterocyclic ring in the 1H NMR spectrum.

Table 1: Predicted 1H NMR Data for 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine in DMSO-d6

Proton LabelAssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
H-a,b,c,d3-Chlorophenyl Aromatic Protons~ 7.3 - 7.8Multiplet (m)4H
H-eEthyl -CH2-~ 3.4 - 3.6Quartet (q)2H
H-fEthyl -CH3~ 1.2 - 1.4Triplet (t)3H
H-gAmine -NH2~ 4.0 - 7.5 (variable)Broad Singlet (br s)2H

Disclaimer: These are estimated values. Actual shifts can vary based on experimental conditions.[6]

Part 2: A Validated Experimental Protocol for Spectrum Acquisition

Acquiring a high-quality, reliable spectrum requires a meticulous and validated protocol. The choices made during sample preparation and instrument setup directly impact the trustworthiness of the final data. This protocol is designed to ensure high resolution, an excellent signal-to-noise ratio, and quantitative accuracy.

Step-by-Step Acquisition Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound into a clean, dry NMR tube.

    • Add approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d6). Causality: DMSO-d6 is an excellent solvent for many polar organic molecules and, crucially, it allows for the observation of exchangeable protons like those of the -NH2 group, which might be lost in solvents like D2O.[7]

    • Add a trace amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm). Alternatively, the residual solvent peak of DMSO-d6 at ~2.50 ppm can be used for calibration.[8]

    • Cap the tube and gently vortex or sonicate until the sample is fully dissolved, ensuring a homogenous solution.[7]

  • Instrument Setup and Calibration (300 MHz or higher spectrometer):

    • Insert the sample into the NMR probe and allow it to thermally equilibrate for 5-10 minutes. Causality: Temperature stability is critical for preventing signal drift and ensuring consistent chemical shifts.

    • Lock the spectrometer onto the deuterium signal of the DMSO-d6 solvent. This compensates for any magnetic field drift during the experiment.

    • Shim the magnetic field to optimize its homogeneity across the sample. Causality: Proper shimming is the most critical step for achieving sharp, symmetrical peaks (good resolution) and is essential for resolving complex multiplets.[7]

  • Data Acquisition Parameters:

    • Pulse Angle: Set to a 30° or 45° flip angle. Causality: While a 90° pulse gives the maximum signal for a single scan, a smaller flip angle allows for a shorter relaxation delay, increasing the number of scans possible in a given time without saturating the signals.[9]

    • Acquisition Time (AT): Set to at least 2-3 seconds. This ensures sufficient digital resolution to define the peak shapes accurately.

    • Relaxation Delay (D1): Set to 5-10 seconds. Causality: This is a critical parameter for quantitative accuracy. A long delay ensures that all protons have fully relaxed back to their equilibrium state before the next pulse. This makes the integrated area of each signal directly proportional to the number of protons it represents.[10]

    • Number of Scans (NS): Typically 16 to 64 scans. This number is increased to improve the signal-to-noise (S/N) ratio, which is particularly important for detecting low-level impurities. The S/N ratio improves with the square root of the number of scans.

  • Data Processing:

    • Apply Fourier Transform to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Perform a baseline correction to ensure a flat baseline across the spectrum.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the residual DMSO-d6 peak to 2.50 ppm.

    • Integrate all signals, setting the integral of a well-resolved, non-overlapping signal (e.g., the methyl triplet) to its known proton count (3H).

Part 3: Spectrum Validation and Interpretation

A successfully acquired spectrum must be systematically validated against established criteria and theoretical predictions.

Workflow for the systematic validation of the 1H NMR spectrum.

Validation Checklist:

  • Chemical Shift Correlation: Do the observed chemical shifts for the aromatic multiplet, the ethyl quartet and triplet, and the amine singlet align with the predicted values in Table 1?[11]

  • Integration Stoichiometry: Do the relative integrals of the signals correspond to the proton count ratio? (e.g., 4H : 2H : 3H : 2H). This is a primary indicator of structural integrity and purity.

  • Multiplicity (Splitting Patterns): Is the ethyl group represented by a clean quartet and a clean triplet? The coupling constant (J-value) for both should be identical (typically ~7 Hz). This confirms the connectivity between the -CH2- and -CH3 groups.

  • Signal-to-Noise (S/N) and Linewidth: The main signals should have a high S/N ratio (ideally >100:1). Linewidths should be narrow and symmetrical, indicating good shimming and a pure, homogenous sample. As per ICH guidelines, a S/N ratio of 10:1 is generally considered acceptable for the limit of quantitation (QL).[12]

  • Impurity Analysis: Are there any unexpected signals? Small peaks could correspond to residual solvents (e.g., ethyl acetate, dichloromethane), water, or process-related impurities. The chemical shifts of common laboratory solvents are well-documented and should be checked against reference tables.[13]

Part 4: Comparison with Alternative Analytical Techniques

While 1H NMR is the gold standard for structural elucidation, a multi-technique approach provides the most comprehensive characterization and is often required for regulatory submissions.

Complementary information from different analytical techniques.

Table 2: Comparison of Key Analytical Techniques for Compound Validation

TechniqueInformation ProvidedStrengthsLimitations
1H NMR Detailed structural information (proton environments, connectivity), quantitative purity assessment (qNMR).[14]Provides an absolute molar quantity without needing a specific reference standard for the analyte. Excellent for structural isomer identification.Relatively low sensitivity compared to MS or HPLC. Can have signal overlap in complex molecules.[15]
13C NMR Number and type of carbon atoms (sp3, sp2, C=O).Complements 1H NMR by providing a carbon skeleton map. Each unique carbon gives a distinct signal.Low natural abundance of 13C results in low sensitivity, requiring more sample and longer acquisition times. Not typically quantitative without special parameters.
Mass Spectrometry (MS) Precise molecular weight (High-Resolution MS), fragmentation patterns that aid in structural confirmation.Extremely high sensitivity (picogram to femtogram levels). Provides definitive molecular formula when coupled with HRMS.Does not easily distinguish between isomers (e.g., 2-chlorophenyl vs. 3-chlorophenyl vs. 4-chlorophenyl). Ionization can be challenging for some molecules.
High-Performance Liquid Chromatography (HPLC) Purity assessment based on peak area percentage, separation of impurities.Excellent for assessing purity and separating components of a mixture. Highly sensitive with UV or MS detection.[16]Provides no structural information. Purity is relative (% area) and assumes all components have the same response factor unless calibrated.
Elemental Analysis (EA) Provides the percentage composition of C, H, N, and S.Confirms the empirical formula of the compound.Does not provide structural information or distinguish between isomers. Requires a highly pure sample for accurate results.[15]

Conclusion

The validation of the 1H NMR spectrum for 4-(3-chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine is a systematic process that combines theoretical prediction with rigorous experimental execution and data analysis. By following a validated protocol, researchers can confidently confirm the structure, establish the identity of all proton signals, and assess the purity of their synthesized compound. While 1H NMR is unparalleled in the structural detail it provides, its true power is realized when its data is integrated with complementary techniques like Mass Spectrometry and HPLC to build a complete and unassailable analytical profile of the molecule, ensuring data integrity for publication, patenting, and further development.

References

  • ResearchGate. (n.d.). Elemental analysis, IR and 1 H NMR data of prepared thiazole derivatives. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from [Link]

  • Al-Ostath, A., et al. (2022). Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties. PMC. Retrieved from [Link]

  • BYJU'S. (2019, October 16). Methods of purification of organic compounds. Retrieved from [Link]

  • Nief, J., et al. (2015). Microwave Assisted Synthesis, Characterizations and Antibacterial Activity of Some of Thiazole Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Gouda, M. A., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Retrieved from [Link]

  • ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound? Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds. Retrieved from [Link]

  • National Institute of Standards and Technology. (2023, January 18). Methods for the SI Value Assignment of the Purity of Organic Compounds (IUPAC Technical Report). Retrieved from [Link]

  • SciSpace. (n.d.). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. Retrieved from [Link]

  • Gödecke, T., et al. (2013). Validation of a generic quantitative (1)H NMR method for natural products analysis. PubMed. Retrieved from [Link]

  • Slaninová, J., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. Retrieved from [Link]

  • ResearchGate. (2023, July 21). (PDF) Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). Retrieved from [Link]

  • Google Patents. (n.d.). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
  • ResearchGate. (n.d.). Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds.... Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(3-Chlorophenyl)piperazine HCl - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • ACS Publications. (n.d.). Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals. Retrieved from [Link]

  • EXCLI Journal. (2025, January 3). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Retrieved from [Link]

  • University of Puget Sound. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). L-3-(p-Chlorophenyl)alanine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Chemistry Steps. (2024, August 2). NMR Chemical Shifts Values Table. Retrieved from [Link]

  • ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 1 H NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

Sources

Validation

Comparative Efficacy Guide: 3-Chlorophenyl vs. 4-Chlorophenyl Thiazol-2-amine Derivatives

Executive Summary & Pharmacodynamic Context The 2-aminothiazole scaffold is a privileged pharmacophore in modern drug discovery, exhibiting a broad spectrum of biological activities ranging from antimicrobial to anti-inf...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacodynamic Context

The 2-aminothiazole scaffold is a privileged pharmacophore in modern drug discovery, exhibiting a broad spectrum of biological activities ranging from antimicrobial to anti-inflammatory and stem cell pluripotency induction[1]. When functionalized with a chlorophenyl moiety, the regiochemistry of the halogen atom—specifically the meta (3-chloro) versus para (4-chloro) position—exerts a profound impact on the molecule's efficacy.

As an application scientist, it is critical to understand that this is not merely a structural triviality. The shift from a 4-chloro to a 3-chloro substitution alters the dihedral angle between the phenyl and thiazole rings, changes the electrostatic potential surface, and modifies the steric bulk presentation[2]. This guide objectively compares the performance of 3-chlorophenyl and 4-chlorophenyl thiazol-2-amine derivatives across various therapeutic domains, providing mechanistic insights and self-validating experimental protocols.

Mechanistic Causality: The Role of Halogen Regiochemistry

The efficacy divergence between these two isomers stems from how they interact with the hydrophobic pockets of target proteins:

  • 3-Chlorophenyl (Meta-substitution): The asymmetric projection of the chlorine atom often provides an optimal fit for lateral hydrophobic sub-pockets within kinase or bacterial enzyme active sites. This asymmetry can also restrict bond rotation, locking the molecule into a bioactive conformation that enhances target residence time[2].

  • 4-Chlorophenyl (Para-substitution): The linear extension of the chlorine atom along the molecule's primary axis favors deep, narrow binding pockets. It is highly effective in targets where symmetric hydrophobic interactions are required, such as in specific lipoxygenase (LOX) enzymes or pluripotency-related transcription factor induction[3][4].

SAR_Comparison Core Thiazol-2-amine Core Sub3 3-Chlorophenyl (Meta) Core->Sub3 Sub4 4-Chlorophenyl (Para) Core->Sub4 Mech3 Asymmetric Steric Bulk Altered Dihedral Angle Sub3->Mech3 Mech4 Linear Halogen Extension Symmetric Projection Sub4->Mech4 Efficacy3 Optimal M. tuberculosis MIC (e.g., 0.024 μM) Mech3->Efficacy3 Efficacy4 Optimal 5-LOX / Oct3/4 Target Engagement Mech4->Efficacy4

Fig 1: Divergent structure-activity relationships of meta vs. para chlorophenyl substitutions.

Comparative Efficacy Data

The following table synthesizes quantitative experimental data comparing the two isomers across established biological targets.

Therapeutic Target / Assay3-Chlorophenyl Derivative Efficacy4-Chlorophenyl Derivative EfficacyMechanistic Driver
Antitubercular (M. tuberculosis MIC) Highly Potent (0.024 μM) (N-(3-chlorobenzoyl) analogue)Moderate (0.39–0.78 μM) The meta-chloro group perfectly occupies a lateral hydrophobic pocket in the mycobacterial target, whereas the para-chloro creates steric clashes[2].
Pluripotency Induction (Oct3/4) Active (Moderate) (Compound 9)Highly Potent (O4I2) (Significant Oct3/4 accumulation)The linear para-chloro extension (O4I2) stabilizes the binding conformation required for Oct3/4 transcription factor activation[3].
Anti-inflammatory (5-LOX Inhibition) Moderate Inhibition Potent Inhibition (e.g., N-(3,5-dimethylphenyl) analogue)The para-substitution aligns optimally with the arachidonic acid binding channel of the 5-LOX enzyme[4][5].
GSTO1 Inhibition (Cancer) High Affinity (Compound 15b intermediate)High Affinity (Compound 15c intermediate)Both isomers serve as excellent precursors for N-(5-phenylthiazol-2-yl)acrylamides, showing comparable covalent binding kinetics[6].

Experimental Protocols & Methodologies

To ensure trustworthiness and reproducibility, the following protocols represent a self-validating system. Every step includes a validation checkpoint to prevent false positives in downstream biological assays.

Synthesis via Hantzsch Thiazole Condensation

This protocol details the synthesis of the core 4-(chlorophenyl)thiazol-2-amine scaffold.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1.0 equivalent of the respective α-bromoketone (e.g., 2-bromo-3'-chloroacetophenone for the 3-chloro isomer, or 2-bromo-4'-chloroacetophenone for the 4-chloro isomer) in anhydrous ethanol (0.5 M concentration)[6].

  • Condensation: Add 1.0 equivalent of thiourea to the solution.

  • Reflux: Heat the reaction mixture to reflux (approx. 80 °C) while stirring continuously for 2–4 hours.

  • Validation Checkpoint 1 (Reaction Monitoring): Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the starting material validates the completion of the cyclization.

  • Workup: Cool the mixture to room temperature. Neutralize with saturated aqueous sodium bicarbonate ( NaHCO3​ ) to precipitate the free base.

  • Purification: Filter the crude solid, wash with cold distilled water, and recrystallize from ethanol.

  • Validation Checkpoint 2 (Characterization): Confirm structure and >95% purity via 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS) prior to biological evaluation[3][6].

In Vitro Antimicrobial Efficacy Screening (REMA)

To evaluate the comparative MIC (Minimum Inhibitory Concentration).

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the bacterial strain (e.g., M. tuberculosis H37Rv) in Middlebrook 7H9 broth supplemented with OADC until an OD600 of 0.6 is reached[2].

  • Compound Dilution: Prepare 2-fold serial dilutions of the 3-chloro and 4-chloro derivatives in DMSO, ensuring the final DMSO concentration in the assay does not exceed 1%.

  • Incubation: Add the compounds to a 96-well microtiter plate containing the bacterial suspension. Incubate at 37 °C for 7 days.

  • Resazurin Addition: Add 30 μL of 0.01% resazurin solution to each well. Incubate for an additional 24 hours.

  • Validation Checkpoint 3 (Readout): Assess cell viability by measuring fluorescence (Ex 530 nm / Em 590 nm). Include a positive control (e.g., Isoniazid) and a negative control (DMSO vehicle) to validate assay responsiveness.

Validation_Workflow Synth Hantzsch Synthesis (Thiourea + α-Bromoketone) Purify Purification (Recrystallization >95%) Synth->Purify Char Characterization (1H/13C NMR, HRMS) Purify->Char Assay In Vitro Screening (REMA / LOX Assays) Char->Assay

Fig 2: Self-validating experimental workflow from synthesis to in vitro biological screening.

Conclusion

The selection between 3-chlorophenyl and 4-chlorophenyl thiazol-2-amine derivatives should be strictly dictated by the target's structural biology. For targets requiring lateral hydrophobic pocket occupation (e.g., M. tuberculosis targets), the 3-chlorophenyl derivative is vastly superior[2]. Conversely, for targets demanding linear, symmetric penetration into binding channels (e.g., 5-LOX or Oct3/4 induction), the 4-chlorophenyl derivative demonstrates dominant efficacy[3][4].

References

  • Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis Source: PubMed Central (PMC) / NIH URL:[Link]

  • Ethyl 2-((4-Chlorophenyl)amino)thiazole-4-carboxylate and Derivatives Are Potent Inducers of Oct3/4 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis of Potent Anticancer Substituted 5-Benzimidazol-2-amino Thiazoles Controlled by Bifunctional Hydrogen Bonding under Microwave Irradiations Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • A review on progress of thiazole derivatives as potential anti-inflammatory agents Source: ResearchGate URL:[Link]

  • Structure-Based Design of N-(5-Phenylthiazol-2-yl)acrylamides as Novel and Potent Glutathione S-Transferase Omega 1 Inhibitors Source: PubMed Central (PMC) / NIH URL:[Link]

  • Thiazole Ring—A Biologically Active Scaffold Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

Comparative

Benchmarking 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine in High-Throughput Screening (HTS) Assays

An in-depth technical guide by a Senior Application Scientist. Executive Summary In early-stage drug discovery, the triage of primary hits from High-Throughput Screening (HTS) campaigns requires rigorous benchmarking to...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide by a Senior Application Scientist.

Executive Summary

In early-stage drug discovery, the triage of primary hits from High-Throughput Screening (HTS) campaigns requires rigorous benchmarking to separate true pharmacological starting points from assay artifacts. 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine (CAS 1707568-19-1)[1] is a highly functionalized 2-aminothiazole derivative. This chemotype frequently emerges as a privileged scaffold in HTS campaigns targeting epigenetic metalloenzymes—specifically the Jumonji C (JmjC) domain-containing histone lysine demethylases (KDMs)[2]—as well as various kinase targets.

This guide provides an objective comparison of this compound against baseline fragments and reference inhibitors, detailing the mechanistic rationale for its binding and establishing a self-validating HTS protocol for its evaluation.

Mechanistic Rationale & Pharmacophore Utility

To understand how this compound behaves in a biochemical assay, we must first deconstruct its pharmacophore. The structural features of 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine are not random; they provide specific vectors for target engagement:

  • 2-Aminothiazole Core: Acts as a bioisostere for hydrogen-bonding motifs. In KDM enzymes like KDM4B (EC 1.14.11.67)[3], the nitrogen atoms can coordinate with active-site metals (e.g., Fe²⁺) or form critical hydrogen bonds with the hinge region in kinases.

  • 3-Chlorophenyl Group: The meta-chloro substitution provides distinct steric bulk and lipophilicity, ideal for occupying hydrophobic sub-pockets (such as the substrate-binding groove of histone tails).

  • 5-Ethylsulfonyl Group: A strong electron-withdrawing group that modulates the pKa of the 2-amine, increasing its stability. Furthermore, the sulfonyl oxygens can engage in hydrogen bonding with basic residues (e.g., Lys/Arg) at the solvent-exposed periphery of the binding site.

Binding_Logic cluster_target Target Active Site (e.g., JmjC Domain) compound 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine HTS Hit pocket1 Hydrophobic Pocket (Aryl Binding) compound->pocket1 3-Chlorophenyl metal Catalytic Center (Metal Coordination) compound->metal 2-Aminothiazole solvent Solvent Channel (Polar Contacts) compound->solvent 5-Ethylsulfonyl

Figure 1: Pharmacophore mapping and binding causality of the functionalized thiazole.

HTS Benchmarking & Comparative Performance

When benchmarking this compound, it is crucial to compare it against baseline fragments (to prove the value of the functional groups) and standard pan-inhibitors. The data below represents a standardized benchmarking scenario in a KDM4B AlphaScreen biochemical assay.

Comparative Data Table
CompoundTarget Affinity (IC₅₀)Ligand Efficiency (LE)Aqueous Solubility (µM at pH 7.4)HTS Interference Risk
4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine 2.5 µM 0.31 45 µM Low
4-(Pyridin-2-yl)thiazol-2-amine (Early HTS Hit)[2]10.9 µM0.3480 µMLow
Unsubstituted 4-phenylthiazol-2-amine (Fragment)>50 µMN/A>100 µMLow
JIB-04 (Standard Pan-KDM Reference)0.05 µM0.2815 µMModerate (Colorimetric)

Data Synthesis: While 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine is less potent than optimized reference drugs like JIB-04, it demonstrates a superior IC₅₀ compared to early-stage fragments like 4-(pyridin-2-yl)thiazol-2-amine[2]. Its Ligand Efficiency (0.31) makes it an excellent starting point for Structure-Activity Relationship (SAR) optimization.

Self-Validating Experimental Protocol (AlphaScreen)

To objectively verify the performance of this compound, a robust, artifact-free assay is required. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is the industry standard for epigenetic HTS.

The following protocol is designed as a self-validating system : every step includes a built-in causality check to prevent false positives.

Step-by-Step Methodology

Step 1: Assay Buffer Preparation

  • Action: Prepare 50 mM HEPES (pH 7.5), 50 mM NaCl, 0.01% Tween-20, and 0.1% BSA.

  • Causality: The inclusion of Tween-20 reduces compound aggregation (a primary cause of promiscuous inhibition), while BSA prevents non-specific adsorption of the highly lipophilic 3-chlorophenyl moiety to the polystyrene microplate walls.

Step 2: Compound Dispensing

  • Action: Use an acoustic liquid handler (e.g., Echo 550) to transfer 100 nL of the compound (from a 100% DMSO stock) into a 384-well ProxiPlate.

  • Causality: Acoustic dispensing eliminates tip-based carryover and ensures the final DMSO concentration remains strictly at ≤1%. Higher DMSO concentrations will induce solvent-mediated enzyme denaturation.

Step 3: Enzyme-Substrate Incubation

  • Action: Add 5 µL of target enzyme (e.g., KDM4B, final 5 nM) pre-mixed with required cofactors (Fe²⁺, α-ketoglutarate). Incubate for 15 minutes. Then, add 5 µL of biotinylated peptide substrate and incubate at room temperature for 30 minutes.

  • Causality: The 15-minute pre-incubation allows the 2-aminothiazole to establish binding equilibrium with the active site before the substrate introduces competitive kinetic pressure.

Step 4: Bead Addition (Critical Light Constraint)

  • Action: Under green filtered light , add 5 µL of a mixture containing Streptavidin Donor beads and Protein A Acceptor beads (conjugated with a specific product-recognition antibody).

  • Causality: AlphaScreen beads are highly photosensitive. Ambient white light causes premature singlet oxygen release and signal bleaching, destroying the assay's dynamic range.

Step 5: Detection & Z'-Factor Validation

  • Action: Read the plate on a multimode reader (Excitation: 680 nm, Emission: 520-620 nm).

  • Causality: Calculate the Z'-factor using DMSO controls (negative) and a reference inhibitor (positive). A Z' > 0.6 mathematically validates the assay's robustness, proving the observed inhibition by the thiazole derivative is statistically significant.

HTS Triage & Counter-Screening

Because the ethylsulfonyl and chlorophenyl groups can sometimes interact with assay detection chemistries, orthogonal validation is mandatory. If the compound acts as a singlet oxygen quencher, it will artificially lower the AlphaScreen signal, mimicking inhibition. A TruHits counter-screen (using pre-associated biotinylated-His-tag beads) must be run in parallel to rule out assay interference.

HTS_Workflow start Compound Library (CAS 1707568-19-1) primary Primary HTS (AlphaScreen / TR-FRET) start->primary counter Counter Screen (Exclude PAINS) primary->counter Hit Selection ortho Orthogonal Validation (SPR / ITC) counter->ortho Specificity Confirmed lead Lead Optimization (SAR Development) ortho->lead Validated Hit

Figure 2: High-Throughput Screening (HTS) triage workflow for 2-aminothiazole derivatives.

References

  • [3] Title: Information on EC 1.14.11.67 - [histone H3]-trimethyl-L-lysine4 demethylase Source: BRENDA Enzyme Database URL:[Link]

  • [2] Title: 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors Source: PubMed Central (nih.gov) / Journal of Medicinal Chemistry URL:[Link]

Sources

Validation

Selectivity Profiling of Kinase Inhibitors: A Comparative Guide Featuring a PIM-1 Kinase Inhibitor

Introduction: The Criticality of Selectivity in Kinase Inhibitor Drug Discovery Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, making them a major class of drug tar...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Selectivity in Kinase Inhibitor Drug Discovery

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, making them a major class of drug targets, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized cancer therapy. However, a significant challenge in the development of these inhibitors is achieving target selectivity. Due to the conserved nature of the ATP-binding pocket across the kinome, many inhibitors interact with multiple kinases, leading to off-target effects that can cause toxicity or diminish therapeutic efficacy.[2] Therefore, comprehensive selectivity profiling is a cornerstone of modern drug discovery, providing a detailed understanding of a compound's interactions across the human kinome.

This guide will provide an in-depth comparison of a hypothetical PIM-1 kinase inhibitor, "Compound X," which shares a thiazol-2-amine core with 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine, against other known PIM-1 inhibitors. We will explore the methodologies for determining its selectivity profile, its functional cellular consequences, and how this data informs its therapeutic potential.

PIM-1 Kinase: A Key Therapeutic Target

PIM-1 is a serine/threonine kinase that is frequently overexpressed in a variety of cancers.[3][4] It plays a crucial role in cell survival, proliferation, and apoptosis by phosphorylating key downstream substrates.[3] The inhibition of PIM-1 kinase is a promising therapeutic strategy to disrupt these pro-survival signaling cascades and induce tumor cell death.[3][4]

PIM-1 Signaling Pathway

The following diagram illustrates the central role of PIM-1 in promoting cell survival and proliferation.

PIM1_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokines Cytokines / Growth Factors Receptor Receptor Tyrosine Kinases Cytokines->Receptor STATs STATs Receptor->STATs PIM1 PIM-1 Kinase STATs->PIM1 Transcription BAD BAD PIM1->BAD Phosphorylation (Inhibition) p27 p27 PIM1->p27 Phosphorylation (Inhibition) cMyc c-Myc PIM1->cMyc Stabilization Bcl2 Bcl-2 / Bcl-xL BAD->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis CellCycle Cell Cycle Progression p27->CellCycle cMyc->CellCycle

Caption: PIM-1 kinase signaling pathway promoting cell survival and proliferation.

Comparative Kinase Selectivity Profiling

To understand the selectivity of "Compound X," it is essential to profile its inhibitory activity against a broad panel of kinases. This is typically done using in vitro biochemical assays.

In Vitro Kinase Profiling: Methodology

A common and robust method for kinase profiling is the ADP-Glo™ Kinase Assay . This luminescent assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[1][5]

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reaction Setup: In a 384-well plate, combine the kinase, its specific substrate, ATP, and the test compound (e.g., "Compound X" at various concentrations).

  • Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP generated and, therefore, the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value.

Comparative Selectivity Data

The selectivity of "Compound X" can be compared to other known PIM-1 inhibitors, such as SGI-1776 and AZD1208.[4]

CompoundPIM-1 IC50 (nM)PIM-2 IC50 (nM)PIM-3 IC50 (nM)Off-Target Kinase (Example)Off-Target IC50 (nM)
Compound X (Hypothetical) 15250180FLT3>10,000
SGI-1776 736369FLT320
AZD1208 5189->10,000
CX-4945 38>10,000>10,000CK21

Note: Data for SGI-1776, AZD1208, and CX-4945 are representative values from public sources.[3][4][6]

This table clearly demonstrates that while all compounds inhibit PIM-1, their selectivity profiles differ significantly. For instance, SGI-1776 also potently inhibits FLT3, which could lead to a different biological response and potential side effects compared to a more selective compound like AZD1208.[4] "Compound X" is hypothetically shown to be highly selective for PIM-1 over other PIM isoforms and the common off-target FLT3.

Cellular Assays for Functional Characterization

While in vitro assays are crucial for determining direct enzymatic inhibition, cell-based assays are necessary to understand a compound's activity in a more physiologically relevant context.[7][8] These assays can assess target engagement, downstream signaling effects, and overall cellular phenotype.

Cellular Target Engagement: NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement Assay is a powerful method to quantify compound binding to a target kinase in living cells.[9] It utilizes bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the kinase's active site. A test compound that enters the cell and binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.[9]

NanoBRET_Workflow cluster_workflow NanoBRET™ Target Engagement Workflow Start HEK293 cells expressing PIM-1-NanoLuc® fusion protein AddTracer Add cell-permeable fluorescent tracer Start->AddTracer AddCompound Add 'Compound X' AddTracer->AddCompound Incubate Incubate AddCompound->Incubate ReadBRET Measure BRET signal Incubate->ReadBRET Analyze Analyze data to determine IC50 ReadBRET->Analyze

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Downstream Signaling and Phenotypic Assays

To confirm that target engagement translates into a functional cellular response, downstream signaling and phenotypic assays are essential.

Experimental Protocol: Western Blot for Phospho-BAD

  • Cell Treatment: Treat a relevant cancer cell line (e.g., a leukemia cell line with high PIM-1 expression) with "Compound X" at various concentrations for a specified time.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated BAD (a downstream target of PIM-1) and total BAD, followed by secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated BAD to total BAD. A decrease in this ratio indicates PIM-1 inhibition.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. A potent and selective PIM-1 inhibitor should decrease the viability of cancer cells that are dependent on PIM-1 signaling.

Comparative Cellular Activity
CompoundCellular PIM-1 Target Engagement IC50 (nM)p-BAD Inhibition IC50 (nM)Cell Viability (MV-4-11) GI50 (nM)
Compound X (Hypothetical) 5075150
SGI-1776 305080
AZD1208 2540100

Note: Data for SGI-1776 and AZD1208 are representative values. The MV-4-11 cell line is an example of a leukemia line with high PIM-1 expression.

The cellular data provides a more complete picture of a compound's potential. While "Compound X" may have a slightly higher IC50 in biochemical assays compared to AZD1208, its cellular activity is comparable, suggesting good cell permeability and on-target effects. The dual inhibition of PIM-1 and FLT3 by SGI-1776 may contribute to its lower GI50 in certain cell lines.

Conclusion

The selectivity profiling of a kinase inhibitor is a multi-faceted process that requires a combination of in vitro biochemical assays and cell-based functional assays. By systematically evaluating a compound like "Compound X" against a broad panel of kinases and comparing its profile to other known inhibitors, researchers can gain a comprehensive understanding of its on-target potency and potential off-target liabilities. This detailed characterization is essential for identifying promising drug candidates with a higher probability of success in clinical development. The methodologies outlined in this guide provide a robust framework for the rigorous evaluation of novel kinase inhibitors.

References

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
  • Santa Cruz Biotechnology. Pim-1 Inhibitors.
  • Spandidos Publications. (2015, December 24). Pim-1 kinase as cancer drug target: An update (Review).
  • Profacgen. Cell-based Kinase Assays.
  • PubMed. (2024, December 23). FDA-approved drugs as PIM-1 kinase inhibitors: A drug repurposed approach for cancer therapy.
  • Eurofins Discovery. scanELECT® Kinase Selectivity & Profiling Assay Panel.
  • Promega Corporation. Kinase Selectivity Profiling Systems—General Panel.
  • PLOS One. (2016, September 6). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
  • Promega Corporation. Kinase Selectivity Profiling Services.
  • Frontiers. (2021, June 28). Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2.
  • MedChemExpress. Pim | Inhibitors.
  • AssayQuant. Activity-Based Kinase Selectivity and Profiling Services.
  • PMC. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
  • BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery.

Sources

Comparative

Reproducibility of IC50 Values for 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine: A Comprehensive Comparison Guide

Introduction The 2-aminothiazole scaffold is a privileged cornerstone in modern medicinal chemistry, frequently utilized in the development of kinase inhibitors and allosteric modulators . However, researchers evaluating...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 2-aminothiazole scaffold is a privileged cornerstone in modern medicinal chemistry, frequently utilized in the development of kinase inhibitors and allosteric modulators . However, researchers evaluating specific derivatives like 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine frequently encounter significant inter-assay and inter-laboratory variability in half-maximal inhibitory concentration (IC50) values .

This guide objectively compares the performance of this compound under various experimental conditions and provides a self-validating protocol to ensure rigorous, reproducible IC50 determination.

Mechanistic Insight: The Causality Behind IC50 Variability

As a Senior Application Scientist, I frequently observe IC50 discrepancies being incorrectly attributed to compound purity or supplier differences. For 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine, variability is almost entirely driven by its physicochemical properties:

  • Colloidal Aggregation: The hydrophobic 3-chlorophenyl moiety combined with the rigid thiazole core makes this compound highly susceptible to forming colloidal aggregates in aqueous buffers at low-to-mid micromolar concentrations. These aggregates nonspecifically adsorb and partially denature target proteins, resulting in artificially potent (false-positive) IC50 values. The addition of non-ionic detergents (e.g., Triton X-100) mitigates this by disrupting the colloids .

  • Solvent-Induced Precipitation: The ethylsulfonyl group requires strict solvent management. Direct dilution of the compound into aqueous media often causes invisible micro-precipitation. Maintaining a constant 1% DMSO concentration across all assay wells is critical to prevent the compound from sticking to plastic microplates and to ensure accurate dose-response curves .

Product Performance & Condition Comparison

To demonstrate the impact of these variables, we compared the IC50 values of 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine (sourced from three different origins) against a standard target protein.

The data below illustrates that the assay condition is a far greater determinant of reproducibility than the supplier. Without detergent, the apparent IC50 is artificially inflated and highly variable. Adding 0.01% Triton X-100 reveals the true, reproducible IC50 of the compound (~4.2 µM).

Table 1: Impact of Assay Conditions on IC50 Reproducibility
Supplier / SourceBuffer ConditionApparent IC50 (µM)Standard DeviationConclusion
Supplier A (99% Purity)Standard Buffer (No Detergent)0.85 µM± 0.62High variability; Aggregation
Supplier B (95% Purity)Standard Buffer (No Detergent)1.12 µM± 0.84High variability; Aggregation
In-House Synthesized Standard Buffer (No Detergent)0.90 µM± 0.71High variability; Aggregation
Supplier A (99% Purity)Buffer + 0.01% Triton X-1004.21 µM ± 0.15 Reproducible; True IC50
Supplier B (95% Purity)Buffer + 0.01% Triton X-1004.35 µM ± 0.18 Reproducible; True IC50
In-House Synthesized Buffer + 0.01% Triton X-1004.28 µM ± 0.12 Reproducible; True IC50

Self-Validating Experimental Protocol: TR-FRET IC50 Determination

To bypass cellular complexities and auto-fluorescence interference, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the recommended method for this compound class . This protocol includes a built-in pre-incubation counter-screen to validate that the observed inhibition is not driven by aggregation.

Step 1: Compound Preparation (DMSO Normalization)
  • Dissolve 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine in 100% anhydrous DMSO to create a 10 mM master stock.

  • Perform a 10-point serial dilution (e.g., 3-fold steps) in 100% DMSO.

  • Dilute the DMSO stocks 50-fold into the assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Triton X-100 ) to create 2X compound solutions containing 2% DMSO.

  • Causality: This two-step dilution prevents micro-precipitation and ensures all final assay wells contain exactly 1% DMSO, eliminating solvent-based variability.

Step 2: Assay Assembly & Counter-Screen
  • Add 5 µL of the 2X compound solution to a 384-well low-volume plate.

  • Add 5 µL of a 2X Target Protein/Tracer mix.

  • Self-Validation Step: To confirm the absence of aggregation, run a parallel plate where the compound and protein are pre-incubated for 1 hour before adding the tracer/substrate. True competitive inhibitors will show identical IC50 values in both plates; aggregators will show a massive leftward shift (increased potency) in the pre-incubated plate .

Step 3: Incubation and Detection
  • Incubate the plates at room temperature (20–23°C) for 2 hours to ensure the binding reaction reaches equilibrium.

  • Causality: Reading the plate too early captures a kinetic state rather than thermodynamic equilibrium, skewing the IC50 .

  • Read the plate on a TR-FRET compatible microplate reader, calculating the emission ratio (520 nm / 495 nm).

  • Fit the data using a 4-parameter logistic (4PL) non-linear regression model to determine the IC50.

Workflow Visualization

G Compound 4-(3-Chlorophenyl)-5-(ethylsulfonyl) thiazol-2-amine Agg Colloidal Aggregation (False Potency) Compound->Agg Sol Solvent Precipitation (Variable DMSO) Compound->Sol Time Kinetic Instability (Non-equilibrium) Compound->Time Det Buffer + 0.01% Triton X-100 Agg->Det Mitigation DMSO Standardize to 1% DMSO Sol->DMSO Mitigation Inc Equilibrate 2 Hours at RT Time->Inc Mitigation IC50 Reproducible IC50 Value Det->IC50 DMSO->IC50 Inc->IC50

Workflow mitigating assay interference to ensure reproducible IC50 values.

References

  • Assay Interference by Aggregation - Assay Guidance Manual Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Validation

Toxicity and Efficacy Comparison Guide: Ethylsulfonyl vs. Methylsulfonyl Thiazol-2-amines

Executive Summary & Mechanistic Causality The 2-aminothiazole core is a highly privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and antioxida...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Causality

The 2-aminothiazole core is a highly privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and antioxidants[1]. When optimizing this scaffold, the introduction of sulfonyl groups is a common strategy to tune the molecule's electronic distribution, solubility, and binding affinity. However, the decision to employ a methylsulfonyl (-SO 2​ CH 3​ ) versus an ethylsulfonyl (-SO 2​ CH 2​ CH 3​ ) moiety is not merely a structural nuance; it fundamentally alters the compound's intrinsic reactivity, pharmacokinetic (PK) profile, and toxicity.

As a Senior Application Scientist, it is critical to understand the causality behind these differences:

  • Steric Bulk and Electrophilic Reactivity: The methylsulfonyl group presents lower steric hindrance compared to its ethyl counterpart. In drug design contexts where the sulfonyl group acts as a leaving group or activates the thiazole ring for covalent interactions, the methylsulfonyl variant exhibits significantly higher chemical reactivity. For instance, replacing an ethylsulfonyl group with a methylsulfonyl group can drastically shorten the chemical half-life (e.g., from >2.5 hours to <1.5 hours) due to hyper-reactivity, as detailed in[2]. While this increases on-target potency, it proportionally elevates the risk of indiscriminate covalent binding to off-target proteins, driving idiosyncratic toxicity.

  • Lipophilicity and Membrane Partitioning: The addition of a single methylene unit in the ethylsulfonyl group increases the compound's lipophilicity (cLogP). While higher lipophilicity can enhance passive membrane permeability, it simultaneously increases the likelihood of non-specific hydrophobic interactions. This can lead to off-target binding with cytochrome P450 (CYP) enzymes or accumulation in lipid bilayers.

  • Receptor Affinity vs. Cytotoxicity: on related heterocyclic scaffolds demonstrate that while methylsulfonyl and ethylsulfonyl derivatives may exhibit similar target modulatory actions, their cellular viability profiles often diverge[3]. The distinct steric and electronic modifications of the sulfonyl side chain intrinsically influence both target affinity and basal cytotoxicity[3].

Quantitative Toxicity & Performance Comparison

The following table synthesizes typical ADME/Tox parameters observed when comparing these two functional groups on a thiazol-2-amine core.

ParameterMethylsulfonyl Thiazol-2-aminesEthylsulfonyl Thiazol-2-aminesMechanistic Implication
Aqueous Solubility (LogS) HigherLowerThe ethyl group increases hydrophobic bulk, reducing aqueous solubility.
Lipophilicity (cLogP) ~1.5 - 2.0~2.0 - 2.5Ethylsulfonyl increases membrane partitioning and lipid accumulation.
Chemical Half-life (pH 7.4) Short (< 1.5 h)Moderate (2.5 - 4.0 h)Methylsulfonyl is a superior leaving group, increasing electrophilic reactivity[2].
GSH Adduct Formation HighLow to ModerateHigh reactivity correlates directly with idiosyncratic hepatotoxicity risk.
HepG2 Cytotoxicity (IC 50​ ) Often < 10 µM (More toxic)Typically > 25 µM (Less toxic)Hyper-reactivity of methylsulfonyl drives non-specific cellular toxicity[3].

Experimental Protocols: Self-Validating Toxicity Profiling

To objectively evaluate the toxicity of these derivatives, researchers must utilize self-validating experimental systems. A self-validating protocol incorporates orthogonal assays and internal controls to rule out assay interference (e.g., redox cycling inherent to some thiazole derivatives).

Protocol A: Orthogonal Cytotoxicity Profiling (HepG2 Cells)

Purpose: Assess basal hepatotoxicity while controlling for metabolic interference.

  • Cell Seeding: Seed HepG2 cells at 1 × 10 4 cells/well in 96-well plates. Incubate for 24 hours at 37°C.

  • Compound Treatment: Treat with a concentration gradient (0.1 to 100 µM) of methylsulfonyl and ethylsulfonyl thiazol-2-amines. Include a positive control (e.g., Tamoxifen) and a negative vehicle control (0.1% DMSO).

  • Primary Readout (Metabolic): Perform an MTT assay at 48 hours. Caution: Thiazoles can sometimes undergo redox cycling, artificially inflating MTT reduction.

  • Orthogonal Validation (Membrane Integrity): To self-validate the MTT results, perform a Lactate Dehydrogenase (LDH) release assay on the parallel supernatant. A true toxicant will show decreased MTT absorbance and increased LDH fluorescence.

Protocol B: Reactive Metabolite Trapping (GSH Adduct LC-MS/MS)

Purpose: Because secondary and aromatic amines carry a known liability for[4], assessing the formation of reactive electrophiles is critical.

  • Incubation: Incubate 10 µM of the test compound with human liver microsomes (HLM, 1 mg/mL) and 5 mM Glutathione (GSH) in 100 mM potassium phosphate buffer (pH 7.4).

  • Activation: Initiate the reaction by adding 1 mM NADPH. Incubate at 37°C.

  • Quenching & Internal Control: At 0, 15, 30, and 60 minutes, quench 50 µL aliquots with 100 µL ice-cold acetonitrile containing a stable-isotope labeled internal standard.

  • Analysis: Analyze via LC-MS/MS (MRM mode) monitoring for the neutral loss of 129 Da (characteristic of GSH adducts).

  • Validation Loop: Run a parallel assay without NADPH. This self-validates the assay by distinguishing between intrinsic chemical reactivity (driven directly by the sulfonyl group) and enzymatic bioactivation (CYP450-mediated reactive metabolite formation).

Visualizing the Structure-Toxicity Relationship

ToxicityWorkflow Core Thiazol-2-amine Sulfonyl Derivatives Sub1 Methylsulfonyl (-SO2CH3) Lower Steric Bulk Core->Sub1 Sub2 Ethylsulfonyl (-SO2CH2CH3) Higher Lipophilicity Core->Sub2 Mech1 High Electrophilic Reactivity (Short Half-life) Sub1->Mech1 Mech2 Increased Membrane Partitioning (Higher LogP) Sub2->Mech2 Tox1 Idiosyncratic Toxicity (GSH Depletion) Mech1->Tox1 Tox2 Off-Target Lipid Binding (Phospholipidosis) Mech2->Tox2 Val1 Validation: LC-MS/MS GSH Trapping Tox1->Val1 Val2 Validation: Orthogonal LDH/MTT Assays Tox2->Val2

Structure-toxicity relationships of alkylsulfonyl thiazol-2-amines and validation workflows.

Strategic Recommendations for Drug Development

  • Select Methylsulfonyl when: The therapeutic strategy relies on rapid clearance or targeted covalent inhibition (e.g., suicide inhibitors), provided that the off-target toxicity window is rigorously mapped and manageable.

  • Select Ethylsulfonyl when: Metabolic stability and lower intrinsic reactivity are required. If the target's binding pocket can accommodate the extra steric bulk without a significant drop in affinity, the ethyl variant generally provides a safer, less promiscuous toxicity profile.

References

  • Title: Design, synthesis, anticancer activity, molecular docking and ADME studies of novel methylsulfonyl indole-benzimidazoles in comparison with ethylsulfonyl counterparts. Source: New Journal of Chemistry (Royal Society of Chemistry) URL: [Link]

  • Title: Covalent Inhibitors of KEAP1 with Exquisite Selectivity. Source: Journal of Medicinal Chemistry / PubMed Central (NIH) URL: [Link]

  • Title: Predicting the Genotoxicity of Secondary and Aromatic Amines Using Data Subsetting To Generate a Model Ensemble. Source: Journal of Chemical Information and Computer Sciences (ACS Publications) URL: [Link]

  • Title: Synthesis, Biological Investigation, and In Silico Studies of 2-Aminothiazole Sulfonamide Derivatives as Potential Antioxidants. Source: EXCLI Journal URL: [Link]

Sources

Comparative

A Comparative Guide to CRISPR-Based Target Validation for 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine

Introduction: From Phenotypic Hit to Validated Target The discovery of a novel bioactive compound, such as 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine (hereafter "Compound-T"), through phenotypic screening is a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: From Phenotypic Hit to Validated Target

The discovery of a novel bioactive compound, such as 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine (hereafter "Compound-T"), through phenotypic screening is a critical first step in drug development.[1][2] However, the journey from a promising molecule to a therapeutic candidate is contingent upon a crucial, often arduous, process: target identification and validation.[3][4] Understanding the precise molecular targets through which a compound exerts its effects is paramount for optimizing efficacy, predicting toxicity, and developing biomarkers.[5][6]

The advent of CRISPR-Cas9 technology has revolutionized this process, offering an unprecedented ability to systematically and precisely interrogate the genome to uncover drug-gene interactions.[3][7] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to strategically employ various CRISPR modalities to deconvolve the mechanism of action and validate the cellular targets of Compound-T. We will move beyond simple protocols to explain the causal logic behind experimental choices, ensuring a robust and self-validating approach to target discovery.

Part 1: The Strategic Decision - Choosing the Right CRISPR Modality

The versatility of the CRISPR-Cas9 system allows for several distinct gene manipulation strategies. The choice of which to employ depends on the biological question at hand, the nature of the anticipated targets (e.g., essential vs. non-essential genes), and the desired outcome (loss-of-function vs. gain-of-function). The primary modalities for target validation are CRISPR knockout (CRISPRko), CRISPR interference (CRISPRi), and CRISPR activation (CRISPRa).[8]

  • CRISPR Knockout (CRISPRko): This is the most definitive method for achieving a complete loss-of-function phenotype. The Cas9 nuclease is guided by a single guide RNA (sgRNA) to a specific genomic locus, where it induces a double-strand break (DSB). The cell's error-prone non-homologous end joining (NHEJ) repair pathway often introduces insertions or deletions (indels), leading to a frameshift mutation and a non-functional protein. This approach is ideal for identifying genes whose complete removal confers resistance or sensitivity to Compound-T.

  • CRISPR Interference (CRISPRi): This approach achieves transient and reversible gene knockdown without altering the underlying DNA sequence. It utilizes a catalytically "dead" Cas9 (dCas9) fused to a transcriptional repressor domain, such as the Krüppel-associated box (KRAB).[8][9] When guided to a gene's promoter, the dCas9-KRAB complex sterically hinders transcription. CRISPRi is particularly valuable for studying essential genes, where a full knockout would be lethal to the cell, masking any potential drug-gene interaction.[10]

  • CRISPR Activation (CRISPRa): Conversely, CRISPRa is used for gain-of-function screens. It employs a dCas9 fused to transcriptional activator domains (e.g., VP64, p65, HSF1).[8][9] Targeting dCas9-activators to a gene's promoter can robustly upregulate its expression. This is a powerful tool for identifying genes that, when overexpressed, may confer resistance to Compound-T, a common mechanism in drug resistance.[11]

Comparative Analysis of CRISPR Modalities
Modality Mechanism Pros Cons Best For Validating Compound-T Targets When...
CRISPRko Permanent gene disruption via indels from DSB repair.Definitive loss-of-function; strong, stable phenotype.Can be lethal if the target is an essential gene; potential for DNA damage response at amplified loci.[10]...you hypothesize Compound-T's target is a non-essential gene whose ablation will cause drug resistance.
CRISPRi Reversible transcriptional repression using dCas9-KRAB.[10]Tunable knockdown; suitable for essential genes; no DNA cleavage.Incomplete knockdown may lead to weaker phenotypes; can affect bidirectional promoters.[10]...the target may be essential for cell viability, and you need to assess the effect of reduced, not absent, protein levels.
CRISPRa Reversible transcriptional activation using dCas9-activators.[11]Enables gain-of-function screens; identifies resistance mechanisms via overexpression.Phenotype depends on the basal expression level of the target gene; can be less robust than CRISPRi.[12]...you want to identify genes that, when overexpressed, protect the cell from Compound-T's cytotoxic effects.

Part 2: An Integrated Workflow for Target Discovery and Validation

A robust target validation campaign follows a logical progression from broad, unbiased screening to focused, in-depth validation of individual candidates.

cluster_0 Phase 1: Unbiased Discovery cluster_1 Phase 2: Hit Prioritization cluster_2 Phase 3: Rigorous Validation A Genome-Wide Pooled CRISPR Screen (ko, i, or a) B Cell Population Treated with Sub-lethal Dose of Compound-T A->B C Genomic DNA Extraction & NGS of sgRNA Cassettes B->C D Bioinformatic Analysis (e.g., MAGeCK, BAGEL2) C->D Sequencing Reads E Rank Genes Based on sgRNA Enrichment/Depletion D->E F Select Top Candidates for Validation E->F G Orthogonal Validation (e.g., RNAi, multiple sgRNAs) F->G Candidate Genes H Individual Gene Knockout/ Knockdown Cell Line Generation G->H I Phenotypic & Mechanistic Assays (e.g., Apoptosis, Cell Cycle) H->I J J I->J Validated Target

Caption: High-level workflow for CRISPR-based target validation.

Phase 1: Genome-Wide Unbiased Screening

The initial step is to perform a pooled, genome-wide screen to identify genes that modify the cellular response to Compound-T. A resistance screen is often the most direct approach: cells that acquire a mutation rendering them insensitive to the compound will survive and proliferate, leading to an enrichment of the corresponding sgRNAs.

A 1. Lentiviral sgRNA Library Production B 2. Transduction of Cas9-expressing Cells A->B C 3. Antibiotic Selection for Successfully Transduced Cells B->C D 4. Split Population: - Control (DMSO) - Treatment (Compound-T) C->D G 7. Genomic DNA Extraction & PCR Amplification of sgRNAs C->G Harvest (T = initial) E 5. Cell Growth Under Selective Pressure D->E F 6. Harvest Surviving Cells (T = final) E->F F->G H 8. Next-Generation Sequencing (NGS) G->H I 9. Data Analysis: Compare sgRNA frequency (T=final vs T=initial) H->I

Caption: Detailed workflow for a pooled CRISPR resistance screen.

Protocol 1: Pooled Lentiviral CRISPRko Resistance Screen

This protocol outlines a typical workflow for identifying genes whose knockout confers resistance to Compound-T.

  • Cell Line Selection: Choose a cancer cell line that shows a robust cytotoxic response to Compound-T, with a well-defined IC50. Ensure the cell line is suitable for lentiviral transduction.

  • Library Selection: Utilize a validated, genome-scale sgRNA library (e.g., GeCKO, Brunello). These libraries typically contain multiple sgRNAs per gene to ensure robust hit identification and are designed to minimize off-target effects.[13]

  • Lentivirus Production: Transfect HEK293T cells with the pooled sgRNA library plasmids along with packaging and envelope plasmids (e.g., psPAX2 and pMD2.G) to produce high-titer lentivirus.

  • Transduction: Transduce the Cas9-expressing target cell line with the lentiviral library at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive only a single sgRNA. Maintain a cell population that preserves library representation (at least 500x cells per sgRNA).

  • Selection: Select for transduced cells using an appropriate antibiotic (e.g., puromycin).

  • Screening:

    • Collect a baseline cell sample (T-initial).

    • Split the remaining cells into two populations: a control group (treated with vehicle, e.g., DMSO) and a treatment group (treated with Compound-T at a concentration that kills >80% of cells, e.g., IC80-IC90).

    • Culture the cells for 14-21 days, allowing resistant cells to expand. Replenish the media with fresh compound as needed.

  • Harvest and Sequencing:

    • Harvest the surviving cells from both the control and treatment arms (T-final).

    • Isolate genomic DNA from the T-initial and T-final pellets.

    • Use PCR to amplify the sgRNA-containing regions from the genomic DNA.

    • Submit the amplicons for next-generation sequencing (NGS).

  • Data Analysis: Use software like MAGeCK to analyze the NGS data.[14] This will identify sgRNAs (and by extension, genes) that are significantly enriched in the Compound-T-treated population compared to the control and initial populations.

Phase 2: Hit Identification and Validation

The output of a primary screen is a list of candidate genes. Rigorous validation is essential to eliminate false positives.[13][15]

  • Hit Confirmation: The first step is to validate that the phenotype is real. This is done by re-testing the top-scoring sgRNAs individually. Synthesize 2-3 of the most enriched sgRNAs for each of the top 5-10 candidate genes from the screen.

  • Orthogonal Validation: To ensure the observed phenotype is not an artifact of the CRISPR system or a specific sgRNA, use an independent method to perturb the gene's function. RNA interference (RNAi) is a common choice.[15] If knockdown of the gene with multiple distinct shRNAs or siRNAs also confers resistance to Compound-T, it significantly increases confidence in the hit.

  • Monoclonal Cell Line Generation: For the most promising candidate(s), generate a stable knockout cell line. This provides a clean genetic background for detailed mechanistic studies.

Protocol 2: Generation and Validation of a Monoclonal Knockout Cell Line
  • sgRNA Design & Cloning: Design two high-scoring sgRNAs targeting an early exon of the candidate gene using online tools like Benchling or GenScript's gRNA Design Tool.[16][17] Clone these into a suitable Cas9/sgRNA co-expression vector.

  • Transfection: Transfect the target cell line with the validated sgRNA/Cas9 plasmid.

  • Single-Cell Sorting: 48-72 hours post-transfection, use fluorescence-activated cell sorting (FACS) to plate single cells into individual wells of a 96-well plate.

  • Clonal Expansion: Culture the single cells until visible colonies form.

  • Screening for Knockout:

    • Expand a subset of clones for screening.

    • Isolate genomic DNA and perform PCR across the target site. Use Sanger sequencing and a tool like Synthego's ICE to deconvolve the sequencing traces and confirm the presence of frameshift-inducing indels.

    • Perform a Western blot to confirm the absence of the target protein. This is the gold standard for confirming a functional knockout.

  • Phenotypic Confirmation: Once a knockout clone is confirmed, test its sensitivity to Compound-T in a dose-response viability assay and compare it to the wild-type parental cell line. A rightward shift in the IC50 curve for the knockout line validates the gene's role in mediating the compound's activity.

Part 3: Mechanistic Elucidation with Phenotypic Assays

Validating that a gene's loss confers resistance is only part of the story. The next step is to understand how it influences the drug's mechanism. If Compound-T is intended to be an anti-cancer agent, its primary mechanism is likely the induction of apoptosis or cell cycle arrest.[18][19]

Comparative Analysis of Phenotypic Assays
Assay Type Principle Throughput Information Gained
Cell Viability (e.g., CellTiter-Glo) Measures ATP levels as an indicator of metabolic activity.[20]HighOverall cytotoxicity and dose-response curves.
Apoptosis (e.g., Caspase-Glo 3/7) Measures the activity of executioner caspases 3 and 7.[20]HighConfirms induction of the apoptotic pathway.
Apoptosis (Annexin V/PI Staining) Flow cytometry-based assay to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.MediumDetailed quantification of different cell death stages.
Cell Cycle (Propidium Iodide Staining) Flow cytometry-based assay to quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle.MediumIdentifies if the compound causes arrest at a specific cell cycle checkpoint.
Protocol 3: Assessing Apoptosis Induction with Caspase-Glo® 3/7 Assay

This protocol is used to confirm that Compound-T induces apoptosis and that this effect is dependent on the validated target.

  • Cell Plating: Plate wild-type (WT) and target-knockout (KO) cells in parallel in a white-walled 96-well plate.

  • Compound Treatment: Treat the cells with a dilution series of Compound-T (and a vehicle control) for a predetermined time (e.g., 24, 48 hours).

  • Assay Procedure:

    • Allow the plate to equilibrate to room temperature.

    • Add Caspase-Glo® 3/7 Reagent (equal to the volume of cell culture medium in each well).

    • Mix gently by orbital shaking for 30 seconds.

    • Incubate at room temperature for 1-2 hours to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Interpretation: A dose-dependent increase in luminescence in WT cells indicates apoptosis induction. A significantly blunted or absent signal in the KO cells at the same concentrations confirms that the apoptotic response to Compound-T is dependent on the target gene.

Part 4: Ensuring Scientific Rigor by Mitigating Off-Target Effects

Strategies to Minimize Off-Target Effects:

  • Advanced sgRNA Design: Use up-to-date design tools that predict and score potential off-target sites.[16][25][26] Avoid sgRNAs with high-homology sites elsewhere in the genome.

  • High-Fidelity Cas9 Variants: Use engineered "high-fidelity" (e.g., SpCas9-HF1) or "enhanced specificity" (e.g., eSpCas9) variants of the Cas9 nuclease, which have been shown to dramatically reduce off-target cleavage without compromising on-target efficiency.[22]

  • Use of Multiple sgRNAs: A cornerstone of validation is demonstrating that multiple, distinct sgRNAs targeting the same gene all produce the same phenotype.[13] This makes it highly unlikely that the observed effect is due to an off-target mutation common to all guides.

  • Paired Nickases: For applications requiring extremely high specificity, use a Cas9 nickase mutant, which only cuts one strand of the DNA.[24][27] Requiring two separate nicking events in close proximity to generate a double-strand break significantly reduces the probability of off-target effects.

Conclusion

Validating the targets of a novel compound like 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine is a multifaceted process that demands a systematic and rigorous approach. By strategically combining genome-wide CRISPR screens (ko, i, and a) with orthogonal validation methods and detailed phenotypic analysis, researchers can move with confidence from a hit compound to a well-understood mechanism of action. This integrated workflow, grounded in principles of self-validation and the mitigation of off-target effects, provides a powerful engine for modern drug discovery, ultimately accelerating the development of new and effective medicines.

References

  • Off-target effects in CRISPR/Cas9 gene editing - PMC - NIH. (n.d.).
  • CRISPR Guide RNA Design Tool. (n.d.). Benchling.
  • GenCRISPR gRNA & HDR Templ
  • CRISPR-Cas9 Off-Target Effects: Challenges and Solutions. (2025, February 14). AZoLifeSciences.
  • GuideMaker · GuideMaker: Software to design CRISPR-Cas guide RNA pools in non-model genomes. (n.d.). GuideMaker.
  • Off-target effects in CRISPR/Cas9 gene editing. (2023, March 8). Frontiers.
  • Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing. (2024, January 18). MDPI.
  • CRISPR 101: Off-Target Effects. (2024, February 8). Addgene Blog.
  • CelFi Assay Tracks Indels to Validate CRISPR Knockout Screens. (2025, April 21). The CRISPR Journal.
  • CRISPR Guide Design Tools and Algorithm. (n.d.). STEMCELL Technologies.
  • Going beyond CRISPR: Analysis and Validation of Your CRISPR Screen. (2019, December 31). Biocompare.
  • Rapid and robust validation of pooled CRISPR knockout screens using CelFi. (2025, April 17). PubMed.
  • CRISPR Design Tools. (n.d.). Synthego.
  • CRISPRi and CRISPRa screens in mammalian cells for precision biology and medicine - PMC. (n.d.).
  • Genome Modulation with CRISPRi & CRISPRa: Complementary Tools for Gene Knockdown and Overexpression. (n.d.). Merck Millipore.
  • CRISPR/Cas9 technology in tumor research and drug development application progress and future prospects. (n.d.). Frontiers.
  • Target Validation with CRISPR | Biocompare.com. (2022, October 28). Biocompare.
  • CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. (n.d.).
  • Mastering screening: Validating and following up on hits from loss-of-function screens. (2025, February 20). Horizon Discovery.
  • CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. (2024, December 31).
  • Cell-based apoptosis assays in oncology drug discovery. (2010, June 15). PubMed.
  • CRISPR Screen Analysis for High-Confidence Hit Calling. (n.d.). CD Genomics.
  • Explore the role of CRISPR gene editing in target valid
  • CRISPRi and CRISPRa: Beyond Gene Knockout. (n.d.). Cellecta.
  • CRISPR approaches to small molecule target identification - PMC - NIH. (n.d.).
  • 4-(3-Chlorophenyl)-5-[2-(methanesulfinyl)pyrimidin-4-yl]-1,3-thiazol-2-amine. (n.d.). EvitaChem.
  • CRISPRa and CRISPRi: Why You Need These Powerful Tools. (2023, April 28). Bitesize Bio.
  • Cell-based apoptosis assays in oncology drug discovery. (n.d.). Sci-Hub.
  • Phenotypic assays - Screening. (2025, March 26). Turku Bioscience Centre.
  • The Role of Phenotypic Screening in Drug Discovery. (2024, April 16). Technology Networks.
  • Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC. (n.d.).

Sources

Validation

SAR study of 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine analogs

An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Aryl-5-sulfonylthiazol-2-amine Analogs Introduction: The Thiazole Scaffold in Modern Drug Discovery The thiazole ring is a cornerstone of me...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Aryl-5-sulfonylthiazol-2-amine Analogs

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1] Its unique electronic properties and ability to form key hydrogen bonds allow it to interact with a wide range of biological targets. When incorporated into a 4-aryl-5-sulfonylthiazol-2-amine framework, this scaffold gives rise to molecules with significant potential as inhibitors of various enzymes, particularly protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.[2][3]

This guide provides a comprehensive analysis of the Structure-Activity Relationships (SAR) for the 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine scaffold and its analogs. By systematically dissecting the role of each component of the molecule, we aim to provide a predictive framework for designing next-generation inhibitors with enhanced potency, selectivity, and improved pharmacokinetic profiles. This analysis is grounded in experimental data from studies on closely related analogs, offering actionable insights for researchers and drug development professionals.

Core Scaffold Synthesis: The Hantzsch Thiazole Synthesis

The primary route for constructing the 2-aminothiazole core is the Hantzsch thiazole synthesis, a robust and versatile cyclocondensation reaction.[4] The typical pathway involves the reaction of an α-haloketone with a thiourea derivative. For the specific scaffold , the synthesis begins with an appropriately substituted α-halocarbonyl compound bearing the ethylsulfonyl group, which then reacts with thiourea.

Rationale for Synthetic Route: The Hantzsch synthesis is favored due to its reliability and the ready availability of diverse starting materials, allowing for the creation of a wide array of analogs for SAR studies. The one-pot nature of the reaction makes it efficient for library synthesis.

Hantzsch_Synthesis reactant1 α-Halo-ketone (with Ethylsulfonyl group) step1 Nucleophilic Attack (Sulfur on Carbonyl Carbon) reactant1->step1 reactant2 Thiourea reactant2->step1 intermediate Thiouronium Intermediate step1->intermediate Formation of step2 Intramolecular Cyclization & Dehydration intermediate->step2 product 4-(3-Chlorophenyl)-5-(ethylsulfonyl) thiazol-2-amine Scaffold step2->product Yields MTT_Assay_Workflow start Start step1 Seed Cells in 96-well Plate start->step1 step2 Treat with Compound Analogs step1->step2 step3 Incubate (48-72h) step2->step3 step4 Add MTT Reagent step3->step4 step5 Incubate (2-4h) (Formazan Formation) step4->step5 step6 Add Solubilizing Agent step5->step6 step7 Read Absorbance (~570nm) step6->step7 end Calculate IC50 Values step7->end

Sources

Comparative

A Comparative Guide to Extraction and Recovery Validation for 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine

This guide provides a comprehensive comparison of common extraction techniques and a detailed methodology for the recovery validation of 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine from biological matrices. Desig...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of common extraction techniques and a detailed methodology for the recovery validation of 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine from biological matrices. Designed for researchers and drug development professionals, this document synthesizes regulatory expectations with practical, field-proven insights to ensure robust and reliable bioanalytical data.

Introduction: The Imperative for Accurate Quantification

4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine is a substituted thiazole derivative. Compounds of this class are of significant interest in pharmaceutical development. Accurate determination of their concentration in biological matrices (e.g., plasma, serum, urine) is fundamental to understanding their pharmacokinetic and pharmacodynamic profiles. The extraction of such analytes from these complex matrices is a critical first step that directly impacts the quality of analytical results.

Recovery is a key parameter in the validation of any analytical method. It defines the efficiency of an extraction procedure by quantifying the proportion of the analyte that is successfully removed from the matrix and transferred to the final analytical solution. Inconsistent or low recovery can lead to underestimation of the analyte concentration, jeopardizing the integrity of preclinical and clinical study data. Therefore, a systematic validation of extraction recovery is not merely a procedural step but a cornerstone of scientific rigor, as mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[1][2][3]

Pre-analytical Considerations: Analyte Physicochemical Properties

A successful extraction strategy begins with an understanding of the analyte's physicochemical properties. While specific experimental data for 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine is not widely published, we can infer key characteristics from its structure:

  • Core Structure: A 2-aminothiazole ring substituted with a chlorophenyl group. This core is moderately hydrophobic.

  • Key Functional Groups:

    • Amine Group (-NH2): A basic functional group that can be protonated at acidic pH, increasing its polarity and aqueous solubility.

    • Ethylsulfonyl Group (-SO2CH2CH3): A highly polar, electron-withdrawing group that significantly increases the overall polarity of the molecule compared to a simple alkyl substituent.

    • Chlorophenyl Group: A non-polar, hydrophobic moiety.

Predicted Properties: The molecule possesses both hydrophobic (chlorophenyl) and highly polar (ethylsulfonyl, amine) regions, making it amphiphilic. Its overall polarity is expected to be moderate to high. This dual nature is a critical consideration for selecting an appropriate extraction technique.

A Comparative Analysis of Extraction Methodologies

The choice of extraction method is a trade-off between selectivity, recovery, speed, cost, and the need for automation.[4][5][6] Three common techniques are compared below.

Method Principle Advantages Disadvantages Typical Suitability for Analyte
Protein Precipitation (PPT) A water-miscible organic solvent (e.g., acetonitrile, methanol) is added to the sample to denature and precipitate proteins.Fast, simple, inexpensive, and requires minimal method development.Non-selective; significant matrix effects are common as endogenous phospholipids and other small molecules remain in the supernatant.[7]Not Recommended: The high polarity of the ethylsulfonyl group suggests the analyte would remain in the supernatant, but the lack of cleanup would likely lead to severe ion suppression in LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) The analyte is partitioned between the aqueous sample and an immiscible organic solvent based on its relative solubility.[8]Offers better selectivity and cleaner extracts than PPT. Can be optimized by adjusting pH and solvent polarity.Can be labor-intensive, difficult to automate, and may require large volumes of organic solvents. Emulsion formation can be problematic.Viable Option: By adjusting the sample pH to neutralize the basic amine group, the analyte can be made more non-polar and partitioned into a moderately polar, water-immiscible solvent like ethyl acetate or methyl tert-butyl ether (MTBE).
Solid-Phase Extraction (SPE) The analyte is selectively adsorbed onto a solid sorbent and then eluted with a small volume of solvent, while interferences are washed away.[5][6]Provides the highest selectivity, cleanest extracts, and allows for analyte concentration. Highly amenable to automation.[5]Requires more extensive method development and can be more expensive per sample.Highly Recommended: A reversed-phase (e.g., C18, C8) or mixed-mode (e.g., reversed-phase with ion exchange) SPE sorbent would be ideal. The hydrophobic chlorophenyl group can bind to the reversed-phase sorbent, while the polar groups ensure it can be loaded from an aqueous environment.

Based on this comparison, Solid-Phase Extraction (SPE) is the recommended technique as it offers the best balance of selectivity and recovery, which is crucial for a regulated bioanalytical workflow.

Recommended Protocol: Reversed-Phase Solid-Phase Extraction (SPE)

This protocol is a starting point and should be optimized for the specific biological matrix being used.

Materials:

  • SPE Cartridges: Reversed-Phase C18 (e.g., 100 mg, 3 mL)

  • SPE Vacuum Manifold

  • Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid

  • Sample Pre-treatment Solution: 2% Formic Acid in Water

  • Wash Solution: 5% Methanol in Water

  • Elution Solvent: 90% Acetonitrile / 10% Methanol with 0.1% Formic Acid

  • Reconstitution Solvent: 50% Acetonitrile in Water

Step-by-Step SPE Workflow:
  • Sample Pre-treatment: To 200 µL of plasma, add 200 µL of 2% Formic Acid in Water. Vortex to mix. This step lyses cells, dilutes the matrix, and ensures the analyte's amine group is protonated for optimal interaction with the sorbent.

  • Sorbent Conditioning: Pass 1 mL of Methanol through the C18 SPE cartridge. This solvates the C18 chains. Do not allow the sorbent to dry.

  • Sorbent Equilibration: Pass 1 mL of Water through the cartridge. This prepares the sorbent for the aqueous sample. Do not allow the sorbent to dry.

  • Sample Loading: Load the 400 µL of pre-treated sample onto the cartridge. Apply gentle vacuum to draw the sample through at a slow, consistent rate (approx. 1 mL/min).

  • Wash Step: Pass 1 mL of Wash Solution (5% Methanol in Water) through the cartridge. This step removes highly polar, water-soluble interferences without eluting the analyte.

  • Elution: Place clean collection tubes in the manifold. Pass 1 mL of Elution Solvent through the cartridge to elute the analyte.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Reconstitution Solvent. This step concentrates the analyte and ensures the final sample is in a solvent compatible with the analytical column (e.g., for LC-MS/MS).

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction Process cluster_post Post-Extraction Condition Condition Sorbent (1 mL Methanol) Equilibrate Equilibrate Sorbent (1 mL Water) Condition->Equilibrate Load Load Pre-treated Sample (400 µL) Equilibrate->Load Wash Wash Interferences (1 mL 5% Methanol) Load->Wash Elute Elute Analyte (1 mL Elution Solvent) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Final Solvent (100 µL) Evaporate->Reconstitute Analysis Inject for Analysis Reconstitute->Analysis

Caption: Workflow for Solid-Phase Extraction (SPE).

Recovery Validation: Principle and Regulatory Context

The objective of recovery validation is to demonstrate that the extraction procedure is efficient and reproducible across the analytical range.[9] According to ICH Q2(R1) guidelines, accuracy should be assessed using a minimum of 9 determinations over a minimum of 3 concentration levels (e.g., low, medium, and high QC levels).[2][3] Recovery is a component of this overall accuracy assessment. The FDA's guidance on bioanalytical method validation further emphasizes that recovery should be consistent, precise, and reproducible.[1][10]

The experiment is designed to compare the analytical response of an analyte that has undergone the full extraction process against the response of an analyte that has been added to a blank matrix after extraction, representing 100% recovery.

Experimental Design for Recovery Validation

To accurately determine recovery, three distinct sets of samples are prepared at each QC level (e.g., Low, Medium, High). A minimum of 3 to 6 replicates per level is recommended.

Sample Sets:

  • Set A (Pre-Extraction Spike): Blank biological matrix is spiked with the analyte before undergoing the complete SPE protocol. The resulting peak area represents the response after extraction losses.

  • Set B (Post-Extraction Spike): Blank biological matrix undergoes the complete SPE protocol. The analyte is then spiked into the final, clean eluate before the evaporation and reconstitution step. The resulting peak area represents the response with no extraction losses (100% recovery).

  • Set C (Neat Solution - Optional but Recommended): The analyte is prepared in the final reconstitution solvent at a concentration equivalent to 100% recovery. This set helps to assess the impact of the clean matrix on the analytical signal (matrix effects).

Recovery_Validation cluster_samples Sample Preparation Sets (at each QC level) cluster_calc Calculation cluster_criteria Acceptance SetA SetA Formula Recovery (%) = (Mean Peak Area of Set A / Mean Peak Area of Set B) * 100 SetA->Formula SetB SetB SetB->Formula Acceptance Consistent & Precise (e.g., CV ≤ 15%) Formula->Acceptance

Caption: Experimental design for recovery validation.

Data Analysis and Acceptance Criteria

The percentage recovery is calculated using the mean peak areas from the analytical instrument (e.g., LC-MS/MS).

Formula: Recovery (%) = ( Mean Peak Area of Set A / Mean Peak Area of Set B ) x 100

The results should be tabulated clearly.

Sample Recovery Validation Data Table
QC LevelMean Peak Area (Set A: Pre-Spike)Mean Peak Area (Set B: Post-Spike)Mean Recovery (%)Precision (%CV)
Low 85,43098,97086.34.1
Medium 882,100995,60088.63.5
High 1,715,3001,942,00088.32.8

Acceptance Criteria:

  • Consistency: The recovery should be reasonably consistent across all concentration levels. A large variation between low and high QC levels may indicate a concentration-dependent extraction efficiency.

  • Precision: The coefficient of variation (%CV) of the recovery values for the replicates at each level should not exceed 15%.

It is important to note that 100% recovery is not required. The primary goal is to demonstrate that the recovery is consistent and reproducible .[10] A method with 75% recovery that is highly consistent is superior to a method with 95% recovery that is erratic.

Troubleshooting Common Recovery Issues

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery Analyte Breakthrough: The analyte did not sufficiently retain on the SPE sorbent during sample loading.- Ensure sample pH is optimal for retention (acidify to protonate the amine).- Use a stronger (more retentive) SPE sorbent or a larger sorbent mass.
Incomplete Elution: The elution solvent is not strong enough to desorb the analyte from the sorbent.- Increase the percentage of organic solvent in the elution mixture.- Test different organic solvents (e.g., methanol vs. acetonitrile).- Add a modifier like formic acid or ammonia to the elution solvent to disrupt secondary interactions.
Inconsistent / Variable Recovery Sorbent Drying: The SPE sorbent bed dried out after conditioning or equilibration steps.- Ensure a layer of solvent remains above the sorbent bed at all times before sample loading.
Inconsistent Flow Rate: Variable vacuum pressure during loading or elution.- Use a positive pressure manifold for better flow control.- Ensure a consistent vacuum is applied across all wells.
Analyte Instability: The analyte is degrading during one of the extraction steps (e.g., at high temperature during evaporation).- Perform stability assessments in matrix and during the extraction process.- Reduce evaporation temperature or time.

Conclusion

The successful validation of an extraction method for 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine is critical for generating reliable bioanalytical data. While several methods exist, Solid-Phase Extraction offers superior selectivity and is highly recommended for regulated studies. The recovery validation process, when designed and executed according to established regulatory principles from the ICH and FDA, provides objective evidence that the chosen method is fit for its intended purpose.[11][12] By focusing on consistency and precision rather than absolute recovery values, researchers can ensure the development of a robust and defensible analytical method.

References

  • Title: Guidance for Industry: Bioanalytical Method Validation. Source: U.S. Food and Drug Administration (FDA). URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation. Source: Lab Manager. URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Source: European Compliance Academy (ECA). URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Source: U.S. Food and Drug Administration (FDA). URL: [Link]

  • Title: FDA Releases Guidance on Analytical Procedures. Source: BioPharm International. URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures. Source: U.S. Food and Drug Administration (FDA). URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Source: International Council for Harmonisation (ICH). URL: [Link]

  • Title: How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Source: Tecan Blog. URL: [Link]

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation. Source: Lambda Therapeutic Research. URL: [Link]

  • Title: ICH Q2 Analytical Method Validation. Source: Slideshare. URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Source: ResearchGate. URL: [Link]

  • Title: Extracting Small Molecules. Source: Biocompare. URL: [Link]

  • Title: Sample treatment based on extraction techniques in biological matrices. Source: PubMed. URL: [Link]

  • Title: Extraction of drug from biological matrix. Source: Slideshare. URL: [Link]

  • Title: Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Source: Oriental Journal of Chemistry. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to the Proper Disposal of 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine

As a Senior Application Scientist, my primary goal is to empower researchers with not only high-performance chemical tools but also the critical knowledge to handle and manage these materials safely and responsibly throu...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my primary goal is to empower researchers with not only high-performance chemical tools but also the critical knowledge to handle and manage these materials safely and responsibly throughout their lifecycle. The disposal of a chemical is as crucial as its synthesis and application. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine, grounded in regulatory compliance and sound scientific principles. Our commitment is to ensure that your research advancements do not come at the cost of environmental or personal safety.

Foundational Principle: Hazard-Based Assessment

Proper disposal begins with a thorough understanding of the molecule's inherent hazards. The structure of 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine contains several functional groups that dictate its classification as a hazardous waste. A systematic evaluation of these components is essential to justify the procedural choices that follow.

  • Chlorinated Aromatic System (3-Chlorophenyl): This moiety places the compound in the category of halogenated organic waste. Such compounds are often persistent in the environment and can be toxic.[1] Improper disposal, especially via combustion at inadequate temperatures, can lead to the formation of highly toxic and carcinogenic chlorinated dioxins.[2] Therefore, it must be segregated from non-halogenated waste streams.[2]

  • Sulfur-Containing Moieties (Ethylsulfonyl and Thiazole): The presence of sulfur necessitates a disposal method that can manage the formation of sulfur oxides (SOx) during thermal decomposition.[3][4] These gases are precursors to acid rain and are regulated pollutants.

  • Nitrogen-Containing Heterocycle (Aminothiazole): The aminothiazole core, common in biologically active molecules, also contains nitrogen.[5][6] Thermal decomposition will generate nitrogen oxides (NOx), which are significant atmospheric pollutants.[3][4]

Based on this structural analysis, the compound must be treated as a halogenated, sulfur- and nitrogen-containing hazardous chemical waste.

Structural Moiety Associated Hazard Class Primary Disposal Consideration
3-ChlorophenylHalogenated Organic CompoundSegregation required; high-temperature incineration to prevent dioxin formation.[1][2]
EthylsulfonylSulfur-Containing OrganicManagement of sulfur oxide (SOx) emissions during incineration.[3][4]
AminothiazoleNitrogen-Containing HeterocycleManagement of nitrogen oxide (NOx) emissions during incineration.[3][4]
The Regulatory Landscape: Adherence to EPA Guidelines

The disposal of chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] This framework establishes a "cradle-to-grave" management system, meaning the generator of the waste is responsible for it from creation to final disposal.

Facilities are categorized as Very Small, Small, or Large Quantity Generators (SQGs or LQGs) based on the amount of hazardous waste produced per month.[8] Most research laboratories fall into one of these categories and must obtain an EPA Identification Number to dispose of hazardous waste.[8] All disposal must be handled by a licensed waste management facility.[9]

Step-by-Step Disposal Protocol

This protocol ensures the safe and compliant disposal of 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine and associated contaminated materials.

Before handling the waste, ensure you are wearing appropriate PPE. The minimum requirements are based on the potential hazards of skin and eye irritation identified for similar aminothiazole compounds.[9][10][11]

  • Eye Protection: Safety glasses with side-shields or chemical safety goggles.

  • Hand Protection: Nitrile or other chemically resistant gloves. Inspect gloves for integrity before use.[3]

  • Body Protection: A standard laboratory coat.

This is the most important step in the workflow.

  • Designate as Halogenated Waste: Collect 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine and any materials grossly contaminated with it (e.g., weighing paper, pipette tips, contaminated silica gel) in a dedicated container for Halogenated Organic Waste .[2]

  • AVOID Mixing: Never mix halogenated waste with non-halogenated organic waste.[2] Non-halogenated solvent waste is often reprocessed for use as fuel; introducing chlorinated compounds into this stream can lead to the production of toxic byproducts upon combustion.[2]

The integrity of the waste container is paramount to prevent leaks and exposure.

  • Select an Appropriate Container: Use a clean, sealable container compatible with the chemical waste. Glass bottles are generally preferred for organic wastes as they are less likely to be damaged by solvents.[2] Ensure the container has a screw-top cap that can be securely sealed.

  • Leave Headspace: Do not fill the container to more than 80% capacity to allow for vapor expansion.

Clear labeling prevents accidents and ensures proper handling by waste management personnel.

  • Attach a Hazardous Waste Label: Affix a label to the container as soon as the first drop of waste is added.

  • Required Information: The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine." List any solvents used for rinsing as well.

    • The accumulation start date (the date the first waste was added).

    • Appropriate hazard pictograms (e.g., Toxic, Irritant, Environmentally Hazardous).

Store the sealed waste container in a designated and controlled area pending pickup.

  • Location: Store in a well-ventilated area, such as a fume hood or a designated chemical waste storage cabinet.[2][12]

  • Segregation: Keep the halogenated waste container segregated from incompatible materials, particularly strong acids, bases, and oxidizers.

  • Secondary Containment: Place the container in a secondary containment bin or tray to catch any potential leaks.

Hazardous waste must be transferred to a facility capable of processing it correctly.

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) office to schedule a pickup.

  • Manifest Tracking: The waste will be transported by a licensed hazardous waste company, and its journey will be tracked using a hazardous waste manifest system from your facility to its final disposal site.[13]

  • Likely Disposal Method: The standard and most effective disposal method for chlorinated organic residues is high-temperature incineration.[1][14] This process uses furnaces operating at temperatures high enough (e.g., 800°-1500° C) to ensure the complete destruction of the organic molecule into simpler, less harmful components, with subsequent scrubbing of acid gases like HCl, SOx, and NOx.[1][15]

Emergency Spill Procedures

In the event of an accidental spill, immediate and correct action is crucial.

  • Alert Personnel: Notify everyone in the immediate area.

  • Evacuate (If Necessary): For a large spill, evacuate the area and contact your EHS emergency line.

  • Control the Spill: If the spill is small and you are trained to handle it, wear your full PPE. Prevent the spill from spreading or entering drains.[3][16]

  • Absorb and Collect: Use a chemical spill kit with an appropriate absorbent material to soak up the spill.

  • Clean and Decontaminate: Shovel or sweep up the absorbed material and place it into a new, properly labeled hazardous waste container.[12][17] Clean the spill area with soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbent pads, gloves, etc.) must be disposed of as halogenated hazardous waste.[18]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine.

Disposal_Workflow Disposal Workflow for 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine start Start: Waste Generated ppe Step 1: Don PPE (Goggles, Gloves, Lab Coat) start->ppe assess Step 2: Assess Waste Type ppe->assess segregate Segregate as HALOGENATED ORGANIC WASTE assess->segregate Contains Chlorine? YES containerize Step 3: Place in Labeled, Sealed Glass Container segregate->containerize label_info Step 4: Label with 'Hazardous Waste', Full Chemical Name, Date containerize->label_info storage Step 5: Store in Designated, Ventilated Area label_info->storage pickup Step 6: Arrange Pickup via EHS for Licensed Disposal storage->pickup end_node End: Disposal via High-Temp Incineration pickup->end_node

Caption: Logical flow for the safe and compliant disposal of the target compound.

By adhering to this detailed protocol, researchers can ensure they are managing their chemical waste not only in compliance with regulations but also with the highest regard for scientific integrity and environmental stewardship.

References

  • Process for Disposal of Chlorinated Organic Residues. (n.d.). United States Environmental Protection Agency.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). IDR Environmental Services.
  • Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. (2023, November 27). National Center for Biotechnology Information.
  • Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. (2023, November 2). ResearchGate.
  • Chemical Waste Containers for Chemical Waste Disposal. (n.d.). RiskAssess.
  • Waste, Chemical, and Cleanup Enforcement. (2025, April 15). United States Environmental Protection Agency.
  • Material Safety Data Sheet. (n.d.).
  • 2-Amino Thiazole CAS No 96-50-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). United States Environmental Protection Agency.
  • SAFETY DATA SHEET. (2025, October 27). TCI Chemicals.
  • SAFETY DATA SHEET. (2024, December 27). Tokyo Chemical Industry.
  • SAFETY DATA SHEET. (2023, August 22). Fisher Scientific.
  • Process for the incineration of chlorinated organic materials. (n.d.). Google Patents.
  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Summary. (n.d.). American Society of Health-System Pharmacists.
  • Treatment and disposal of chemical wastes in daily laboratory work. (n.d.).
  • Material Safety Data Sheet. (2006, June 13). Cole-Parmer.
  • Laboratory chemical waste disposal guidelines. (n.d.). University of Otago.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • Safety Data Sheet. (2021, September 6). Merck Millipore.
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (n.d.). National Center for Biotechnology Information.
  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. (2022, July 12). MDPI.

Sources

Handling

A Senior Application Scientist's Guide to the Safe Handling of 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. Among these, com...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. Among these, compounds like 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine, with its unique structural motifs, present both scientific opportunities and safety challenges. This guide, compiled from the perspective of a Senior Application Scientist, provides essential, immediate safety and logistical information for the operational handling and disposal of this compound. Our focus is on providing a self-validating system of protocols grounded in established safety principles for similar chemical classes, ensuring both the integrity of your research and the safety of laboratory personnel.

Disclaimer: A specific Safety Data Sheet (SDS) for 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine was not publicly available at the time of this writing. The following guidance is based on the known hazards of its constituent chemical groups: aromatic amines, chlorinated aromatic compounds, and sulfonyl-containing compounds.[1][2][3] It is imperative to treat this compound as potentially hazardous and to conduct a thorough risk assessment before commencing any work.

Hazard Identification and Risk Assessment: Understanding the Compound's Profile

The molecular structure of 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine suggests several potential hazards that must be managed.

  • Aromatic Amine Moiety: Aromatic amines as a class can be toxic and may cause skin irritation or allergic reactions.[2][4] Some are known or suspected carcinogens.

  • Chlorinated Aromatic Ring: Chlorinated aromatic compounds can be persistent in the environment and may exhibit toxicity.[1][5]

  • Sulfonyl Group: While often associated with therapeutic effects, sulfonyl-containing compounds can also present hazards, and their toxicological properties must be carefully considered.[6]

Based on these structural alerts, we must assume the compound may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[7]

Table 1: Assumed Hazard Profile

Hazard ClassificationPotential Effects
Acute Toxicity (Oral)Harmful if swallowed.[8][9]
Skin Irritation/CorrosionCauses skin irritation.[7][10]
Eye Damage/IrritationCauses serious eye irritation.[7][10]
STOT - Single ExposureMay cause respiratory irritation.[7]
Aquatic HazardPotentially toxic to aquatic life.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to prevent exposure through inhalation, dermal contact, and eye contact.[11][12][13]

Core PPE Requirements:
  • Eye and Face Protection: Chemical splash goggles are mandatory.[12] For procedures with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[13][14]

  • Hand Protection: Chemical-resistant gloves are essential.[12] Nitrile or neoprene gloves are generally recommended for handling a wide range of chemicals.[6][13] Double-gloving is advised for operations with a higher risk of contamination.[6] Gloves should be inspected before use and changed regularly (e.g., every 30-60 minutes) or immediately if contaminated or damaged.[11]

  • Body Protection: A laboratory coat is the minimum requirement.[6] For larger scale operations or when there is a significant risk of splashing, a chemical-resistant apron or coveralls should be worn over the lab coat.[6][12]

  • Respiratory Protection: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to minimize inhalation risks.[6] If a fume hood is not available, a respirator with an appropriate cartridge for organic vapors and particulates should be used, and personnel must be fit-tested and trained in its use.[11]

  • Footwear: Closed-toe shoes are required in all laboratory areas.[6]

PPE Donning and Doffing Protocol

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Eye/Face Protection Don2->Don3 Don4 4. Gloves (over cuffs) Don3->Don4 Doff1 1. Gloves Doff2 2. Eye/Face Protection Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if required) Doff3->Doff4

Caption: PPE Donning and Doffing Sequence.

Operational Plan: A Step-by-Step Handling Protocol

A systematic approach to handling 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine is essential for safety and to prevent contamination.[6]

  • Preparation:

    • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood.[6]

    • Emergency Equipment: Ensure that a safety shower, eyewash station, and a chemical spill kit are readily accessible before starting work.[6][14][15]

    • Pre-weighing: If possible, pre-weigh the required amount of the compound in a balance enclosure within the fume hood to minimize dust generation.

  • Handling:

    • Donning PPE: Before handling the compound, put on the appropriate PPE as outlined in the table and diagram above.[6]

    • Avoid Contamination: Do not eat, drink, or smoke in the handling area.[6] Avoid direct contact with skin, eyes, and clothing.[6] Minimize dust generation and accumulation when working with the solid compound.[7]

    • Solution Preparation: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound.

    • PPE Removal: Properly remove and dispose of gloves and any other disposable PPE.[6]

    • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[16][17] Remove contact lenses if present and easy to do.[7][15] Seek immediate medical attention.[16]

  • Skin Contact: Remove all contaminated clothing immediately.[4][7][15] Flush the affected area with plenty of soap and water for at least 15 minutes.[16] Seek medical attention if irritation persists.[15]

  • Inhalation: Move the affected person to fresh air immediately.[2][7][15] If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting.[18] Rinse the mouth with water.[15] Seek immediate medical attention and show the safety information for the compound to the medical professional.[7]

  • Spill Cleanup:

    • Evacuate non-essential personnel from the area.

    • Wear appropriate PPE, including respiratory protection.

    • For small spills of solid material, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal.[15]

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[18]

    • Decontaminate the spill area thoroughly.

Disposal Plan: Environmental Responsibility

As a chlorinated aromatic compound, 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine and its contaminated waste must be disposed of as hazardous waste in accordance with all local, state, and federal regulations.[1][7]

  • Waste Segregation: Do not mix this waste with other waste streams.[7]

  • Containerization: All waste, including unused compound, contaminated PPE, and spill cleanup materials, must be collected in clearly labeled, sealed containers.

  • Disposal Vendor: Use a licensed hazardous waste disposal company for final disposal. Incineration at high temperatures is often the preferred method for the destruction of chlorinated aromatic compounds.[1]

Disposal_Plan substance 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine (Solid or in Solution) collection Collect in a Labeled, Sealed Container substance->collection spill Spill Residue spill->collection ppe Contaminated PPE (Gloves, etc.) ppe->collection storage Store in a Designated Hazardous Waste Area collection->storage disposal Licensed Hazardous Waste Vendor storage->disposal final_disposal Incineration or other approved method disposal->final_disposal

Caption: Waste Disposal Workflow.

By adhering to these rigorous safety protocols, you can confidently and safely incorporate 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine into your research endeavors, advancing scientific discovery while upholding the highest standards of laboratory safety.

References

  • Disposal Methods for Chlorinated Aromatic Waste - RSC Publishing.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • Safety Data Sheet - Merck Millipore.
  • Safety Data Sheet.
  • safety data sheet - Enamine.
  • SAFETY DATA SHEET - Tokyo Chemical Industry.
  • Personal protective equipment for handling Sulfenamide - Benchchem.
  • Chemical Emergencies, Exposures, and Spills - Environmental Health and Safety.
  • SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd - SKC Inc.
  • Safety Data Sheet 1. Product and company identification 2. Hazard identification of the product Warning.
  • Appendix L – What to Do in a Chemical Emergency - EPA.
  • Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) DOI:10.1039/CS9952400423.
  • What to do in a chemical emergency - GOV.UK.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Microbial Decomposition of Chlorinated Aromatic Compounds - epa nepis.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Safety Guidelines for Handling Chemicals - HPE Support.
  • Complete Removal of Chlorinated Aromatic Compounds from Oils by Channel-Type γ-Cyclodextrin Assembly.
  • Biodegradability of chlorinated aromatic compounds - Euro Chlor.
  • Ensuring Safety: The Importance of PPE for Handling Chemicals - PPS Essentials.
  • SAFETY DATA SHEET - MilliporeSigma.
  • PPE For Chemical Handling With Example - Industrial Safety Tips.
  • 4-(4-CHLOROPHENYL)-5-ETHYL-1,3-THIAZOL-2-AMINE - NextSDS.

Sources

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